molecular formula C13H26O2 B1672279 Isopropyl caprate CAS No. 2311-59-3

Isopropyl caprate

Cat. No.: B1672279
CAS No.: 2311-59-3
M. Wt: 214.34 g/mol
InChI Key: PKPPDYGHKDIKBH-UHFFFAOYSA-N
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Description

Isopropyl dodecanoic acid is a fatty acid ester.
Isopropyl decanoate has been reported in Schisandra chinensis with data available.

Properties

IUPAC Name

propan-2-yl decanoate
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InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(14)15-12(2)3/h12H,4-11H2,1-3H3
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InChI Key

PKPPDYGHKDIKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50177675
Record name Isopropyl decanoate
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Molecular Weight

214.34 g/mol
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CAS No.

2311-59-3
Record name Isopropyl decanoate
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Record name Isopropyl caprate
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Record name Isopropyl decanoate
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Record name Isopropyl decanoate
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Record name ISOPROPYL CAPRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Isopropyl Decanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Structure—Understanding Functional Performance

To the formulation scientist, an excipient is not merely a chemical entity defined by a structure, but a functional tool selected for its specific performance attributes. Isopropyl decanoate (IPD), the ester of isopropyl alcohol and decanoic acid, is a case in point. While structurally simple, its utility in pharmaceutical and cosmetic formulations, particularly in topical and transdermal systems, is governed by a nuanced interplay of its physicochemical properties. This guide provides a comprehensive examination of these core characteristics, moving beyond a simple recitation of data to explain why these properties are critical and how they are reliably measured. For the drug development professional, understanding this link between physical character and functional role is paramount for rational formulation design and achieving desired therapeutic outcomes. This document serves as a technical resource for researchers engaged in the characterization, formulation, and application of this versatile ester.

Chemical and Physical Identity

Isopropyl decanoate is a non-polar, fatty acid ester. Its identity is defined by the following identifiers and core properties. The long hydrophobic decanoate chain combined with the branched isopropyl group imparts key characteristics like lubricity, emollience, and solubility in organic solvents, while rendering it virtually insoluble in water[1].

PropertyValueSource(s)
IUPAC Name propan-2-yl decanoate[2]
Synonyms Isopropyl caprate, Decanoic acid, 1-methylethyl ester[1][2]
CAS Number 2311-59-3[2][3]
Molecular Formula C₁₃H₂₆O₂[2][3]
Molecular Weight 214.35 g/mol [2]
Appearance Colorless, clear liquid[3]
Boiling Point 248-249 °C (at 760 mmHg)[3]
Specific Gravity 0.851 - 0.857 (at 25 °C)[3]
Refractive Index 1.421 - 1.427 (at 20 °C)[3]
logP (o/w) ~5.2 (estimated)[3]
Water Solubility Insoluble (1.309 mg/L at 25 °C, est.)[3]
Organic Solubility Soluble in alcohol and other organic solvents[3]
Viscosity ~5-9 mPa·s (estimated at 20°C)[4]

Functional Characteristics in Pharmaceutical Formulations

The utility of isopropyl decanoate in drug development stems directly from its physicochemical profile. Its lipophilicity, viscosity, and molecular structure enable it to act as a highly effective emollient and skin penetration enhancer.

Mechanism as a Skin Penetration Enhancer

The primary barrier to transdermal drug delivery is the outermost layer of the epidermis, the stratum corneum (SC). The SC consists of corneocytes embedded in a highly ordered, lipid-rich matrix. For a drug to penetrate this barrier, this lipid structure must be transiently disrupted. Isopropyl decanoate and similar lipophilic esters achieve this through several synergistic mechanisms:

  • Lipid Fluidization: Due to its high lipophilicity (logP > 5), isopropyl decanoate readily partitions into the intercellular lipid matrix of the SC[3]. Its molecular structure, particularly the branched isopropyl group, disrupts the tight, ordered packing of the endogenous ceramides, cholesterol, and fatty acids[5]. This increases the "fluidity" of the lipid lamellae, creating more permeable pathways for an active pharmaceutical ingredient (API) to diffuse through[6][7].

  • Extraction of SC Lipids: Some studies suggest that enhancers like isopropyl esters can extract certain lipids from the SC, further disorganizing the barrier structure and enhancing drug permeation[5].

  • Lateral Spread: Long-chain isopropyl esters (C14-C18) have been shown to exhibit significant lateral spread within the skin, in addition to vertical penetration. This behavior allows the enhancer to affect a larger area of the SC barrier, which can improve the overall flux of a co-administered drug[8]. Isopropyl decanoate (a C10 ester) is considered a short-chain ester, whose action is primarily governed by vertical penetration, but its miscibility with SC lipids remains the core principle of its enhancing effect[8].

The following diagram illustrates the relationship between the intrinsic properties of isopropyl decanoate and its function as a penetration enhancer.

G Figure 1: Mechanism of Action as a Skin Penetration Enhancer cluster_0 Physicochemical Properties cluster_1 Interaction with Stratum Corneum (SC) cluster_2 Resulting Effect cluster_3 Functional Outcome A High Lipophilicity (logP ≈ 5.2) D Partitions into Intercellular SC Lipids A->D enables B Branched Ester Structure E Disrupts Ordered Packing of Lipid Lamellae B->E causes C Moderate Molecular Weight (214.35 g/mol) C->D facilitates D->E leads to F Increases Fluidity of SC Lipid Matrix E->F G Reduces Barrier Resistance F->G H Enhanced Permeation of Active Ingredient G->H

Caption: Figure 1: Physicochemical properties of IPD leading to its function as an enhancer.

Analytical Characterization: Protocols and Interpretation

Accurate and reproducible characterization is the foundation of quality control and formulation development. The following sections provide detailed protocols and interpretation guidelines for key analytical techniques.

Protocol 1: Purity and Identity Confirmation by Gas Chromatography (GC)

Rationale: Gas chromatography is the definitive technique for assessing the purity of volatile and semi-volatile compounds like isopropyl decanoate. Due to its thermal stability, it can be vaporized without degradation. A Flame Ionization Detector (FID) is typically used for purity analysis due to its high sensitivity to hydrocarbons and linear response over a wide concentration range.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Isopropyl Decanoate at 10 mg/mL in a suitable solvent like n-heptane or ethyl acetate.

    • Create a working standard for analysis by diluting the stock solution to approximately 100 µg/mL. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.

    • Transfer 1 mL of the final solution into a 2 mL GC autosampler vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polarity capillary column is recommended. A good choice is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL injection volume with a 50:1 split ratio.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Data Analysis and Interpretation:

    • The purity of isopropyl decanoate is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • A typical result for a high-purity sample (>98%) will show a single major peak at the expected retention time.

    • Potential impurities to look for include residual decanoic acid (which may appear as a broader, tailing peak or not elute under these conditions without derivatization) and isopropanol (which will elute very early in the run).

The workflow for this analysis is summarized in the diagram below.

GC_Workflow Figure 2: Workflow for Purity Analysis by Gas Chromatography start Start: Receive Isopropyl Decanoate Sample prep 1. Sample Preparation (Dilute in Heptane) start->prep inject 2. GC Injection (1 µL, Split Mode) prep->inject separate 3. Chromatographic Separation (Capillary Column) inject->separate detect 4. Detection (Flame Ionization Detector) separate->detect analyze 5. Data Analysis (Peak Integration & Area % Calculation) detect->analyze report End: Report Purity Result analyze->report

Caption: Figure 2: A typical workflow for determining the purity of IPD via GC-FID.

Protocol 2: Kinematic Viscosity Measurement

Rationale: Viscosity is a critical parameter for topical formulations, affecting spreadability, sensory feel, and stability. Kinematic viscosity is measured using a calibrated glass capillary viscometer under gravity, as defined by the ASTM D445 standard[9][10][11]. The method's reliability hinges on precise temperature control, as viscosity is highly temperature-dependent[12].

Experimental Protocol:

  • Apparatus:

    • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type). Select a viscometer size such that the flow time is not less than 200 seconds to minimize timing errors[13].

    • Constant temperature water bath with a control accuracy of ±0.02 °C[14].

    • Calibrated digital thermometer.

    • Stopwatch with a resolution of 0.1 seconds.

  • Procedure:

    • Set the water bath to the desired temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate.

    • Filter the isopropyl decanoate sample through a fine mesh screen to remove any particulate matter.

    • Charge the viscometer with the sample in accordance with the instrument's instructions.

    • Mount the viscometer vertically in the constant temperature bath, ensuring the uppermost timing mark is submerged.

    • Allow the sample to thermally equilibrate for at least 30 minutes[14].

    • Using suction, draw the liquid up through the capillary until the meniscus is above the upper timing mark.

    • Release the suction and allow the liquid to flow freely back down the capillary under gravity.

    • Start the stopwatch precisely as the meniscus passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Repeat the measurement at least twice. The flow times should be within the viscometer's specified repeatability.

  • Calculation:

    • Calculate the average flow time (t) in seconds.

    • Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) using the formula: ν = C × t

    • Where C is the calibration constant of the viscometer (provided in its certificate).

Spectroscopic Profile

Spectroscopic analysis provides an orthogonal confirmation of identity and structural integrity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the presence of key functional groups. For isopropyl decanoate, the expected characteristic absorption bands are:

    • ~1735 cm⁻¹ (Strong): This is the most prominent peak and is characteristic of the C=O (carbonyl) stretch of the ester group[15].

    • ~2850-2960 cm⁻¹ (Strong, multiple bands): These correspond to the C-H stretching vibrations of the aliphatic methylene (-CH₂-) and methyl (-CH₃) groups in the decanoate and isopropyl moieties[16].

    • ~1170-1250 cm⁻¹ (Strong): C-O stretching vibration of the ester linkage.

    • ~1375 cm⁻¹ and ~1385 cm⁻¹ (Doublet): Characteristic bending vibration for the isopropyl group (gem-dimethyl)[15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a definitive map of the proton environment.

    • ~4.9-5.1 ppm (septet): The single proton (-CH-) on the isopropyl group, split by the six adjacent methyl protons.

    • ~2.2-2.3 ppm (triplet): The two protons (-CH₂-) on the carbon alpha to the carbonyl group.

    • ~1.2-1.7 ppm (multiplet): A large, complex signal corresponding to the multiple methylene groups (-CH₂-) in the decanoate chain.

    • ~1.2 ppm (doublet): The six equivalent protons of the two methyl groups (-CH₃) on the isopropyl moiety.

    • ~0.8-0.9 ppm (triplet): The three protons of the terminal methyl group (-CH₃) of the decanoate chain.

  • Mass Spectrometry (MS): When analyzed by GC-MS with Electron Ionization (EI), isopropyl decanoate will fragment in a predictable manner.

    • Molecular Ion (M⁺): A peak at m/z = 214 may be observed, but it is often weak for esters.

    • Key Fragments: The most characteristic fragments arise from cleavage around the ester functional group. Expect to see significant peaks at:

      • m/z = 172: Loss of the isopropoxy group radical (•OCH(CH₃)₂).

      • m/z = 102: From McLafferty rearrangement, a common fragmentation pathway for esters.

      • m/z = 60 and 43: Related to the isopropyl portion of the molecule[2].

Safety and Handling

Isopropyl decanoate is generally considered to be of low toxicity and is widely used in cosmetic and topical products. However, as with any chemical, appropriate laboratory safety practices should be observed. It may cause mild skin or eye irritation upon direct contact[1]. It is stable under normal storage conditions but may undergo hydrolysis if exposed to strong acids or bases. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

Isopropyl decanoate is a multifunctional excipient whose value in pharmaceutical sciences is directly attributable to its well-defined physicochemical properties. Its high lipophilicity, low viscosity, and specific ester structure make it an excellent choice as an emollient and a penetration enhancer for topical drug delivery. A thorough understanding and characterization of its properties—using established methods such as gas chromatography for purity, capillary viscometry for flow behavior, and spectroscopy for identity—are essential for consistent performance and the successful development of robust and effective formulations. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

An In-Depth Technical Guide to the Solubility of Isopropyl Caprate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isopropyl caprate, also known as isopropyl decanoate, is a fatty acid ester with the chemical formula C13H26O2.[1] It is a colorless liquid with a fruity and oily aroma.[2] This compound is widely utilized in the pharmaceutical, cosmetic, and fragrance industries as an emollient, solvent, and flavoring agent.[3][] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is paramount for formulation development, process optimization, and ensuring product stability.

This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of solubility, present quantitative solubility data, and provide a detailed experimental protocol for determining solubility. This guide is designed to be a practical and authoritative resource, grounded in scientific principles and supported by comprehensive references.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces and polarity are more likely to be miscible. Esters, such as this compound, are polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) groups.[5][6] However, they lack the ability to donate hydrogen bonds, which distinguishes their solubility behavior from that of alcohols or carboxylic acids.[7][8]

The solubility of esters in water is limited, especially for those with longer hydrocarbon chains.[6][8] The nonpolar alkyl chains disrupt the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable.[7][8] Conversely, esters are generally soluble in organic solvents.[5] The solubility is influenced by a combination of dipole-dipole interactions and van der Waals forces between the ester and solvent molecules.[7]

Factors influencing the solubility of this compound in organic solvents include:

  • Polarity of the Solvent: Solvents with polarities similar to this compound will generally be better solvents.

  • Hydrogen Bonding Capability of the Solvent: While this compound cannot donate hydrogen bonds, it can act as a hydrogen bond acceptor.[7] Solvents capable of hydrogen bonding can enhance solubility.

  • Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how well they pack together, influencing solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, the effect of temperature on the solubility of liquids in liquids can be more complex.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25°C. This data provides a valuable starting point for solvent selection in formulation and research.

SolventSolubility (g/L) at 25°C
Acetone12279.7
Ethanol7420.1
Methanol6864.29
Isopropanol8174.39
n-Propanol6853.97
n-Butanol6054.73
Ethyl Acetate6991.12
Water0.13

Source: Scent.vn[2]

Experimental Protocol for Determining this compound Solubility

This section outlines a detailed, step-by-step methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled water bath or incubator

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Vials with screw caps

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis A Prepare supersaturated solutions of this compound in the chosen solvent. B Place vials in a thermostatically controlled environment (e.g., 25°C). A->B C Equilibrate for a set period (e.g., 24-48 hours) with constant agitation. B->C D Allow solutions to stand undisturbed for sedimentation. C->D E Withdraw an aliquot of the supernatant. D->E F Immediately filter the aliquot using a syringe filter. E->F G Dilute the filtered sample with the solvent to a known concentration. F->G H Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID). G->H I Calculate the concentration of this compound in the saturated solution. H->I J Report solubility in g/L or other appropriate units. I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • Rationale: Starting with a supersaturated solution ensures that equilibrium is reached from a state of excess solute, leading to a truly saturated solution.

    • Procedure: To a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solute remains after equilibration.

  • Equilibration:

    • Rationale: Achieving thermodynamic equilibrium between the dissolved and undissolved solute is crucial for accurate solubility measurement. Agitation ensures a homogenous mixture and facilitates the dissolution process.

    • Procedure: Tightly cap the vials and place them in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation and Sampling:

    • Rationale: It is critical to sample only the supernatant (the saturated solution) without any undissolved solute, which would lead to erroneously high solubility values.

    • Procedure: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess this compound to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration:

    • Rationale: Filtration removes any fine, suspended particles of the undissolved solute, ensuring that only the dissolved portion is analyzed.

    • Procedure: Immediately filter the collected aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter material should be compatible with the solvent used.

  • Gravimetric Analysis or Instrumental Analysis:

    • Rationale: A quantitative analytical technique is required to determine the concentration of this compound in the saturated solution.

    • Procedure (Instrumental Analysis - Recommended):

      • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

      • Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

      • The calibration curve should be prepared using standard solutions of this compound in the same solvent.

  • Calculation of Solubility:

    • Rationale: The final step is to calculate the solubility from the analytical data.

    • Procedure: Based on the concentration determined from the instrumental analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Molecular Interactions Visualization:

The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates these potential interactions.

G cluster_solute This compound cluster_solvent Organic Solvent solute C13H26O2 (Ester) solute_dipole Dipole-Dipole (Carbonyl Group) solute->solute_dipole solute_vdw Van der Waals (Alkyl Chain) solute->solute_vdw solvent_dipole Dipole-Dipole solute_dipole->solvent_dipole Favorable Interaction solvent_hbond Hydrogen Bonding (if applicable) solute_dipole->solvent_hbond Favorable Interaction (H-bond acceptor) solvent_vdw Van der Waals solute_vdw->solvent_vdw Favorable Interaction solvent Solvent Molecule solvent->solvent_dipole solvent->solvent_vdw solvent->solvent_hbond

Caption: Intermolecular forces governing this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in the pharmaceutical, cosmetic, and fragrance industries. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, presented available quantitative data, and detailed a robust experimental protocol for its determination. By understanding the interplay of intermolecular forces and following rigorous experimental procedures, researchers and formulation scientists can make informed decisions regarding solvent selection and optimize the performance and stability of their products. The provided methodologies and data serve as a foundational resource for further research and development involving this compound.

References

An In-depth Technical Guide to Isopropyl Caprate in the Context of Plant-Derived Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopropyl caprate (also known as isopropyl decanoate) is a widely utilized ester in the pharmaceutical and cosmetic industries, prized for its emollient and solvent properties. Its frequent appearance in commercial products that also feature plant extracts has led to inquiries regarding its potential natural origin. This technical guide addresses the question of the natural occurrence of this compound in plant extracts. A thorough review of scientific literature reveals no credible, verifiable evidence to support its biogenic origin in plants. We conclude that this compound is a synthetic compound, and its presence in botanical formulations is a result of deliberate design to optimize product texture, stability, and delivery of active ingredients. This guide details the compound's synthetic pathway, its functional roles in formulation, and provides a robust analytical protocol for its quantification in a complex product matrix, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: An Inquiry into the Natural Occurrence of this compound

The core question for researchers encountering this compound in formulations containing botanical ingredients is whether this compound is a natural constituent of the plant extract or a synthetic additive.

Review of Evidence

Despite extensive analysis of plant volatile organic compounds (VOCs) and essential oils, there is a conspicuous absence of this compound in the scientific literature. Numerous studies employing advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Ion Mobility Spectrometry (GC-IMS) have characterized the essential oils of a wide array of plants, including those known for their rich ester content.

For instance, comprehensive analyses of the volatile components of Schisandra chinensis fruits, a plant sometimes anecdotally associated with this compound, have identified dozens of terpenes, lignans, and other molecules, but do not list this compound among them[1][2][3][4][5][6]. While the PubChem database includes a statement that "Isopropyl decanoate has been reported in Schisandra chinensis with data available," no primary, verifiable scientific publication could be located to substantiate this claim, suggesting it may be an error or refer to a non-peer-reviewed source. Given the volume of contradictory, high-quality analytical data available, this claim must be considered unsubstantiated.

Biosynthetic Plausibility

The formation of an ester requires an acid and an alcohol. The biosynthesis of this compound would necessitate the presence of its two precursors within the plant's metabolic machinery:

  • Capric Acid (Decanoic Acid): This C10 saturated fatty acid is a common natural product, found abundantly in oils like coconut and palm kernel oil[7][8]. Its presence in plants is well-established.

  • Isopropanol (Propan-2-ol): This is the critical limiting factor. While plants produce a vast range of alcohols, isopropanol is not a common metabolite. Plant ester biosynthesis overwhelmingly favors ethanol (forming ethyl esters) and methanol (forming methyl esters). While some isopropyl-containing compounds and other isopropyl esters (like isopropyl palmitate) have been noted in nature, the enzymatic machinery for the routine production of isopropanol and its subsequent esterification with fatty acids like capric acid does not appear to be a feature of plant biochemistry[9].

The absence of a common biosynthetic pathway for isopropanol in plants makes the natural occurrence of this compound highly improbable.

Part 2: Synthetic Origin and Physicochemical Profile

This compound is synthesized industrially through a straightforward and efficient chemical reaction.

Industrial Synthesis: Fischer Esterification

The primary method for producing this compound is the Fischer esterification of capric acid with isopropanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is driven to completion by removing the water that is formed as a byproduct.

G cluster_reactants Reactants cluster_products Products capric_acid Capric Acid (from natural oils) process Esterification (Heat, Water Removal) capric_acid->process isopropanol Isopropanol isopropanol->process catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->process isopropyl_caprate This compound process->isopropyl_caprate water Water (Byproduct) process->water

Caption: Industrial synthesis of this compound via Fischer Esterification.

Key Physicochemical Properties

The value of this compound in formulations stems from its unique combination of physical and chemical properties, which are summarized below.

PropertyValue / DescriptionConsequence in Formulation
Appearance Clear, colorless to slightly yellow oily liquidDoes not impart color to the final product.
Odor Faint, fatty-fruity odorDoes not interfere with the desired fragrance of the product.
Viscosity LowProvides a light, non-greasy, and non-tacky feel on the skin; improves spreadability.
Polarity Low to mediumExcellent solvent for lipophilic (oil-soluble) active ingredients and UV filters.
Spreading Value HighSpreads easily and evenly across the skin, creating a smooth, elegant skin feel.
Solubility Insoluble in water; soluble in oils and organic solventsActs as a carrier for oil-based plant extracts and other non-aqueous ingredients.
Chemical Stability High; resistant to oxidationContributes to a long shelf-life for the final product.

Part 3: Functional Role in Formulations with Plant Extracts

The primary reason researchers encounter this compound alongside plant extracts is its function as a high-performance excipient. It is not co-extracted with the botanical; it is added to the formulation to enhance its performance and aesthetics.

  • Emollient: this compound forms a thin, non-greasy film on the skin that helps to reduce water loss (transepidermal water loss, TEWL), thereby moisturizing and softening the skin.

  • Solvent & Carrier: Many valuable bioactive compounds in plant extracts (e.g., certain flavonoids, carotenoids, and essential oil components) have poor water solubility. This compound acts as an effective solvent for these lipophilic molecules, allowing for their stable incorporation into a cream or lotion base and ensuring their even distribution.

  • Penetration Enhancer: Its chemical structure can temporarily and reversibly disrupt the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This action can facilitate the penetration of other active compounds from the plant extract into deeper layers of the epidermis.

  • Aesthetic Modifier: It significantly improves the sensory profile of a product. It can reduce the greasiness of heavy oils or butters (like shea butter) that may be used in a "natural" formulation, resulting in a product with a light, silky, and fast-absorbing feel that is preferred by consumers.

Part 4: Analytical Protocol for Quality Control

For drug development and quality assurance professionals, it is essential to have a reliable method to identify and quantify this compound within a finished product. This ensures the product meets manufacturing specifications and regulatory requirements. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective

To quantify the concentration (% w/w) of this compound in a complex matrix (e.g., a cosmetic cream or lotion containing a plant extract).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for this analysis. Gas chromatography provides the necessary separation of the volatile and semi-volatile components of the complex matrix, while mass spectrometry provides definitive identification and quantification based on the unique mass fragmentation pattern of the target analyte.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of certified reference material (CRM) this compound at 1000 µg/mL in hexane.

    • Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare an internal standard (IS) stock solution (e.g., isopropyl myristate) at 1000 µg/mL in hexane. Spike each calibration standard and sample with the IS to a final concentration of 20 µg/mL. The IS corrects for variations in extraction efficiency and injection volume.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 1.0 g of the cream/lotion sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 mixture of hexane and methanol. The methanol helps to break the emulsion and precipitate proteins/polymers, while the hexane solubilizes the lipophilic this compound.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction (steps 2.2-2.5) on the remaining residue to ensure quantitative recovery. Combine the hexane extracts.

    • Add the internal standard to the combined extract.

    • Filter the final extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. This separates compounds based on boiling point, which is effective for esters.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, splitless mode, injector temperature 250°C. Splitless injection ensures maximum sensitivity for trace analysis.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

        • Target Ions for this compound: Monitor characteristic fragment ions (e.g., m/z 43, 173, 214).

        • Target Ions for IS (Isopropyl Myristate): Monitor its characteristic ions.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

    • Convert the concentration back to the original sample weight to report the final result as % w/w.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample 1. Weigh Cream Sample is_spike 3. Spike Sample & Standards with Internal Standard (IS) sample->is_spike standard 2. Prepare Calibration Standards standard->is_spike extract 4. Perform Liquid-Liquid Extraction (Hexane/Methanol) is_spike->extract filter 5. Filter Extract into GC Vial extract->filter inject 6. Inject 1µL into GC-MS filter->inject separate 7. Chromatographic Separation (DB-5ms column) inject->separate detect 8. Mass Spectrometric Detection (SIM Mode) separate->detect integrate 9. Integrate Peak Areas (Analyte and IS) detect->integrate calibrate 10. Generate Calibration Curve integrate->calibrate quantify 11. Quantify Analyte in Sample using Curve calibrate->quantify report 12. Calculate & Report Final Result (% w/w) quantify->report

Caption: Analytical workflow for the quantification of this compound in a cream.

Conclusion

For researchers, scientists, and drug development professionals, it is critical to operate from a position of scientific accuracy. The available evidence overwhelmingly indicates that This compound is not a naturally occurring compound in plant extracts . It is a synthetic ester, created through the reaction of naturally-derived capric acid and synthetically-produced isopropanol.

Its presence in commercial products featuring botanical extracts is a deliberate and strategic formulation choice. It serves vital functions as an emollient, solvent, and aesthetic modifier that enhances the overall performance and consumer acceptance of the final product. Understanding this distinction is crucial for accurate product development, quality control, and the scientific assessment of "natural" formulations.

References

Spectroscopic data analysis of isopropyl caprate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of Isopropyl Caprate

Authored by: A Senior Application Scientist

Introduction

This compound, also known as isopropyl decanoate, is a fatty acid ester with the chemical formula C₁₃H₂₆O₂.[1][2][3][4] It is formed from the esterification of capric acid (a ten-carbon saturated fatty acid) and isopropanol.[5] In industries such as pharmaceuticals, cosmetics, and food science, this compound serves as an emollient, solvent, and flavoring agent.[1][5] Precise and unambiguous structural confirmation and purity assessment are critical for its application in these fields. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind the observed spectroscopic signals and the rationale for specific experimental protocols.

Molecular Structure and Spectroscopic Correlation

A thorough analysis begins with the molecule's structure. Understanding the distinct chemical environments of each atom is fundamental to interpreting the resulting spectra.

Caption: this compound with labeled proton environments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms (protons).

Causality Behind ¹H NMR Spectral Features

The predicted ¹H NMR spectrum of this compound will display distinct signals corresponding to the labeled protons in Figure 1. The chemical shift (δ) of each proton is dictated by its local electronic environment. Protons near the electronegative oxygen atom of the ester group (h, d) are deshielded and thus appear at a higher chemical shift (downfield). Protons in the aliphatic chain (a, b, c) are shielded and appear upfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, following the n+1 rule.[6]

Predicted ¹H NMR Data
LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
h(CH₃)₂CH -O-4.90 - 5.10Septet1H
d-CH₂ -COO-2.20 - 2.30Triplet2H
c-CH₂ -CH₂-COO-1.55 - 1.65Multiplet2H
b-(CH₂ )₆-1.20 - 1.40Multiplet12H
i(CH₃ )₂CH-O-1.20 - 1.25Doublet6H
aCH₃ -(CH₂)₇-0.85 - 0.95Triplet3H

Note: Predicted values are based on typical ranges for fatty acid esters.[7][8]

The isopropyl group presents a classic splitting pattern: the single methine proton (h) is adjacent to six equivalent methyl protons (i), resulting in a septet (6+1).[9] Conversely, the six methyl protons (i) are adjacent to the single methine proton (h), resulting in a doublet (1+1).[9][10]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11][12] Ensure the sample is fully dissolved; filter if any particulate matter is present.[13]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 40-50 mm.[11][14]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters for ¹H NMR. The quality of the spectrum is highly dependent on proper shimming of the magnetic field.[14]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Causality Behind ¹³C NMR Spectral Features

The chemical shift of a carbon atom is highly sensitive to its electronic environment. The carbonyl carbon (e) of the ester is significantly deshielded by the double-bonded oxygen and appears furthest downfield. Carbons directly bonded to the single-bonded oxygen (g, h) are also deshielded. Carbons in the aliphatic chain appear in the upfield region.

Predicted ¹³C NMR Data
LabelCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
eC =O173 - 175
h(CH₃)₂C H-O-67 - 69
d-C H₂-COO-34 - 36
c-C H₂-CH₂-COO-31 - 33
b-(C H₂)₆- (multiple peaks)22 - 30
i(C H₃)₂CH-O-21 - 23
aC H₃-(CH₂)₇-13 - 15

Note: Predicted values are based on typical ranges for esters and alkanes.[15][16][17] Due to symmetry, the two methyl carbons of the isopropyl group (i) are equivalent and appear as a single peak.[17]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Due to the lower natural abundance of ¹³C, a more concentrated sample is required. Dissolve 50-100 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃).[12]

  • Transfer & Acquisition: Follow the same transfer procedure as for ¹H NMR. Acquire the spectrum using proton-decoupled mode, which results in a spectrum of singlets for each unique carbon, simplifying interpretation.[17] Acquisition times are typically longer than for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Causality Behind IR Spectral Features

The ester functional group in this compound has two highly characteristic vibrations that produce strong, easily identifiable absorption bands:

  • C=O Stretch: The strong double bond and the large change in dipole moment during vibration result in a very intense, sharp absorption band. For aliphatic esters, this typically appears in the 1750-1735 cm⁻¹ region.[18][19]

  • C-O Stretches: The C-O single bonds of the ester also produce strong absorption bands in the "fingerprint region" of the spectrum, typically between 1300-1000 cm⁻¹.[18]

The long alkyl chain will produce characteristic C-H stretching and bending vibrations. The C-H stretching from the sp³ hybridized carbons will appear as strong, sharp peaks just below 3000 cm⁻¹.[20][21]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Bond VibrationIntensity / Shape
2850–2960C-H (sp³) StretchStrong, Sharp
1735–1750C=O (Ester) StretchStrong, Sharp
1300–1000C-O (Ester) StretchStrong
Experimental Protocol: FTIR Analysis
  • Sample Preparation (Neat Liquid): Place one drop of pure this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.

  • Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.[22][23]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.[24]

Causality Behind MS Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺•), which is the intact molecule with one electron removed.[24] The molecular weight of this compound is 214.35 g/mol , so the molecular ion peak is expected at m/z 214.[2] This molecular ion is often unstable and undergoes fragmentation through the cleavage of weaker bonds. For esters, characteristic fragmentation patterns arise from cleavages adjacent to the carbonyl group and the ester oxygen.[25][26]

Predicted Fragmentation Pattern

Figure 2. Key Fragmentation Pathways of this compound M [C₁₃H₂₆O₂]⁺• Molecular Ion m/z = 214 F1 [C₁₀H₁₉O₂]⁺ McLafferty Rearrangement m/z = 171 M->F1 - C₃H₆ F2 [C₉H₁₉CO]⁺ Acylium ion m/z = 155 M->F2 - •OC₃H₇ F3 [C₃H₇O]⁺ Isopropyl oxonium ion m/z = 59 M->F3 - •C₁₀H₁₉O F5 [C₃H₆]⁺• Propene radical cation m/z = 42 F1->F5 further fragmentation F4 [C₃H₇]⁺ Isopropyl cation m/z = 43 F3->F4 - O

Caption: Predicted EI-MS fragmentation of this compound.

m/z ValueProposed FragmentDescription
214[C₁₃H₂₆O₂]⁺•Molecular Ion (M⁺•)
171[C₁₀H₁₉O₂]⁺Loss of propene (C₃H₆) via McLafferty rearrangement
155[C₉H₁₉CO]⁺Acylium ion from cleavage of the C-O bond
59[C₃H₇O]⁺Isopropyl oxonium ion
43[C₃H₇]⁺Isopropyl cation (often a base peak)
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities based on volatility and column interaction. The sample is vaporized in the injector and carried by an inert gas through a capillary column.[27]

  • Ionization and Analysis: As the this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.

  • Ionization: The sample is bombarded with electrons (typically at 70 eV in EI mode), causing ionization and fragmentation.[25]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion, generating the mass spectrum.[28][29]

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of these techniques lies in their combined application. Each method provides a piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this compound.

  • ¹H and ¹³C NMR together map out the complete carbon-hydrogen framework, confirming the presence of the C10 fatty acid chain and the isopropyl group, and their connectivity through the ester linkage.

  • IR Spectroscopy provides definitive evidence of the ester functional group via the strong C=O and C-O stretching bands, corroborating the NMR data.

  • Mass Spectrometry confirms the molecular weight (m/z 214) and provides a characteristic fragmentation pattern that is entirely consistent with the structure deduced from NMR and IR. The presence of key fragments like the acylium ion (m/z 155) and isopropyl cation (m/z 43) further solidifies the structural assignment.

By integrating the data from these three orthogonal techniques, a scientist can establish the structure of this compound with an exceptionally high degree of confidence, meeting the rigorous standards required in research and development.

References

Thermal Analysis of Isopropyl Caprate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isopropyl Caprate in Pharmaceutical Formulations

This compound (also known as isopropyl decanoate) is a fatty acid ester with the chemical formula C13H26O2.[1] It is synthesized from the esterification of capric acid (a medium-chain fatty acid) and isopropyl alcohol.[2][3] In the pharmaceutical industry, this compound is valued as an emollient, solvent, and penetration enhancer in topical and transdermal formulations. Its physicochemical properties, such as its oily texture and ability to solubilize active pharmaceutical ingredients (APIs), make it a versatile excipient in creams, lotions, and ointments.

A thorough understanding of the thermal properties of excipients like this compound is paramount for ensuring the stability, efficacy, and safety of the final drug product. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical insights into the material's behavior under temperature stress. This guide offers an in-depth exploration of the application of DSC and TGA to characterize this compound for researchers, scientists, and drug development professionals.

The Role of Thermal Analysis in Excipient Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[4] For pharmaceutical excipients, these techniques are indispensable for:

  • Polymorphism and Purity Assessment: Identifying different crystalline forms and detecting impurities that can affect the stability and bioavailability of the drug product.

  • Melting and Crystallization Behavior: Determining the melting point, enthalpy of fusion, and crystallization temperatures, which are crucial for processing and storage.

  • Thermal Stability and Decomposition: Establishing the temperature at which the material begins to degrade, a key parameter for defining storage conditions and shelf life.

  • Compatibility Studies: Assessing the thermal interactions between the excipient and the API to identify potential incompatibilities.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[5] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC Analysis of this compound

The following protocol outlines a standard method for the DSC analysis of this compound. The causality behind each experimental choice is explained to ensure scientific integrity.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. A smaller sample size is chosen to minimize thermal gradients within the sample, ensuring a sharp and well-defined thermal event.

    • Hermetically seal the pan to prevent any volatilization of the sample during the analysis, which could be misinterpreted as a thermal event.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, to ensure the accuracy of the measured values.

  • Temperature Program:

    • Equilibrate the sample at a low temperature, for instance, -50°C, to ensure a stable baseline before heating.

    • Heat the sample from -50°C to 100°C at a constant heating rate of 10°C/min. This heating rate is a common choice that balances resolution and sensitivity. A slower rate could improve resolution but might broaden the peaks, while a faster rate could decrease resolution.

    • Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent any oxidative degradation of the sample during the analysis.

Interpreting the DSC Thermogram of this compound

The resulting DSC thermogram for a fatty acid ester like this compound would typically exhibit an endothermic peak corresponding to its melting point. The characteristics of this peak provide valuable information:

  • Onset Temperature: The temperature at which the melting process begins.

  • Peak Temperature: The temperature at which the melting rate is at its maximum. For pure, crystalline materials, the melting point is often reported as the onset temperature.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which represents the amount of energy required to melt the sample. This value is proportional to the sample's crystallinity.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is primarily used to determine the thermal stability and composition of materials.

Experimental Protocol: TGA Analysis of this compound

The following protocol provides a standard method for conducting TGA on this compound, with justifications for the chosen parameters.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an open TGA pan (e.g., alumina or platinum). A slightly larger sample mass compared to DSC is often used to ensure a detectable mass loss.

  • Instrument Calibration:

    • Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known decomposition temperatures.

  • Temperature Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min. This temperature range is typically sufficient to observe the complete decomposition of organic esters.

    • Maintain a controlled atmosphere in the furnace, typically an inert nitrogen purge at a flow rate of 50 mL/min, to study the thermal decomposition without oxidation.

Interpreting the TGA Curve of this compound

The TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) shows the rate of mass loss and can help in identifying distinct decomposition steps. For a pure fatty acid ester like this compound, a single-step decomposition is generally expected. Key information derived from the TGA curve includes:

  • Onset Temperature of Decomposition (Td): The temperature at which a significant mass loss begins. This is a critical indicator of the material's thermal stability.

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak in the DTG curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment. For a volatile organic compound like this compound, this should be close to zero.

Data Presentation: Thermal Properties of this compound

The following table summarizes the expected thermal properties of this compound based on the analysis of similar long-chain fatty acid esters.

Thermal PropertyTechniqueExpected ValueSignificance in Pharmaceutical Development
Melting Point (Onset)DSCLow (below room temp.)Influences physical state at storage and processing conditions.
Enthalpy of Fusion (ΔHfus)DSCModerateRelated to the crystallinity and purity of the excipient.
Onset of Decomposition (Td)TGA> 150°CDefines the upper temperature limit for safe handling and storage.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the DSC and TGA analyses.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg of This compound prep2 Place in Aluminum Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 dsc_inst Calibrated DSC Instrument prep3->dsc_inst temp_prog Temperature Program (-50°C to 100°C at 10°C/min) dsc_inst->temp_prog purge Nitrogen Purge (50 mL/min) temp_prog->purge thermogram Generate DSC Thermogram purge->thermogram analysis Determine Onset, Peak Temp, and Enthalpy of Fusion thermogram->analysis

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation prep1_tga Weigh 5-10 mg of This compound prep2_tga Place in Open TGA Pan prep1_tga->prep2_tga tga_inst Calibrated TGA Instrument prep2_tga->tga_inst temp_prog_tga Temperature Program (25°C to 600°C at 10°C/min) tga_inst->temp_prog_tga purge_tga Nitrogen Purge (50 mL/min) temp_prog_tga->purge_tga curve Generate TGA/DTG Curves purge_tga->curve analysis_tga Determine Onset of Decomposition and Residual Mass curve->analysis_tga

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion: The Value of a Comprehensive Thermal Profile

The thermal analysis of this compound using DSC and TGA provides a wealth of information that is crucial for its effective use in pharmaceutical formulations. By establishing a comprehensive thermal profile, researchers and drug development professionals can make informed decisions regarding formulation strategies, manufacturing processes, and storage conditions. This ensures the development of robust, stable, and effective drug products. The methodologies and interpretative guidance provided in this technical guide serve as a foundational framework for the rigorous characterization of this important pharmaceutical excipient.

References

An In-Depth Technical Guide to the Mechanism of Action of Isopropyl Caprate as an Emollient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of isopropyl caprate as an emollient, designed for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document delves into the intricate biochemical and biophysical interactions between this compound and the stratum corneum. We will explore the molecular underpinnings of its emollient properties, supported by detailed experimental protocols for robust efficacy evaluation. This guide is structured to provide a foundational understanding for the development and substantiation of advanced topical formulations.

Introduction: The Role of Emollients in Skin Barrier Function

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL).[1] This "brick and mortar" structure, composed of corneocytes ("bricks") embedded in a lipid-rich matrix ("mortar"), is crucial for maintaining skin homeostasis.[2] The intercellular lipid matrix, a complex mixture of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures that are critical for the barrier's integrity.[1][3]

Emollients are a class of cosmetic and pharmaceutical ingredients designed to soften, smooth, and hydrate the skin by reinforcing the SC's barrier function. Their mechanisms of action are multifaceted and include forming an occlusive film to reduce TEWL, filling the spaces between desquamating corneocytes to improve skin texture, and integrating into the lipid lamellae to restore barrier integrity. This compound, the ester of isopropyl alcohol and capric acid (a medium-chain fatty acid), is a widely used emollient valued for its light, non-greasy feel and excellent spreading properties. This guide will elucidate the specific mechanisms by which this compound exerts its emollient effects.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to comprehending its interaction with the skin.

PropertyValueSource
Chemical Name Propan-2-yl decanoate[4]
CAS Number 2311-59-3[4]
Molecular Formula C13H26O2[4]
Molecular Weight 214.35 g/mol [4]
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in oils and organic solvents

Its ester structure and medium-chain length fatty acid moiety contribute to its relatively low viscosity and non-polar nature, which govern its penetration into and interaction with the lipid-rich SC.

Core Mechanism of Action: A Multi-pronged Approach

This compound's efficacy as an emollient is not attributed to a single action but rather a synergistic combination of biophysical and biochemical interactions with the stratum corneum.

Film Formation and Occlusion

Upon application, this compound forms a thin, semi-occlusive film on the skin's surface. This film acts as a physical barrier, retarding the rate of transepidermal water loss (TEWL). While not as occlusive as petrolatum, this lightweight barrier is sufficient to increase the hydration level of the SC, leading to a noticeable improvement in skin softness and flexibility.

Intercellular Lipid Matrix Integration and Fluidization

The primary and most nuanced mechanism of action lies in this compound's interaction with the intercellular lipid matrix. Due to its lipophilic nature and molecular structure, it can penetrate the upper layers of the SC and intercalate within the lipid lamellae. This integration has two key consequences:

  • Restoration of Lamellar Integrity: In dry or compromised skin, the organization of the lipid lamellae is often disrupted. This compound can fill the voids within this structure, helping to restore its continuity and reinforce the barrier function.

  • Lipid Fluidization: The ordered, crystalline structure of the SC lipids is essential for barrier function but can become overly rigid in dry skin conditions. This compound can introduce a degree of fluidity to the lipid matrix, enhancing the skin's flexibility and reducing the appearance of fine lines and flakiness. This fluidizing effect is a key differentiator from more occlusive, non-penetrating emollients.

Corneocyte Desquamation and Surface Smoothing

The spaces between corneocytes in the process of desquamation contribute to the rough and flaky texture of dry skin. This compound's excellent spreading properties allow it to readily fill these intercellular gaps. This "smoothing" effect reduces light scattering from the skin's surface, resulting in a more uniform and aesthetically pleasing appearance.

Experimental Protocols for Efficacy Substantiation

To rigorously evaluate the emollient effects of this compound, a multi-faceted approach employing both in-vitro and in-vivo methodologies is essential. The following protocols provide a framework for a comprehensive assessment.

In-Vitro Skin Permeation and Barrier Function Analysis

Objective: To quantify the effect of this compound on skin barrier function and its penetration profile using an ex-vivo skin model.

Methodology: Franz Diffusion Cell System [5][6][7][8]

Workflow for In-Vitro Skin Permeation Study.

Step-by-Step Protocol:

  • Skin Preparation: Utilize excised human or porcine skin, harvested from a consistent anatomical location (e.g., abdomen or back). Use a dermatome to obtain skin sections of a uniform thickness (approximately 0.4 mm).

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment. The effective diffusion area should be accurately measured.

  • Equilibration: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and allow the system to equilibrate at 32°C for at least 30 minutes. Ensure the fluid is continuously stirred.

  • Formulation Application: Apply a precise amount of the test formulation containing this compound to the skin surface in the donor chamber. An untreated control and a vehicle control should be run in parallel.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of a pre-dissolved marker substance in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Calculate the cumulative amount of the marker that has permeated the skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. A decrease in Jss compared to a negative control can indicate barrier enhancement.

In-Vivo Evaluation of Skin Hydration, Barrier Function, and Topography

Objective: To assess the real-world impact of this compound on skin hydration, transepidermal water loss, and skin surface characteristics in human volunteers.

4.2.1. Skin Hydration Assessment

Instrumentation: Corneometer®[4][9][10][11][12]

Principle: The Corneometer® measures the capacitance of the skin, which is directly related to its water content. An increase in capacitance indicates improved skin hydration.

Protocol:

  • Subject Acclimatization: Subjects should be acclimatized to a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes prior to measurement.

  • Baseline Measurement: Define test areas on the volar forearm and take at least three baseline readings per area to ensure consistency.

  • Product Application: Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the designated test areas. Leave one area untreated as a control.

  • Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Compare the post-application Corneometer® readings to the baseline and the untreated control site. A statistically significant increase in the readings indicates a moisturizing effect.

4.2.2. Transepidermal Water Loss (TEWL) Measurement

Instrumentation: Tewameter® or similar open-chamber evaporimeter

Principle: The Tewameter® measures the rate of water vapor diffusing from the skin into the atmosphere. A decrease in TEWL signifies an improved skin barrier function.[13]

Protocol:

  • Subject and Environmental Control: The same acclimatization conditions as for corneometry are crucial for reliable TEWL measurements.

  • Baseline Measurement: After acclimatization, take baseline TEWL readings from the designated test sites.

  • Product Application: Apply the test formulation as described for the hydration assessment.

  • Post-Application Measurements: Measure TEWL at the same time points as the hydration measurements.

  • Data Analysis: A statistically significant decrease in TEWL in the treated areas compared to baseline and the control site indicates that this compound is enhancing the skin's barrier function.

4.2.3. Skin Topography and Smoothness Analysis

Instrumentation: Visioscan®[14][15][16]

Principle: The Visioscan® uses a high-resolution camera and specialized lighting to capture images of the skin's surface. Software analysis of these images provides quantitative data on skin roughness, scaliness, and wrinkles.

Protocol:

  • Image Acquisition: Capture baseline images of the test areas before product application.

  • Product Application: Apply the test formulation as previously described.

  • Post-Application Imaging: Capture images at selected time points (e.g., immediately after application and after several hours or days of use).

  • Image Analysis: Use the accompanying software to analyze the images for parameters such as Skin Roughness (Ser), Skin Smoothness (Sesm), and Scaliness (Sesc).

  • Data Interpretation: A decrease in Ser and Sesc, and an increase in Sesm, would provide quantitative evidence of the smoothing and texture-improving effects of this compound.

Workflow for In-Vivo Efficacy Evaluation.

Advanced Spectroscopic Analysis of Molecular Interactions

For a deeper mechanistic understanding, advanced spectroscopic techniques can be employed to directly probe the interaction of this compound with the SC lipids.

4.3.1. Fourier Transform Infrared (FTIR) Spectroscopy [17][18][19][20]

Principle: FTIR spectroscopy can provide information about the conformational order and packing of the SC lipids. Changes in the position and width of the CH2 stretching vibration peaks (around 2850 and 2920 cm-1) can indicate a fluidization or ordering of the lipid chains.[2]

Methodology:

  • Ex-Vivo Skin Treatment: Treat excised skin samples with a formulation containing this compound.

  • ATR-FTIR Measurement: Use an Attenuated Total Reflectance (ATR) accessory to obtain FTIR spectra from the SC surface at various time points.

  • Spectral Analysis: Analyze the CH2 stretching bands. A shift to higher wavenumbers and broadening of the peaks would suggest that this compound is fluidizing the lipid matrix.

4.3.2. Confocal Raman Spectroscopy [4][14][15][21][22]

Principle: Confocal Raman spectroscopy is a non-invasive technique that can be used to create a depth profile of the chemical composition of the skin.[4] It can be used to track the penetration of this compound into the SC and observe its effect on the distribution of endogenous skin components like water and lipids.

Methodology:

  • In-Vivo Measurement: Acquire Raman spectra from the skin of volunteers at different depths before and after the application of a formulation containing this compound.

  • Data Analysis: Analyze the spectra for the characteristic Raman peaks of this compound to determine its penetration depth. Simultaneously, analyze the water- and lipid-related peaks to assess changes in their distribution and conformation as a function of depth and time.

Safety and Toxicological Profile

This compound is part of the broader category of alkyl esters, which have a long history of safe use in cosmetic products.[20]

  • Dermal Irritation and Sensitization: Isopropyl esters are generally considered to be non-irritating and non-sensitizing at typical use concentrations.[5] However, as with any cosmetic ingredient, the potential for irritation can be formulation-dependent. Standard dermal irritation and sensitization tests, such as the Human Repeat Insult Patch Test (HRIPT), should be conducted on final formulations.[16][23]

  • Systemic Toxicity: The potential for systemic toxicity from dermal application of this compound is considered low due to its molecular size and the barrier function of the skin.

Formulation Considerations

The efficacy of this compound is also dependent on the formulation in which it is incorporated.[24][25][26][27]

  • Concentration: The concentration of this compound will influence the degree of emolliency and the sensory profile of the final product.

  • Compatibility: this compound is compatible with a wide range of cosmetic ingredients, including other emollients, thickeners, and active ingredients.

  • Sensory Profile: A key advantage of this compound is its light, non-greasy feel. Sensory panel testing can be used to optimize the aesthetics of the final formulation.[12][28][29][30][31]

Conclusion

The mechanism of action of this compound as an emollient is a sophisticated interplay of film formation, intercellular lipid integration and fluidization, and surface smoothing. Its physicochemical properties make it a versatile and effective ingredient for improving skin hydration, reinforcing the skin barrier, and enhancing the overall feel and appearance of the skin. The experimental protocols outlined in this guide provide a robust framework for substantiating these effects and for the development of innovative and efficacious topical products. A thorough understanding of its mechanism of action, coupled with rigorous testing, will enable researchers and formulators to harness the full potential of this valuable emollient.

References

Methodological & Application

Application Notes & Protocols: Isopropyl Caprate as a High-Performance Solvent for Lipophilic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The challenge of formulating poorly water-soluble, lipophilic drugs remains a significant hurdle in pharmaceutical development, directly impacting bioavailability and therapeutic efficacy.[1][2] Isopropyl caprate (IPC), the isopropyl ester of decanoic acid, emerges as a versatile and effective non-aqueous solvent and excipient to address this challenge. Its unique physicochemical properties make it an excellent choice for solubilizing lipophilic Active Pharmaceutical Ingredients (APIs) for a range of applications, including topical, transdermal, and oral drug delivery systems.[3][] This guide provides an in-depth analysis of IPC's properties, outlines its key applications, and delivers detailed, field-proven protocols for its use in solubility determination and the formulation of advanced drug delivery systems.

Introduction: The Challenge of Lipophilic Drug Formulation

A substantial portion of new chemical entities (NCEs) emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[2] This inherent lipophilicity often leads to poor dissolution in the gastrointestinal tract for oral drugs and limits the loading capacity and penetration of topical formulations.[5] Consequently, achieving therapeutic concentrations requires sophisticated formulation strategies. The use of lipophilic solvents, or "oils," is a cornerstone of these strategies, serving to dissolve the drug and create a stable, deliverable dosage form.

This compound (IPC) stands out in this context due to its excellent solubilizing power for a wide array of lipophilic molecules, favorable safety profile, and compatibility with other pharmaceutical excipients. As a fatty acid ester, it functions not only as a solvent but also as an emollient and a penetration enhancer, particularly in topical applications where it can fluidize the lipids of the stratum corneum, reducing diffusional resistance.[3][6]

Physicochemical Profile of this compound

A comprehensive understanding of a solvent's properties is fundamental to its effective application in formulation development. This compound (CAS No: 2311-59-3) is a clear, colorless to pale yellow liquid with properties that make it highly suitable for pharmaceutical use.[][7]

PropertyValueSource
Synonyms Isopropyl decanoate, n-Capric acid isopropyl ester[][7][8]
Molecular Formula C13H26O2[7]
Molecular Weight 214.35 g/mol [7][9]
Physical State Liquid[10]
Boiling Point 248.9 °C at 760 mmHg[]
Density ~0.86 g/cm³[]
LogP (Octanol/Water) High (indicative of lipophilicity)[11]

Table 1: Key Physicochemical Properties of this compound.

Core Applications in Drug Delivery

This compound's utility spans multiple dosage forms, primarily driven by its ability to dissolve lipophilic APIs and modify biological barriers.

Topical and Transdermal Formulations

In topical and transdermal systems, IPC serves a dual role. Firstly, it acts as the primary solvent for the API, allowing for a higher drug load in a dissolved, thermodynamically active state. Secondly, it functions as a penetration enhancer. Fatty acid esters like IPC can reversibly disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and facilitating drug permeation into deeper skin layers or the systemic circulation.[3][12] It is often used in creams, ointments, and the adhesive matrix of transdermal patches.[6][13]

Self-Emulsifying Drug Delivery Systems (SEDDS)

For oral delivery of lipophilic drugs, SEDDS are an advanced and highly effective approach.[14] These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract.[15] This process presents the drug in a solubilized state with a large interfacial area, dramatically enhancing its dissolution and subsequent absorption.[16] this compound is an excellent choice for the oil phase in SEDDS due to its high solubilization capacity for many APIs and its ability to form stable microemulsions with common pharmaceutical surfactants.[15]

Experimental Protocols

The following protocols provide step-by-step methodologies for key workflows involving this compound. These protocols are designed to be self-validating by ensuring equilibrium is reached and employing robust analytical techniques.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To accurately determine the saturation solubility of a lipophilic API in this compound, a critical first step in formulation development.[17] This protocol is based on the industry-standard shake-flask method.[18][19]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (IPC), pharmaceutical grade

  • Thermostatically controlled shaker/incubator (e.g., set to 25°C or 37°C)

  • Microcentrifuge tubes (e.g., 2 mL)

  • Microcentrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API[20]

  • Mobile phase and diluent for HPLC analysis

Procedure:

  • Preparation: Add an excess amount of the API to a pre-weighed microcentrifuge tube. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[21]

  • Solvent Addition: Add a known volume (e.g., 1.5 mL) of this compound to the tube.

  • Equilibration: Place the sealed tubes in a shaker incubator set to the desired temperature (e.g., 37°C to simulate physiological conditions). Agitate the samples at a constant speed.

  • Sampling: To ensure equilibrium is reached, sample the suspension at multiple time points (e.g., 24, 48, and 72 hours).[21]

  • Phase Separation: At each time point, withdraw a small aliquot of the suspension and place it in a clean microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant (the IPC saturated with API). Dilute this aliquot quantitatively with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.[20]

  • Equilibrium Confirmation: Compare the concentrations measured at the different time points. Equilibrium is confirmed when consecutive measurements are statistically consistent (e.g., within 5-10%).[21] The final, stable concentration represents the equilibrium solubility.

Causality and Trustworthiness: This method is considered the gold standard because it allows the system to reach true thermodynamic equilibrium.[19] By sampling at multiple time points and confirming that the concentration no longer increases, the protocol validates that saturation has been achieved. The use of HPLC provides a specific and accurate quantification of the dissolved analyte, free from interference.[22]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_confirm Confirmation A Add excess API to tube B Add known volume of IPC A->B C Agitate at constant Temp (e.g., 24, 48, 72 hrs) B->C D Centrifuge to separate undissolved API C->D E Withdraw supernatant D->E F Dilute quantitatively E->F G Analyze by HPLC F->G H Compare concentrations over time G->H I Confirm Equilibrium H->I

Fig. 1: Workflow for Equilibrium Solubility Determination.
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a liquid SEDDS pre-concentrate using this compound as the oil phase for the oral delivery of a lipophilic API.

Materials:

  • Lipophilic API

  • This compound (IPC) - Oil phase

  • Surfactants (e.g., Cremophor® RH 40, Kolliphor® EL, Tween® 80)

  • Co-solvents/Co-surfactants (e.g., Transcutol® P, Propylene Glycol, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath

  • Dynamic Light Scattering (DLS) instrument for droplet size analysis

  • UV-Vis Spectrophotometer or HPLC for dissolution testing

Procedure:

Part A: Component Screening & Phase Diagram Construction

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents using the method described in Protocol 1. Select the components with the highest solubilizing capacity for the API. IPC is selected as the primary oil phase.

  • Emulsification Efficiency: Screen various surfactants and co-solvents for their ability to emulsify the chosen oil phase (IPC). Prepare simple 1:1 mixtures of IPC and the surfactant, add this to water with gentle stirring, and visually observe the resulting emulsion for clarity and stability.[23]

  • Construct Pseudo-Ternary Phase Diagram:

    • Prepare a series of mixtures with varying ratios of oil (IPC), surfactant (S), and co-solvent (CoS). For example, fix the S:CoS ratio (e.g., 1:1, 2:1, 3:1) and then vary the oil percentage from 90% to 10% in 10% increments.

    • For each mixture, take a small volume (e.g., 100 µL) and add it to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Visually assess the resulting dispersion. Grade it as a clear or bluish-white microemulsion, a milky emulsion, or a poor emulsion where phase separation occurs.

    • Plot these points on a ternary phase diagram to map the region of efficient self-emulsification.

Part B: Formulation and Characterization

  • API Incorporation: Select a ratio of Oil:S:CoS from within the optimal self-emulsification region identified in the phase diagram. Dissolve the required amount of the API in this pre-concentrate with gentle warming or stirring until a clear solution is formed.

  • Thermodynamic Stability: Subject the drug-loaded pre-concentrate to stress tests, such as heating-cooling cycles (e.g., 4°C to 45°C) and centrifugation (e.g., 3,500 rpm for 30 min) to check for any signs of phase separation or drug precipitation.

  • Droplet Size Analysis: Dilute the final pre-concentrate in water (e.g., 1000-fold) and measure the mean globule size and polydispersity index (PDI) using a DLS instrument. Aim for a droplet size <200 nm for optimal absorption.[16]

  • In Vitro Dissolution/Dispersion Test: Introduce a known amount of the SEDDS pre-concentrate into a dissolution apparatus (e.g., USP Type II) containing simulated gastric or intestinal fluid. Monitor the release of the drug over time by sampling the medium and analyzing the drug concentration via UV-Vis or HPLC.[16]

Causality and Trustworthiness: This systematic approach ensures a robust formulation. The ternary phase diagram provides a comprehensive map of the excipient interactions, allowing for the rational selection of an optimal formulation rather than relying on trial and error.[15] Characterization steps like DLS and dissolution testing provide quantitative data on the formulation's performance, validating its ability to form a nano-dispersion and release the drug effectively.[14][23]

G cluster_screen Phase 1: Screening cluster_map Phase 2: Mapping cluster_formulate Phase 3: Formulation cluster_char Phase 4: Characterization A API Solubility Screening (Oil, Surfactant, Co-Solvent) B Emulsification Efficiency (IPC + Surfactant) A->B C Construct Pseudo-Ternary Phase Diagram B->C D Identify Optimal Self- Emulsification Region C->D E Select Ratio from Optimal Region D->E F Incorporate API into Pre-concentrate E->F G Assess Thermodynamic Stability F->G H Droplet Size Analysis (DLS) G->H I In Vitro Dissolution Test G->I

Fig. 2: Logical Workflow for SEDDS Formulation and Characterization.

Safety and Regulatory Considerations

This compound is widely used in the cosmetics industry as an emollient and skin conditioning agent, indicating a favorable safety profile for topical application.[] For pharmaceutical use, excipients must meet stringent quality and purity standards outlined in pharmacopoeias.[24] While isopropyl alcohol is a well-established pharmaceutical solvent, the specific monograph status of this compound should be verified against the current USP-NF, Ph. Eur., or other relevant pharmacopoeias for the intended market.[25][26] All excipients, including IPC, must be of a grade suitable for pharmaceutical use and sourced from a qualified manufacturer that adheres to Good Manufacturing Practices (GMP).[27] Drug-excipient compatibility studies are also essential to ensure that IPC does not cause degradation of the API over the product's shelf life.[28]

Conclusion

This compound is a high-performance, multifunctional excipient that serves as a powerful tool for formulators tackling the challenges of lipophilic drugs. Its strong solubilizing capacity, combined with its role as a penetration enhancer and an effective oil phase for SEDDS, makes it a valuable component in the development of modern drug delivery systems. By following systematic and robust protocols for solubility assessment and formulation design, researchers and drug development professionals can effectively leverage the properties of this compound to enhance the solubility, stability, and bioavailability of poorly soluble compounds, ultimately accelerating the path to viable therapeutic products.

References

Application Notes & Protocols: The Use of Isopropyl Caprate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Overview: Isopropyl Caprate as a Multifunctional Excipient

This compound (also known as isopropyl decanoate) is the ester formed from isopropyl alcohol and capric acid, a medium-chain fatty acid.[1][2] Within the pharmaceutical sciences, it is leveraged as a versatile excipient in the development of topical and transdermal drug delivery systems. Its primary roles are that of an emollient, a solvent for lipophilic active pharmaceutical ingredients (APIs), and, most critically, a chemical penetration enhancer.[3][4] Penetration enhancers are compounds that reversibly decrease the barrier function of the skin, facilitating the transport of APIs into or across the skin's layers.[3][5] this compound's favorable physicochemical properties, including its non-greasy feel and good spreadability, make it a valuable component for creating elegant and effective dermatological products.[4]

This guide provides a comprehensive overview of this compound, detailing its mechanism of action, providing model formulations, and outlining detailed protocols for its application and evaluation in a research and development setting.

Physicochemical Profile

The performance and function of this compound in a topical formulation are directly linked to its chemical and physical properties. A summary of its key attributes is provided below.

PropertyValueReference(s)
Chemical Name propan-2-yl decanoate[1]
Synonyms Isopropyl decanoate, n-Capric acid isopropyl ester[1][6]
CAS Number 2311-59-3[1][6]
Molecular Formula C13H26O2[1][6]
Molecular Weight 214.34 g/mol [1][6]
Appearance Colorless clear liquid[7]
Solubility Insoluble in water; soluble in ethanol, isopropanol, and oils.[4][6]
Boiling Point 248.00 to 249.00 °C @ 760.00 mm Hg[7]
Specific Gravity 0.851 to 0.857 @ 25°C[7]
LogP (XLogP3-AA) 5.0[6]

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to topical drug delivery is the outermost layer of the epidermis, the stratum corneum (SC). The SC's structure is often described by the "brick and mortar" model, where corneocytes ("bricks") are embedded in a continuous intercellular lipid matrix ("mortar"). This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is highly organized and presents a formidable barrier to the permeation of most molecules.[8]

Chemical penetration enhancers like this compound primarily function by disrupting the highly ordered structure of this intercellular lipid matrix.[3][5] As a lipophilic ester, this compound can partition into the lipid bilayers of the SC. Its integration increases the fluidity of these lipid chains, creating disordered or liquid-crystalline domains.[9] This disruption reduces the diffusional resistance of the SC, creating pathways that allow drug molecules to permeate more readily into the deeper layers of the epidermis and dermis.[10][11]

G cluster_0 Normal Stratum Corneum (High Barrier Function) cluster_1 Mechanism of this compound cluster_2 Altered Stratum Corneum (Low Barrier Function) a Highly Ordered Lipid Bilayers b Low Fluidity a->b leads to c Minimal Drug Permeation b->c results in ipc This compound action1 Partitions into Intercellular Lipids ipc->action1 action2 Disrupts Ordered Packing of Lipids action1->action2 action3 Increases Lipid Fluidity action2->action3 d Disordered Lipid Bilayers action3->d  Causes Transition e Increased Fluidity d->e leads to f Enhanced Drug Permeation e->f results in

Caption: this compound's mechanism for enhancing skin penetration.

Application in Formulation Development

This compound is a valuable excipient for various topical semi-solid dosage forms, particularly oil-in-water (O/W) emulsions like creams and lotions.[12] Its lipophilic nature makes it an excellent solvent for APIs that are poorly soluble in water.

Key Formulation Roles:

  • Oil Phase Component: It serves as a primary or secondary component of the oil phase, helping to dissolve the API and other oil-soluble excipients.

  • Emollient: It imparts a smooth, non-greasy feel to the formulation, improving patient compliance and sensory characteristics.[4]

  • Penetration Enhancer: As discussed, its core function is to facilitate drug delivery across the skin barrier.

The concentration of this compound can be optimized based on the specific API, desired level of enhancement, and target product profile. Typical usage levels can range from 2% to 20% (w/w).[13][14]

Table 2: Example of a Model O/W Cream Formulation

PhaseIngredientRoleConcentration (% w/w)
Oil Phase Lipophilic APIActive Ingredient0.5 - 5.0
This compound Solvent, Penetration Enhancer 5.0 - 15.0
Cetyl AlcoholConsistency Factor / Thickener5.0 - 10.0
Stearic AcidEmulsifier / Thickener2.0 - 5.0
Polysorbate 80O/W Emulsifier1.0 - 5.0
Aqueous Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0 - 10.0
Preservative (e.g., Phenoxyethanol)Antimicrobial0.5 - 1.0
pH Adjuster (e.g., Triethanolamine)NeutralizerAs needed

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and evaluating a topical formulation containing this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

Objective: To formulate a stable O/W cream incorporating this compound to solubilize a lipophilic API and enhance its skin penetration.

Materials & Equipment:

  • Beakers and glass stirring rods

  • Water bath or heating mantle with magnetic stirring

  • Top-pan balance

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • pH meter

  • Ingredients as listed in Table 2

Methodology:

  • Oil Phase Preparation: In a clean, dry beaker, weigh and combine all oil phase ingredients: this compound, cetyl alcohol, stearic acid, and Polysorbate 80. If the API is lipophilic, dissolve it in this phase.[12]

  • Aqueous Phase Preparation: In a separate beaker, weigh and combine the aqueous phase ingredients: purified water, glycerin, and preservative.[12]

  • Heating: Heat both the oil and aqueous phases separately in a water bath to approximately 75-80°C. Stir each phase gently until all components are fully melted and dissolved, forming uniform solutions.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-speed homogenizer. Continue homogenization for 5-10 minutes to form a coarse emulsion. The speed and duration should be optimized to achieve the desired droplet size.

  • Cooling & Neutralization: Remove the emulsion from the heat and continue stirring gently with a standard overhead or magnetic stirrer as it cools. When the temperature drops below 40°C, add the pH adjuster (e.g., triethanolamine) dropwise to neutralize the stearic acid and thicken the cream.

  • Finalization: Continue stirring until the cream reaches room temperature. Check the final pH and adjust if necessary. Transfer the final product to a suitable airtight container for storage and further characterization.

Protocol 2: In Vitro Skin Permeation Testing (IVPT) with Franz Diffusion Cells

Objective: To quantify the effect of this compound on the permeation of an API across a skin membrane. This protocol is the gold standard for evaluating the performance of penetration enhancers.[15][16]

Apparatus & Materials:

  • Vertical Franz Diffusion Cells (jacketed)[17]

  • Circulating water bath (set to maintain skin surface temperature at 32°C)[17]

  • Magnetic stir plate or multi-station stirrer

  • Excised skin membrane (e.g., human cadaver skin, porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a solubility enhancer if needed)

  • Test formulation (from Protocol 1) and a control formulation (without this compound)

  • Volumetric flasks, syringes, and vials for sampling

  • Validated analytical method (e.g., HPLC) for API quantification

G cluster_prep A. Preparation cluster_exp B. Experiment Execution cluster_analysis C. Analysis & Interpretation P1 Prepare Receptor Medium (e.g., PBS) P2 Prepare Skin Membrane (Dermatome if needed) P3 Assemble Franz Cells & Equilibrate to 32°C E1 Mount Skin Membrane (Stratum Corneum Up) P3->E1 E2 Apply Finite Dose of Formulation (e.g., 10 mg/cm²) E1->E2 E3 Withdraw Samples from Receptor at Timed Intervals (e.g., 0, 1, 2, 4, 8, 12, 24h) E2->E3 E4 Replace with Fresh Medium (Maintain Sink Conditions) E3->E4 A1 Quantify API in Samples (e.g., HPLC) E4->A1 A2 Calculate Cumulative Amount Permeated per Area (μg/cm²) A1->A2 A3 Plot Cumulative Amount vs. Time A2->A3 A4 Determine Steady-State Flux (Jss) from Slope A3->A4

Caption: Experimental workflow for an In Vitro Permeation Test (IVPT).

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartments with a known volume of de-gassed, pre-warmed receptor medium. Ensure no air bubbles are trapped beneath the joint where the skin will be placed. Place a small magnetic stir bar in each receptor chamber.[18]

  • System Equilibration: Connect the cells to the circulating water bath and allow the temperature of the receptor fluid to equilibrate to 37°C, which maintains the skin surface at a physiological 32°C.[19]

  • Membrane Mounting: Carefully mount the prepared skin membrane between the donor and receptor compartments, ensuring the stratum corneum side faces the donor compartment. Clamp the cells securely.[15]

  • Formulation Application: Apply a finite, accurately weighed amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.[13]

  • Sampling Procedure: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a precise aliquot (e.g., 200 µL) of the receptor medium from the sampling arm.[4]

  • Volume Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium. This is critical to maintain a constant volume and ensure "sink conditions" (where the concentration of the drug in the receptor is less than 10% of its saturation solubility).[18]

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.[15]

  • Data Calculation:

    • Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for the drug removed in previous samples.

    • Plot the cumulative amount permeated per unit area (µg/cm²) against time (hours).

    • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot. The enhancement ratio (ER) can be calculated by dividing the flux from the test formulation by the flux from the control formulation.[15]

Characterization of Topical Formulations

To ensure the quality and performance of a formulation containing this compound, several characterization tests are essential:

  • Appearance and pH: Visual inspection for color, homogeneity, and phase separation. The pH should be measured to ensure it is within a range suitable for skin application (typically 4.5-6.0).

  • Microscopy: Used to determine the globule size and distribution of the dispersed oil phase in an emulsion, which impacts stability and texture.

  • Rheology: Measurement of viscosity and flow properties. These parameters are critical for predicting spreadability, feel, and physical stability.[20]

  • Stability Testing: Formulations should be stored under accelerated stability conditions (e.g., 40°C/75% RH) to assess their physical and chemical stability over time.[12]

Safety and Regulatory Considerations

Isopropyl esters, including this compound, are widely used in cosmetic and topical pharmaceutical products and are generally considered to have a low potential for skin irritation or sensitization at typical concentrations.[21][22] However, as with any excipient, the final formulation must be tested for its irritation and sensitization potential. Excessive concentrations of penetration enhancers can lead to reversible skin irritation by overly disrupting the skin barrier.[23] Therefore, the lowest effective concentration should always be used.

References

Application Notes & Protocols for the Formulation of Isopropyl Caprate-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation, characterization, and stability assessment of isopropyl caprate (IPC)-based nanoemulsions. This compound, a non-greasy emollient with excellent solvent properties, serves as a promising oil phase for developing advanced drug delivery systems, particularly for topical and transdermal applications. This document navigates through the foundational principles of nanoemulsion science, component selection, and systematic formulation development using both low-energy and high-energy methods. Detailed, field-tested protocols for pseudo-ternary phase diagram construction, high-pressure homogenization, and ultrasonication are provided. Furthermore, this guide outlines essential characterization techniques and robust stability testing protocols to ensure the development of a safe, effective, and stable nanoemulsion product.

Foundational Principles: Engineering the Nanoscale Delivery System

Nanoemulsions are colloidal dispersions of two immiscible liquids, where the droplet size of the dispersed phase typically ranges from 20 to 200 nm.[] Unlike microemulsions, which are thermodynamically stable, nanoemulsions are kinetically stable systems, meaning they resist degradation over time due to their extremely small droplet size and the presence of an optimized interfacial film.[] Their submicron size imparts unique properties such as optical transparency or translucency, a large surface area for enhanced drug absorption, and improved physical stability against creaming and sedimentation.[2][3]

The Role of this compound (IPC) as the Oil Phase

This compound (also known as isopropyl decanoate) is an ester of isopropyl alcohol and capric acid.[4][5][] Its selection as the oil phase is strategic for several reasons:

  • Solvency: IPC is an effective solvent for a wide range of lipophilic active pharmaceutical ingredients (APIs).

  • Emollience & Aesthetics: It provides a light, non-greasy skin feel, which is highly desirable in cosmetic and dermatological products.

  • Penetration Enhancement: Esters like IPC are known to act as chemical permeation enhancers, which can transiently and reversibly disrupt the highly organized structure of the stratum corneum, facilitating deeper penetration of APIs into the skin.[7]

Critical Component Selection: Surfactants & Co-surfactants

The stability and formation of a nanoemulsion are critically dependent on the choice of surfactants and co-surfactants.[8][9][10][11] These amphiphilic molecules position themselves at the oil-water interface, reducing the interfacial tension and providing a protective barrier that prevents droplet coalescence.[8][10]

  • Surfactants: These are the primary emulsifying agents. For oil-in-water (O/W) nanoemulsions, where IPC is the dispersed phase, hydrophilic non-ionic surfactants are preferred due to their lower toxicity and skin irritation potential. Examples include polysorbates (Tweens) and polyoxyethylene derivatives (Cremophors).[8]

  • Co-surfactants: Often shorter-chain alcohols (e.g., ethanol, propylene glycol) or other amphiphiles, co-surfactants work synergistically with the primary surfactant.[8][12] They further reduce interfacial tension and increase the fluidity of the interfacial film, allowing it to accommodate the high curvature of small nano-droplets.[8][12]

The Hydrophile-Lipophile Balance (HLB) System

The HLB system is an essential tool for selecting appropriate surfactants.[13] It is an empirical scale from 1 to 20 that quantifies the degree of hydrophilicity or lipophilicity of a surfactant.[14][15][16][17]

  • Low HLB (3-6): More lipophilic, suitable for water-in-oil (W/O) emulsions.[17]

  • High HLB (8-18): More hydrophilic, ideal for oil-in-water (O/W) emulsions.[10][17]

To effectively emulsify an oil phase like IPC, a blend of surfactants is often used to achieve a specific "Required HLB" (RHLB) that matches the oil's characteristics, leading to superior emulsion stability.[13][16]

Surfactant/Co-surfactantTypeTypical HLB Value
Sorbitan Esters (Spans)
Span 80 (Sorbitan Monooleate)Non-ionic4.3
Span 20 (Sorbitan Monolaurate)Non-ionic8.6
Polysorbates (Tweens)
Tween 80 (Polysorbate 80)Non-ionic15.0
Tween 20 (Polysorbate 20)Non-ionic16.7
Co-surfactants
EthanolCo-surfactantN/A
Propylene GlycolCo-surfactantN/A
Transcutol® HPCo-surfactantN/A

Pre-Formulation: Mapping the Nanoemulsion Domain

Before employing high-energy formulation methods, it is crucial to understand the phase behavior of the chosen oil, surfactant, co-surfactant, and water system. This is achieved by constructing a pseudo-ternary phase diagram, which maps the regions where a stable, single-phase nanoemulsion forms.[18]

Protocol 1: Pseudo-Ternary Phase Diagram Construction

Objective: To identify the concentration ranges of components that result in the spontaneous formation of a stable nanoemulsion.

Materials & Equipment:

  • This compound (IPC)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water

  • Glass vials (5 mL)

  • Vortex mixer

  • Analytical balance

  • Positive displacement pipette

Methodology:

  • Prepare Surfactant/Co-surfactant Mixture (Sₘᵢₓ): Prepare mixtures of the surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). Thoroughly mix each Sₘᵢₓ ratio.

  • Set Oil-Sₘᵢₓ Ratios: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (IPC) in different weight ratios. Common starting ratios range from 9:1 to 1:9 (Oil:Sₘᵢₓ).[19]

  • Aqueous Titration:

    • Place a precisely weighed Oil:Sₘᵢₓ mixture into a glass vial.

    • Slowly add purified water dropwise using a pipette while continuously vortexing the mixture at a constant temperature (e.g., 25°C).[19]

    • After each addition, visually inspect the sample for clarity and homogeneity. Note the transition from a clear solution to a turbid or milky emulsion.[20]

    • The point at which the mixture remains clear and transparent indicates the boundary of the nanoemulsion region.[19]

  • Data Plotting:

    • Calculate the weight percentage of oil (IPC), Sₘᵢₓ, and water for each point on the nanoemulsion boundary.

    • Plot these percentages on a ternary graph for each Sₘᵢₓ ratio using specialized software (e.g., Triplot). The area enclosed by the points represents the nanoemulsion domain.

Causality & Interpretation: The largest nanoemulsion area on the phase diagram typically indicates the most efficient Sₘᵢₓ ratio for emulsification. Formulations for further development should be selected from within this stable region, often prioritizing those with the lowest effective surfactant concentration to minimize potential toxicity.[18]

Nanoemulsion Formulation Protocols

Once promising component ratios are identified, high-energy methods are employed to produce nanoemulsions with uniform and minimal droplet sizes. These methods input significant mechanical energy to overcome the interfacial tension and break down coarse emulsion droplets into the nano-range.[21]

G cluster_0 Pre-Formulation cluster_1 Formulation cluster_2 Final Product A Component Selection (IPC, Surfactant, Co-surfactant) B Construct Pseudo-Ternary Phase Diagram A->B Define Ratios C Prepare Coarse Emulsion (Oil + Aqueous Phase) B->C Select Optimal Formulation Zone D High-Energy Method C->D E High-Pressure Homogenization (HPH) D->E F Ultrasonication D->F G Stable this compound Nanoemulsion E->G F->G

Caption: Workflow for this compound Nanoemulsion Formulation.

Protocol 2: High-Energy Method - High-Pressure Homogenization (HPH)

Principle: HPH forces a coarse emulsion through a narrow orifice at very high pressures (up to 45,000 psi).[21][22] The intense energy dissipation, shear stress, and cavitation forces the breakdown of large droplets into nano-sized ones.[21]

Materials & Equipment:

  • Pre-selected IPC nanoemulsion formulation components.

  • High-shear mixer (for pre-emulsion).

  • High-pressure homogenizer.

  • Beakers, magnetic stirrer.

Methodology:

  • Prepare Phases: Separately prepare the oil phase (IPC, potentially with dissolved API) and the aqueous phase (purified water with dissolved surfactant/co-surfactant).

  • Create Pre-emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer for 5-10 minutes. This creates a coarse macroemulsion.[22]

  • Homogenization:

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Feed the pre-emulsion into the homogenizer.

    • Set the operating pressure (e.g., starting at 15,000 psi) and the number of passes (cycles).[23][24] Typically, 3-5 passes are sufficient.

    • Collect the resulting nanoemulsion in a clean container, often chilled in an ice bath to dissipate heat generated during the process.

  • Optimization: The droplet size is influenced by homogenization pressure and the number of passes.[22] Process optimization involves varying these parameters to achieve the desired particle size and a narrow polydispersity index (PDI).

Protocol 3: High-Energy Method - Ultrasonication

Principle: This method uses high-intensity ultrasonic waves (typically 20-50 kHz) to generate acoustic cavitation in the liquid.[25][26] The formation and collapse of microscopic bubbles create intense local shockwaves and micro-jets that disrupt the oil-water interface and form nano-droplets.[26]

Materials & Equipment:

  • Pre-selected IPC nanoemulsion formulation components.

  • Probe-type ultrasonic processor.

  • Beakers, magnetic stirrer.

  • Ice bath.

Methodology:

  • Prepare Coarse Emulsion: As in the HPH method, prepare the oil and aqueous phases and create a coarse pre-emulsion by adding the oil phase to the aqueous phase under magnetic stirring.

  • Sonication:

    • Place the beaker containing the coarse emulsion into an ice bath to prevent overheating, which can degrade components and destabilize the emulsion.

    • Immerse the tip of the ultrasonic probe into the emulsion, ensuring it is submerged but not touching the beaker walls or bottom.

    • Set the sonicator to the desired amplitude (e.g., 50-70%) and processing time (e.g., 5-15 minutes).[27] It is often best to use a pulsed mode (e.g., 30 seconds on, 15 seconds off) to allow for cooling.

    • Process the emulsion for the set duration. The initially milky emulsion should become translucent or transparent.[28]

  • Optimization: Key parameters to optimize are sonication time, amplitude, and probe depth. Over-processing can lead to droplet reagglomeration or degradation of sensitive APIs.[27]

Physicochemical Characterization: Validating the Nanostructure

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoemulsion.[][]

G cluster_0 Formulation Inputs cluster_1 Nanoemulsion Properties (Outputs) A IPC Concentration D Droplet Size & PDI A->D B Sₘᵢₓ Ratio & Conc. B->D E Zeta Potential B->E C Energy Input (HPH Pressure, Sonication Time) C->D G Stability D->G E->G F Morphology F->D

Caption: Relationship between Formulation Inputs and Characterization Outputs.

ParameterTechniqueTypical Acceptance CriteriaRationale
Droplet Size & PDI Dynamic Light Scattering (DLS)Size: 20-200 nm, PDI: < 0.25Size impacts stability, appearance, and bioavailability. A low PDI indicates a uniform, monodisperse population.[][2]
Zeta Potential Electrophoretic Light Scattering> |±30 mV|Indicates the magnitude of the surface charge. High values suggest strong repulsion between droplets, enhancing physical stability.[2][3][]
Morphology Transmission Electron Microscopy (TEM)Spherical, non-aggregated dropletsVisual confirmation of droplet size, shape, and uniformity.
pH pH MeterApplication-dependent (e.g., 4.5-6.5 for skin)Ensures compatibility with the intended biological environment and stability of the API.
Viscosity Rheometer/ViscometerFormulation-dependentAffects product feel, spreadability, and stability against creaming.
Protocol 4: Droplet Size and Polydispersity Index (PDI) Analysis

Principle: DLS, or Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[] The rate of these fluctuations is used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation.

Methodology:

  • System Suitability: Before analysis, run a certified nanoparticle size standard (e.g., 100 nm polystyrene latex spheres) to verify instrument performance.

  • Sample Preparation: Dilute the nanoemulsion sample with purified water to a suitable concentration to avoid multiple scattering effects (typically a faint, slightly turbid appearance is desired).[]

  • Measurement:

    • Equilibrate the sample in the instrument's measurement cell for 1-2 minutes to ensure temperature stability.

    • Perform the measurement, collecting data over a sufficient duration to obtain a stable correlation function.

    • The instrument software will report the Z-average diameter (mean particle size) and the PDI.[]

Protocol 5: Zeta Potential Measurement

Principle: This technique measures the electrophoretic mobility of charged droplets in an applied electric field.[3] This mobility is then converted to the zeta potential, which represents the electrical potential at the droplet's slipping plane.

Methodology:

  • Sample Preparation: Dilute the nanoemulsion in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement without suppressing the electrical double layer.

  • Measurement:

    • Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate.

    • The instrument applies a voltage, tracks particle movement, and calculates the zeta potential.

Stability Assessment: Ensuring Long-Term Performance

Stability testing is performed to ensure the nanoemulsion maintains its physicochemical properties during its shelf life.

Protocol 6: Thermodynamic and Accelerated Stability Testing

Objective: To challenge the nanoemulsion's integrity under stress conditions to predict its long-term stability.[19]

Methodology:

  • Centrifugation:

    • Place 5 mL of the nanoemulsion in a centrifuge tube.

    • Centrifuge at 3,000-5,000 rpm for 30 minutes.[30]

    • Visually inspect for any signs of phase separation, creaming, or cracking. A stable formulation will show no change.[30]

  • Heating-Cooling Cycles:

    • Subject the nanoemulsion to at least six cycles of temperature changes.

    • Store the sample at 4°C for 48 hours, followed by storage at 40-45°C for 48 hours.[30]

    • After the cycles, observe for any physical instability.

  • Freeze-Thaw Cycles:

    • Subject the nanoemulsion to at least three cycles of freezing and thawing.

    • Store the sample at -20°C for 48 hours, then allow it to thaw at room temperature (25°C) for 48 hours.

    • This is a harsh test; stability indicates a very robust formulation.

  • Accelerated Stability (as per ICH Guidelines):

    • Store the nanoemulsion in stability chambers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 3-6 months.[31]

    • Withdraw samples at predefined intervals (e.g., 0, 1, 3, 6 months) and re-characterize them for droplet size, PDI, zeta potential, pH, and API content.[30]

    • Statistically insignificant changes in these parameters over the study period indicate good stability.[31] The data can be used to extrapolate a shelf-life for the product.[31]

References

High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl Caprate: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isopropyl Caprate

This compound (also known as isopropyl decanoate) is a fatty acid ester widely utilized as an emollient, lubricant, and solvent in cosmetic, pharmaceutical, and topical drug formulations.[1][2] Its prevalence in these applications necessitates a robust and reliable analytical method to ensure product quality, stability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the precise quantification of this compound and the detection of any potential impurities or degradants.

This technical guide provides a comprehensive, field-proven protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to not only replicate this method but also to adapt and troubleshoot it for their specific applications. The protocol is designed to be a self-validating system, incorporating principles of scientific integrity and adhering to internationally recognized validation standards.

Principle of the Method: A Reversed-Phase Approach

The core of this analytical method lies in reversed-phase chromatography. This compound, a relatively nonpolar molecule, is introduced into an HPLC system equipped with a nonpolar stationary phase (a C18 column). A polar mobile phase, consisting of a mixture of acetonitrile and water, is then used to elute the sample. Due to its nonpolar nature, this compound will have a strong affinity for the stationary phase and will be retained on the column. By carefully controlling the composition of the mobile phase, we can achieve a controlled elution and separation of this compound from other components in the sample matrix.

Detection is achieved using a UV detector set at a low wavelength. This compound does not possess a strong chromophore, meaning it does not absorb light strongly in the UV-Vis spectrum.[3] However, the ester functional group exhibits some absorbance at low UV wavelengths. Therefore, a wavelength of 205 nm is selected, which provides adequate sensitivity for quantification while minimizing interference from the mobile phase solvents, which have UV cutoff wavelengths below this value.[4][5][6][7]

Materials and Instrumentation

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • This compound Reference Standard (purity ≥ 99.5%)

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm PTFE or nylon)

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v).

    • Degas the mobile phase using an inline degasser or by sonication for 15-20 minutes before use to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This stock solution can be stored at 2-8°C for up to one week.

  • Working Standard Solutions for Calibration:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, and 200 µg/mL).

Protocol 2: Sample Preparation

The sample preparation procedure will vary depending on the matrix of the sample. The following is a general procedure for a simple formulation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add a suitable solvent such as acetonitrile to dissolve the sample, using sonication if necessary to ensure complete dissolution.

  • Dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could clog the column.[1]

Protocol 3: Chromatographic Analysis
  • HPLC System Setup:

    • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 205 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of each standard solution and sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water 85:15) SystemSetup HPLC System Setup (C18, 30°C, 1.0 mL/min) MobilePhase->SystemSetup Standard Standard Solutions (10-200 µg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection SystemSetup->Injection Detection UV Detection (205 nm) Injection->Detection Chromatogram Record Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by HPLC.

Data Presentation and System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before and during the analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and no unwanted interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce sharp, narrow peaks.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injection and the stability of the system.

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11]

Validation Parameters
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies.No interference at the retention time of this compound. The peak should be pure.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of the expected concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
Accuracy Perform recovery studies by spiking a known amount of standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
Robustness Deliberately vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).The method should remain unaffected by small, deliberate variations in parameters.

Forced Degradation Studies: A Stability-Indicating Approach

Forced degradation studies are critical for establishing the stability-indicating nature of the HPLC method.[12][13][14] These studies involve subjecting the this compound to various stress conditions to induce degradation and ensure that the resulting degradation products are well-separated from the parent peak.[15][16][17]

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

After exposure, the stressed samples are prepared and analyzed using the developed HPLC method. The chromatograms should demonstrate that all degradation products are resolved from the this compound peak, confirming the method's specificity and stability-indicating capability.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis (0.1M NaOH, 60°C) Base->SamplePrep Oxidation Oxidation (3% H₂O₂, RT) Oxidation->SamplePrep Thermal Thermal (105°C) Thermal->SamplePrep Photo Photolytic (UV/Vis Light) Photo->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC PeakPurity Peak Purity Analysis HPLC->PeakPurity Resolution Resolution of Degradants HPLC->Resolution MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Robust and Reliable Method

This application note details a comprehensive and robust RP-HPLC method for the quantitative analysis of this compound. The causality behind each experimental choice has been explained to provide a deeper understanding of the methodology. By following the outlined protocols for analysis, system suitability, method validation, and forced degradation, researchers, scientists, and drug development professionals can confidently implement this method to ensure the quality and stability of their products containing this compound. The self-validating nature of this protocol provides a high degree of trustworthiness in the generated analytical data.

References

Isopropyl Caprate: A Key Excipient in Controlled-Release Drug Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Role of Isopropyl Caprate in Modulating Drug Delivery

In the landscape of advanced drug delivery, the ability to precisely control the rate and location of a drug's release is paramount to enhancing therapeutic efficacy and patient compliance. Controlled-release formulations are designed to deliver a therapeutic agent at a predetermined rate over a specified period, thereby maintaining optimal plasma drug concentrations and minimizing potential side effects.[1] this compound, the ester of isopropyl alcohol and capric acid, has emerged as a versatile excipient in the development of these sophisticated dosage forms. Its physicochemical properties make it a valuable component in various controlled-release strategies, particularly in topical and transdermal systems.

This guide provides an in-depth exploration of this compound's application in controlled-release drug formulations. We will delve into its mechanisms of action, offer detailed protocols for formulation development, and provide methodologies for evaluating drug release, equipping researchers and formulation scientists with the foundational knowledge to effectively utilize this excipient.

Physicochemical Properties of this compound

A thorough understanding of an excipient's physical and chemical characteristics is fundamental to its successful application in formulation development.

PropertyValue/DescriptionSource
Chemical Name propan-2-yl decanoate[2]
CAS Number 2311-59-3[2]
Molecular Formula C13H26O2[2]
Molecular Weight 214.34 g/mol [2]
Appearance Colorless to pale yellow liquidN/A
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.N/A
Lipophilicity HighN/A

These properties, particularly its high lipophilicity and good solvent capacity for many active pharmaceutical ingredients (APIs), underpin its utility in controlled-release systems.

Mechanisms of Action in Controlled-Release Formulations

This compound contributes to the controlled release of drugs through several key mechanisms:

  • Penetration Enhancer: In transdermal and topical formulations, this compound acts as a penetration enhancer. It facilitates the transport of drug molecules across the skin's primary barrier, the stratum corneum, by disrupting the ordered lipid structure of this layer. This allows for a more controlled and sustained delivery of the API to the underlying tissues or systemic circulation.

  • Matrix Former: In certain formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), this compound can function as a component of the lipid matrix.[3] By blending it with solid lipids, the crystallinity of the matrix can be modified, creating imperfections that accommodate a higher drug load and allow for a more controlled, diffusion-based release over time.

  • Solubilizer in Reservoir Systems: For poorly water-soluble drugs, this compound can act as a solvent in the oil phase of reservoir-type systems like microemulsions. By keeping the drug dissolved in the internal phase, it allows for a controlled release profile governed by the partitioning of the drug from the oil phase to the aqueous phase and subsequent diffusion through the skin or a membrane.

Experimental Protocols

The following protocols provide a framework for the development and evaluation of controlled-release formulations incorporating this compound. While these protocols are detailed, they should be considered as a starting point, with optimization often required based on the specific physicochemical properties of the API and the desired release profile.

Protocol 1: Preparation of a Controlled-Release Microemulsion for Topical Delivery

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a surfactant and a co-surfactant. They offer excellent potential for solubilizing poorly water-soluble drugs and enhancing their skin permeation.

Objective: To formulate a stable oil-in-water (o/w) microemulsion using this compound as the oil phase for the controlled topical delivery of a lipophilic API.

Materials:

  • This compound (Oil Phase)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Isopropyl alcohol)

  • Purified Water (Aqueous Phase)

Methodology:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, titrate known amounts of the oil phase (this compound) with the aqueous phase. After each addition of the aqueous phase, vortex the mixture and visually inspect for transparency to identify the microemulsion region.

    • Plot the results on a pseudo-ternary phase diagram with the oil phase, aqueous phase, and Smix at the vertices. This diagram will delineate the concentration ranges of the components that form a stable microemulsion.

  • Formulation Preparation:

    • Based on the phase diagram, select a composition within the stable microemulsion region.

    • Dissolve the pre-weighed amount of the API in the this compound.

    • Add the Smix to the oil phase and mix until a clear solution is formed.

    • Slowly add the purified water to the oil-surfactant mixture with continuous stirring until a transparent microemulsion is formed.[4]

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).

    • Zeta Potential: Measure to assess the stability of the formulation.

    • pH and Viscosity: Measure using a pH meter and viscometer, respectively.

    • Drug Content: Determine the concentration of the API in the final formulation using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for Sustained Release

SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs and provide a sustained release profile. This compound can be incorporated as a liquid lipid to form Nanostructured Lipid Carriers (NLCs), a modified version of SLNs with improved drug loading and release properties.

Objective: To prepare drug-loaded SLNs using a hot homogenization and ultrasonication method, with this compound as a potential liquid lipid component.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)

  • This compound (as a liquid lipid, optional for NLCs)

  • Lipophilic API

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified Water

Methodology:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid(s) at a temperature approximately 5-10°C above its melting point.[5]

    • If preparing NLCs, add the this compound to the molten solid lipid.

    • Dissolve the API in the molten lipid phase.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.[5]

    • Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs or NLCs.[5]

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze using DLS.

    • Entrapment Efficiency (EE) and Drug Loading (DL): Determine by separating the unentrapped drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Crystallinity and Thermal Behavior: Assess using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

In-Vitro Release Testing (IVRT) Protocol

IVRT is a critical tool for assessing the performance of controlled-release topical and transdermal formulations. The Franz diffusion cell is the most commonly used apparatus for this purpose.

Objective: To determine the in-vitro release rate of an API from a formulation containing this compound.

Materials and Apparatus:

  • Franz Diffusion Cells

  • Inert Synthetic Membrane (e.g., polysulfone, cellulose acetate)[6]

  • Receptor Medium (a buffered solution in which the drug is soluble, ensuring sink conditions)

  • Magnetic Stirrer

  • Water Bath

  • Validated Analytical Method (e.g., HPLC, UV-Vis spectrophotometry)

Methodology:

  • Apparatus Setup:

    • Assemble the Franz diffusion cells.

    • Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5°C) and de-gassed receptor medium.

    • Place a magnetic stir bar in the receptor compartment for continuous mixing.[6]

  • Membrane Mounting:

    • Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.[6]

  • Formulation Application:

    • Apply an accurately weighed amount of the formulation uniformly to the surface of the membrane in the donor compartment.[6]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[6]

  • Sample Analysis:

    • Determine the concentration of the API in the collected samples using a validated analytical method.[6]

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area of the membrane (µg/cm²) for each time point.

    • Plot the cumulative amount of drug released versus the square root of time. The release rate is often determined from the slope of the linear portion of this plot.

Visualization of Key Workflows

Formulation of a Controlled-Release Microemulsion

Microemulsion_Formulation cluster_prep Preparation cluster_process Process cluster_output Output API API Dissolve Dissolve API in This compound API->Dissolve IPC This compound IPC->Dissolve Surfactant Surfactant Mix_S_CoS Prepare S-mix (Surfactant + Co-surfactant) Surfactant->Mix_S_CoS Cosurfactant Co-surfactant Cosurfactant->Mix_S_CoS Water Purified Water Titrate Titrate with Water (with stirring) Water->Titrate Combine Combine Oil Phase and S-mix Dissolve->Combine Mix_S_CoS->Combine Combine->Titrate Microemulsion Stable Microemulsion Titrate->Microemulsion

Caption: Workflow for microemulsion formulation.

In-Vitro Release Testing (IVRT) Workflow

IVRT_Workflow Setup Franz Cell Setup (Membrane, Receptor Medium) Application Apply Formulation to Membrane Setup->Application Sampling Withdraw Samples at Time Intervals Application->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis Data Calculate Cumulative Release & Plot Data Analysis->Data Result Determine Release Profile and Rate Data->Result

Caption: Standard In-Vitro Release Testing workflow.

Conclusion and Future Perspectives

This compound is a highly effective and versatile excipient for the development of controlled-release drug formulations. Its ability to act as a penetration enhancer, a component of lipid matrices, and a solubilizing agent provides formulators with a valuable tool to modulate drug release profiles and enhance therapeutic outcomes. The protocols outlined in this guide offer a practical framework for the rational design and evaluation of such advanced drug delivery systems. As the demand for more sophisticated and patient-centric therapies grows, the role of well-characterized excipients like this compound will continue to be of critical importance in pharmaceutical innovation. Further research into the synergistic effects of this compound with other excipients and its application in novel drug delivery platforms will undoubtedly expand its utility in the field.

References

Application Note: Enzymatic Synthesis of Isopropyl Caprate Using Lipase Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Greener Ester Synthesis

Isopropyl caprate, the ester of capric acid and isopropanol, is a valuable compound in the cosmetic and fragrance industries, prized for its emollient properties and contribution to smooth textures in skincare formulations. Traditionally, its synthesis has relied on chemical methods that often require harsh conditions, such as high temperatures and strong acid catalysts, leading to unwanted byproducts and environmental concerns. The growing demand for natural and sustainable products has propelled the adoption of enzymatic processes. Lipase-catalyzed esterification offers a compelling green alternative, characterized by mild reaction conditions, high specificity that minimizes side reactions, and the production of esters that can be labeled as "natural".

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound using immobilized lipase catalysts. We will delve into the mechanistic underpinnings of lipase catalysis, provide step-by-step experimental workflows, and offer insights into process optimization and validation, tailored for researchers, scientists, and drug development professionals.

Biochemical Principles: The Lipase-Catalyzed Esterification Mechanism

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of serine hydrolases that, under conditions of low water activity, can effectively catalyze the reverse reaction of hydrolysis—esterification. This remarkable catalytic promiscuity allows for the synthesis of a wide array of esters from carboxylic acids and alcohols.

The most widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism . This two-step process involves the formation of a covalent intermediate with the enzyme.

The catalytic cycle can be broken down as follows:

  • Acylation: The carboxylic acid (capric acid) binds to the active site of the lipase. The catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming a stable acyl-enzyme complex.

  • Alcoholysis: The alcohol (isopropanol) then enters the active site and performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This results in the formation of another tetrahedral intermediate.

  • Ester Release: This second intermediate collapses, releasing the ester (this compound) and regenerating the free enzyme, which is then ready to begin another catalytic cycle.

Inhibition by the alcohol substrate can sometimes be observed, where excess alcohol may compete for the active site, thereby reducing the reaction rate.

Several factors critically influence the rate and yield of the esterification reaction, including temperature, substrate molar ratio, water activity, and the choice of solvent (or lack thereof). Solvent-free systems are particularly attractive as they increase reactant concentration, enhance volumetric productivity, and simplify downstream purification processes.

Data Presentation: Reactant & Product Properties

A clear understanding of the physicochemical properties of the reactants and the final product is essential for process design and purification.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³) Solubility
Capric Acid172.26268-2700.893Insoluble in water, soluble in organic solvents
Isopropanol60.1082.60.786Miscible with water and organic solvents
This compound214.35248.9 (at 760 mmHg)0.86Insoluble in water, soluble in oils and organic solvents
Water18.021000.997-

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the enzymatic synthesis of this compound. The protocol is designed to be a robust starting point, which can be further optimized for specific laboratory or industrial requirements.

Protocol 1: Immobilization of Lipase (Adsorption/Cross-linking Method)

Immobilization enhances the stability of lipases and facilitates their recovery and reuse, which is crucial for developing an economically viable process. Here, we describe a general procedure for immobilizing a commercially available lipase, such as Candida antarctica Lipase B (CALB) or Rhizomucor miehei lipase (RML), onto a macroporous resin.

Materials:

  • Lipase powder (e.g., CALB, RML)

  • Macroporous acrylic resin (e.g., Lewatit VP OC 1600)

  • Phosphate buffer (pH 7.0)

  • Glutaraldehyde solution (25% w/v)

  • n-Hexane

Procedure:

  • Support Preparation: Wash the macroporous resin with distilled water to remove impurities and then dry it in a desiccator.

  • Enzyme Solution Preparation: Dissolve a known quantity of lipase powder in phosphate buffer to create an enzyme solution of a specific concentration.

  • Adsorption: Add the prepared resin to the enzyme solution. Gently agitate the mixture at a controlled temperature (e.g., 25-35°C) for a defined period (e.g., 1-2 hours) to facilitate the adsorption of the lipase onto the support.

  • Separation: Separate the immobilized lipase from the supernatant by vacuum filtration.

  • Cross-linking (Optional but Recommended): To prevent enzyme leaching, resuspend the immobilized lipase in a fresh buffer solution containing a specific concentration of glutaraldehyde (e.g., 0.5% v/v). Gently agitate for a designated time (e.g., 1-2 hours) at room temperature.

  • Washing: Wash the cross-linked immobilized lipase thoroughly with buffer and then with distilled water to remove any unbound enzyme and residual glutaraldehyde.

  • Drying: Dry the immobilized lipase in a vacuum desiccator until a constant weight is achieved. Store the dried biocatalyst at 4°C.

Protocol 2: Solvent-Free Synthesis of this compound

This protocol details the direct esterification of capric acid and isopropanol in a solvent-free system, which is both environmentally friendly and efficient.

Materials:

  • Immobilized lipase (prepared as in Protocol 1 or a commercial preparation like Novozym® 435)

  • Capric acid

  • Isopropanol

  • Molecular sieves (3Å), activated

Procedure:

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine capric acid and isopropanol. A molar ratio of alcohol to acid greater than 1:1 is often used to shift the equilibrium towards product formation; however, high concentrations of isopropanol can cause enzyme inhibition. A starting point could be a 1.5:1 molar ratio of isopropanol to capric acid.

  • Water Removal: Add activated molecular sieves (e.g., 5-10% w/w of total reactants) to the mixture to sequester the water produced during the reaction, which helps to drive the equilibrium towards ester synthesis. Note: In some cases, excessive water removal can strip the essential water from the enzyme, reducing its activity.

  • Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 1% to 10% by weight of the total substrates.

  • Reaction: Conduct the reaction at an optimal temperature, generally between 40°C and 60°C, with continuous agitation to ensure adequate mixing. Monitor the reaction progress over time (e.g., 8-24 hours) by taking small aliquots for analysis.

  • Reaction Termination and Catalyst Recovery: Once the desired conversion is achieved, stop the reaction. Separate the immobilized lipase from the product mixture by filtration. The recovered catalyst can be washed with a suitable solvent (e.g., n-hexane) and dried for reuse in subsequent batches.

  • Product Purification: The product mixture will contain this compound, unreacted substrates, and potentially a small amount of water. The excess isopropanol can be removed by rotary evaporation. Further purification of the this compound can be achieved by vacuum distillation.

Protocol 3: Analytical Quantification by Gas Chromatography (GC)

Accurate quantification of the product is essential for determining reaction kinetics and yield. Gas chromatography is a highly effective method for this purpose.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for fatty acid ester analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial Oven Temperature: 140°C

    • Ramp: 15°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture at various time points. Dilute the sample in a suitable solvent (e.g., n-hexane or N,N-dimethylsulfoxide).

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

  • Analysis: Inject the prepared samples and standards into the GC.

  • Quantification: Identify the this compound peak by its retention time. Calculate the concentration in the reaction samples by comparing the peak area to the standard curve. The conversion of capric acid can be calculated based on the amount of this compound formed.

Visualization of Key Processes

Diagrams are provided below to illustrate the core concepts of the enzymatic synthesis workflow.

Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism

G cluster_acylation Acylation Step cluster_alcoholysis Alcoholysis Step E Free Lipase E_CA Lipase-Capric Acid Complex E->E_CA + Capric Acid E_Acyl Acyl-Enzyme Intermediate E_CA->E_Acyl - H2O E_Acyl_IPA Acyl-Enzyme-Isopropanol Complex E_Acyl->E_Acyl_IPA + Isopropanol E_IPC Lipase-Isopropyl Caprate Complex E_Acyl_IPA->E_IPC E_IPC->E - this compound

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_reuse Catalyst Reuse Reactants Mix Capric Acid & Isopropanol Additives Add Molecular Sieves Reactants->Additives Enzyme Add Immobilized Lipase Additives->Enzyme Incubate Incubate at 40-60°C with Agitation Enzyme->Incubate Monitor Monitor via GC Incubate->Monitor Separate Filter to Recover Catalyst Monitor->Separate Purify Remove Excess Alcohol (Rotovap) Separate->Purify Wash Wash Catalyst (n-Hexane) Separate->Wash Final Vacuum Distill (Optional) Purify->Final Dry Dry Catalyst Wash->Dry Dry->Enzyme Reuse

Caption: Step-by-step workflow for enzymatic synthesis of this compound.

Trustworthiness and Self-Validation: Ensuring Reproducible Results

To ensure the reliability and reproducibility of this protocol, the following self-validating measures should be integrated into the experimental design:

  • Control Reactions: Always run parallel control experiments. A reaction without the enzyme will confirm that catalysis is enzyme-dependent. A reaction with a heat-inactivated enzyme will validate that the catalytic activity is due to the correctly folded protein.

  • Enzyme Activity Assay: Periodically measure the activity of your immobilized lipase preparation. This is crucial when reusing the catalyst, as it allows you to account for any loss in activity over multiple cycles.

  • Mass Balance: A thorough analysis of the final product mixture should account for the initial masses of the reactants. This helps to identify any potential side reactions or product loss during workup.

  • Product Characterization: Beyond GC, confirm the identity of the synthesized this compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic ester carbonyl stretch, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

By implementing these checks, researchers can have high confidence in their results and contribute to the growing body of reliable methods for green chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Overcoming API Solubility Challenges in Isopropyl Caprate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of dissolving Active Pharmaceutical Ingredients (APIs) in isopropyl caprate. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and experimental protocols necessary to overcome solubility hurdles and accelerate your formulation development.

Introduction to this compound in Pharmaceutical Formulations

This compound (also known as isopropyl decanoate) is a fatty acid ester with the molecular formula C13H26O2.[1][2] It is a colorless, oily liquid with a fruity odor.[1][3] Due to its lipophilic nature and favorable safety profile, it is a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal delivery systems.[] Its emollient properties also make it a common ingredient in cosmetic and skincare products.[]

However, as with many lipid-based excipients, achieving the desired concentration of an API in this compound can be challenging.[5] This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.

Troubleshooting Guide: A Step-by-Step Approach

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Q1: My API is not dissolving in this compound at room temperature. What are my initial steps?

When an API exhibits poor solubility in this compound at ambient temperature, a systematic approach is necessary to identify the root cause and find a solution.

Initial Assessment:

  • API Characterization: Re-evaluate the physicochemical properties of your API. Is it crystalline or amorphous?[6] Crystalline APIs generally have lower solubility due to their stable lattice structure.[6] What is its lipophilicity (LogP value)? While this compound is a lipophilic solvent, a significant mismatch in polarity between the API and the solvent can lead to poor solubility.[7]

  • Purity Check: Ensure the purity of both your API and the this compound. Impurities can sometimes interfere with the solubilization process.

Immediate Actions:

  • Mechanical Agitation: Simple stirring or vortexing may not be sufficient. Employ more vigorous mixing techniques such as sonication or homogenization to increase the interaction between the API particles and the solvent.

  • Gentle Heating: Increasing the temperature of the system can significantly enhance the solubility of most APIs.[8] This is due to an increase in the kinetic energy of the molecules, which helps to overcome the intermolecular forces in the API's crystal lattice.

    • Protocol for Temperature-Assisted Solubilization:

      • In a sealed, appropriate container, add the API to the this compound.

      • Place the container in a water bath or on a hot plate with magnetic stirring.

      • Gradually increase the temperature in 5-10°C increments, allowing the solution to equilibrate at each step.

      • Visually inspect for dissolution. Be cautious not to exceed the decomposition temperature of your API.

      • Once dissolved, slowly cool the solution to room temperature while observing for any precipitation.

Q2: I've tried heating, but my API still doesn't dissolve completely, or it precipitates upon cooling. What's next?

If temperature elevation alone is insufficient, or if the API is not stable at higher temperatures, the next step is to modify the formulation by introducing co-solvents or surfactants.

Co-solvency:

The addition of a co-solvent can modify the polarity of the this compound, creating a more favorable environment for the API to dissolve.[9]

  • Selecting a Co-solvent: The choice of co-solvent depends on the properties of your API.

    • For APIs with some degree of polarity, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective.[5][10]

    • For highly lipophilic APIs, other fatty acid esters or triglycerides may be more suitable.

  • Experimental Approach:

    • Start by preparing a series of binary mixtures of this compound and your chosen co-solvent (e.g., 90:10, 80:20, 70:30 by volume).

    • Attempt to dissolve your API in each mixture at room temperature and with gentle heating.

    • Observe the solubility and note the optimal ratio of this compound to co-solvent.

Surfactants:

Surfactants can enhance solubility by reducing the interfacial tension between the API and the solvent and by forming micelles that can encapsulate the API molecules.[9][11]

  • Common Surfactants: Polysorbate 80 (Tween 80) and Span 80 are frequently used surfactants in lipid-based formulations.[5]

  • Considerations: The use of surfactants can lead to the formation of self-emulsifying drug delivery systems (SEDDS), which can be advantageous for oral bioavailability but may require more complex formulation development.[5][12]

dot

Caption: Troubleshooting workflow for API solubility in this compound.

Q3: My API dissolves with heating, but I'm concerned about its stability. How can I assess this?

It is crucial to ensure that the process of dissolving the API does not lead to its degradation.

  • Thermal Analysis: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) on your API to determine its melting point and decomposition temperature. This will define the safe temperature range for your experiments.

  • Chemical Stability Testing: After dissolving your API in this compound with heat, subject the solution to a short-term stability study.

    • Methodology:

      • Prepare your API solution.

      • Store aliquots at different temperatures (e.g., room temperature, 40°C) for a defined period (e.g., 1, 2, 4 weeks).

      • At each time point, analyze the samples for API content and the presence of degradation products using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[13]

Q4: I'm observing precipitation of my API from the this compound solution over time. How can I prevent this?

Precipitation indicates that the solution is supersaturated at the storage temperature.[14]

  • Controlled Cooling: If the API was dissolved at an elevated temperature, the cooling rate can influence precipitation. Slow, controlled cooling allows the system to remain in a metastable state for a longer period.

  • Precipitation Inhibitors: The addition of certain polymers can help to maintain the API in a supersaturated state by inhibiting nucleation and crystal growth.[14]

    • Examples: Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used precipitation inhibitors.[14]

  • Formulation Optimization: Revisit the co-solvent and surfactant concentrations. A slight adjustment in the formulation composition may be sufficient to prevent precipitation.

Frequently Asked Questions (FAQs)

Q: What is the typical solubility of APIs in this compound?

A: There is no "typical" solubility, as it is highly dependent on the specific physicochemical properties of the API.[15] A preliminary solubility screening is always recommended.

Q: How can I determine the solubility of my API in this compound?

A: The shake-flask method is a standard technique for determining equilibrium solubility.[13]

  • Protocol for Shake-Flask Solubility Determination:

    • Add an excess amount of the API to a known volume of this compound in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the sample to remove the undissolved solid.

    • Analyze the concentration of the API in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[13]

Q: Are there any compatibility issues I should be aware of with this compound?

A: this compound is generally considered a stable and inert excipient. However, as with any formulation, it is essential to conduct compatibility studies with your specific API. Potential issues could include transesterification if the API has a reactive ester group, although this is rare under normal conditions.

Q: Can I use this compound in oral formulations?

A: While this compound is more commonly used in topical formulations, it can be a component of lipid-based oral drug delivery systems, such as SEDDS.[12] These systems can enhance the oral bioavailability of poorly water-soluble drugs.[12]

Data Summary

Parameter Value Source
Molecular Formula C13H26O2[1][2]
Molecular Weight 214.34 g/mol [1][2]
Appearance Colorless, oily liquid[3]
Boiling Point 248-249 °C[3][]
Density ~0.86 g/cm³[]

dot

G cluster_Problem Problem: Poor API Solubility cluster_Solutions Solubility Enhancement Strategies cluster_Thermodynamic_Methods cluster_Kinetic_Methods Problem API does not dissolve in this compound Thermodynamic Thermodynamic Approaches (Increase Equilibrium Solubility) Problem->Thermodynamic Kinetic Kinetic Approaches (Improve Dissolution Rate) Problem->Kinetic CoSolvents Co-solvents (e.g., Ethanol, Propylene Glycol) Thermodynamic->CoSolvents Surfactants Surfactants (e.g., Polysorbate 80) Thermodynamic->Surfactants Heating Heating Kinetic->Heating Agitation Vigorous Agitation (e.g., Sonication) Kinetic->Agitation ParticleSize Particle Size Reduction (Micronization/Nanonization) Kinetic->ParticleSize

Caption: Strategies for enhancing API solubility in this compound.

References

Technical Support Center: Preventing API Crystallization in Isopropyl Caprate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and formulation experts. This guide is designed to provide in-depth, practical solutions for a common yet complex challenge in pharmaceutical development: preventing the crystallization of Active Pharmaceutical Ingredients (APIs) in isopropyl caprate (IPC) based formulations.

This compound, a fatty acid ester, is valued for its properties as an emollient and solvent in topical and transdermal formulations. However, its lipophilic nature can present challenges in maintaining the solubility and stability of certain APIs, often leading to crystallization. This phenomenon can compromise the therapeutic efficacy, safety, and shelf-life of the final product.

This resource offers a structured approach to troubleshooting and resolving API crystallization issues. We will explore the underlying mechanisms, preventative strategies, and analytical techniques to ensure the development of stable and effective IPC formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

This compound (IPC), also known as isopropyl decanoate, is the ester of isopropyl alcohol and capric acid.[1][2][3][4] It is a colorless liquid with an oily or fatty texture.[1][3] In the pharmaceutical industry, IPC is primarily used as an excipient in topical and transdermal drug delivery systems. Its key properties include:

  • Emollient: It helps to soften and soothe the skin.

  • Solvent: It can dissolve or disperse APIs, facilitating their incorporation into a formulation.

  • Penetration Enhancer: Its lipophilic nature can aid in the transport of APIs across the skin barrier.

Q2: What causes an Active Pharmaceutical Ingredient (API) to crystallize in an this compound formulation?

API crystallization is a process where the API molecules, previously dissolved in the IPC, aggregate to form an ordered, solid-state structure.[][6] This typically occurs when the concentration of the API exceeds its solubility limit in the formulation, a state known as supersaturation.[] Several factors can trigger this process:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the API, leading to supersaturation and subsequent crystallization.[]

  • Solvent Evaporation: If a volatile co-solvent is used in the formulation, its evaporation can increase the concentration of the API in the remaining IPC, causing it to crystallize.[7]

  • Presence of Nucleation Sites: Impurities or even the surfaces of the container can act as nucleation sites, initiating crystal growth.

  • Polymorphic Transformation: An API may exist in different crystalline forms (polymorphs), some of which may be less soluble than others.[8][9] A transition to a less soluble polymorph can trigger crystallization.[]

Q3: Why is preventing API crystallization so critical in drug development?

Preventing API crystallization is crucial for several reasons:

  • Bioavailability: Only dissolved API can be absorbed by the body. Crystallization reduces the concentration of the dissolved drug, potentially lowering its therapeutic effect.[10]

  • Product Stability and Shelf-Life: The formation of crystals can alter the physical properties of the formulation, such as viscosity and appearance, and can indicate instability.[10]

  • Safety and Efficacy: The size and shape of API crystals can impact the drug's performance and potentially cause irritation at the site of application.[10] Consistent product quality and performance are essential for regulatory approval.[11]

Troubleshooting Guide: Addressing API Crystallization

This section provides a systematic approach to diagnosing and solving crystallization issues in your this compound formulations.

Issue 1: My API is crystallizing out of the IPC formulation upon cooling.

Underlying Cause: This is a classic sign of temperature-dependent solubility. The API is likely less soluble in IPC at lower temperatures. As the formulation cools, it becomes supersaturated, and the excess API precipitates as crystals.[]

Troubleshooting Steps:

  • Determine the Solubility Curve:

    • Protocol: Prepare saturated solutions of your API in IPC at various temperatures. Quantify the dissolved API concentration at each temperature point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). Plot the solubility (concentration) versus temperature.

    • Rationale: This curve will define the temperature limits for maintaining your API in a dissolved state at a given concentration.

  • Incorporate a Co-solvent:

    • Protocol: Introduce a co-solvent in which the API has higher solubility. Common co-solvents for lipid-based formulations include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low percentage of the co-solvent and incrementally increase it, observing the effect on crystallization.

    • Rationale: A co-solvent can increase the overall solubilizing capacity of the formulation, preventing the API from reaching its saturation point upon cooling.

  • Add a Crystallization Inhibitor:

    • Protocol: Introduce a polymeric crystallization inhibitor such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) into the formulation.[12][13][14] These polymers can interfere with the nucleation and crystal growth processes.[12][14]

    • Rationale: Polymers can adsorb onto the surface of newly formed crystal nuclei, preventing their growth into larger crystals.[15] They can also increase the viscosity of the formulation, slowing down the diffusion of API molecules and hindering the crystallization process.[14]

Issue 2: Crystals are forming in my formulation over time during storage.

Underlying Cause: This delayed crystallization can be due to slow nucleation and crystal growth, or it could be a sign of polymorphic transformation to a less soluble form of the API.

Troubleshooting Steps:

  • Characterize the Crystals:

    • Protocol: Isolate the crystals and analyze them using techniques like Polarized Light Microscopy (PLM), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).[10][11][16][17]

    • Rationale:

      • PLM: Can confirm the presence of birefringent crystalline material.[16][18][19][20][21]

      • DSC: Can determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.[17][22][23][24][25][26]

      • PXRD: Provides a unique "fingerprint" of the crystal lattice, allowing for the identification of the specific polymorph.[8][9][10][11][27][28]

  • Evaluate the Impact of Moisture:

    • Protocol: Prepare formulations with varying, controlled amounts of water and monitor them for crystallization. Store samples in controlled humidity chambers.

    • Rationale: Moisture can sometimes act as a plasticizer, increasing molecular mobility and facilitating crystallization. In other cases, it can induce the formation of a less soluble hydrate form of the API.

  • Utilize Surfactants:

    • Protocol: Incorporate a non-ionic surfactant into your formulation.[29] The choice of surfactant will depend on the specific API and desired formulation properties.

    • Rationale: Surfactants can inhibit crystallization by adsorbing onto the crystal surface, thereby hindering further growth.[15] They can also form micelles that can encapsulate the API, keeping it in a solubilized state.

Experimental Protocols & Data Presentation

Protocol 1: Determining API Solubility in this compound

Objective: To determine the saturation solubility of an API in IPC at different temperatures.

Materials:

  • API

  • This compound (IPC)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the API to a known volume of IPC in a series of vials.

  • Place the vials in a shaking incubator set to different temperatures (e.g., 25°C, 30°C, 37°C, 40°C).

  • Equilibrate the samples for at least 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the vials to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the API concentration using a validated HPLC method.

Data Presentation:

Temperature (°C)API Solubility (mg/mL)
25X
30Y
37Z
40A

Note: X, Y, Z, and A represent the experimentally determined solubility values.

Protocol 2: Screening for Effective Crystallization Inhibitors

Objective: To identify an effective crystallization inhibitor for an API in an IPC formulation.

Materials:

  • API-supersaturated IPC formulation

  • Various crystallization inhibitors (e.g., PVP K30, HPMC E5, Soluplus®)

  • Vials with screw caps

  • Polarized Light Microscope

Procedure:

  • Prepare a supersaturated solution of the API in IPC by dissolving the API at an elevated temperature and then cooling it to room temperature.

  • Divide the supersaturated solution into several vials.

  • Add a different crystallization inhibitor to each vial at a specific concentration (e.g., 1% w/w). Include a control vial with no inhibitor.

  • Store the vials at a constant temperature and observe them for crystal formation at regular intervals (e.g., 1, 3, 7, 14, and 30 days).

  • Use a polarized light microscope to confirm the presence or absence of crystals.

Data Presentation:

Inhibitor (1% w/w)Day 1Day 3Day 7Day 14Day 30
Control (None)-+++++++++
PVP K30---+++
HPMC E5-----
Soluplus®----+

Key: - (No crystals), + (Few crystals), ++ (Moderate crystals), +++ (Abundant crystals)

Visualization of Concepts

The Crystallization Process

CrystallizationProcess Supersaturated Supersaturated Solution (API > Solubility Limit) Nucleation Nucleation (Formation of Crystal Seeds) Supersaturated->Nucleation Thermodynamic Driving Force Growth Crystal Growth (API molecules deposit onto nuclei) Nucleation->Growth Crystals Macroscopic Crystals (Precipitation) Growth->Crystals

Caption: A simplified workflow of the crystallization process from a supersaturated solution.

Mechanism of Polymeric Crystallization Inhibition

InhibitionMechanism cluster_process Crystallization Pathway cluster_inhibitor Inhibitor Action Nucleus Crystal Nucleus Growth Crystal Growth Nucleus->Growth API Deposition Polymer Polymer Inhibitor (e.g., HPMC, PVP) Adsorption Adsorption onto Nucleus Surface Polymer->Adsorption Blockage Steric Hindrance Blocks Growth Sites Adsorption->Blockage Blockage->Growth INHIBITS

Caption: How polymeric inhibitors interfere with the crystal growth process.

Troubleshooting Workflow

TroubleshootingWorkflow Start Crystallization Observed IdentifyTiming When does it occur? (Cooling vs. Storage) Start->IdentifyTiming Cooling Immediate (Upon Cooling) IdentifyTiming->Cooling Cooling Storage Delayed (During Storage) IdentifyTiming->Storage Storage Solubility Determine Solubility Curve Cooling->Solubility Characterize Characterize Crystals (PLM, DSC, PXRD) Storage->Characterize Additives1 Add Co-solvents or Crystallization Inhibitors Solubility->Additives1 Moisture Assess Moisture Impact Characterize->Moisture End Stable Formulation Additives1->End Additives2 Incorporate Surfactants or Polymers Additives2->End Moisture->Additives2

Caption: A logical workflow for troubleshooting API crystallization in IPC formulations.

References

Technical Support Center: Addressing Phase Separation in Isopropyl Caprate-Based Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formulating stable emulsions with isopropyl caprate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with phase separation during their experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose and resolve emulsion instability.

Part 1: Troubleshooting Guide - Diagnosing and Solving Phase Separation

This section addresses the most common forms of phase separation in a direct question-and-answer format.

Q1: My emulsion is separating into a distinct, concentrated layer of oil at the top (creaming). What is happening and how do I fix it?

A1: The Phenomenon: You are observing creaming , a form of gravitational separation where the less dense oil phase (this compound) migrates to the top of the emulsion.[1][2] This is often a precursor to more severe instability like coalescence.[1] It indicates that the forces keeping your oil droplets suspended are not strong enough to overcome gravity.

Core Causes & Solutions:

  • Low Viscosity of the Continuous Phase: A water-thin continuous (aqueous) phase allows oil droplets to move freely and rise.

    • Scientific Rationale: According to Stokes' Law, the velocity of creaming is inversely proportional to the viscosity of the continuous phase. Increasing viscosity slows droplet movement, thereby enhancing stability.[3]

    • Recommended Action: Incorporate a thickening agent or rheology modifier into the aqueous phase. Options include natural gums (e.g., Xanthan Gum), cellulose derivatives, or synthetic polymers (e.g., Carbomers).[4] These polymers form a network in the water phase that physically hinders droplet movement.

  • Large Droplet Size: Larger droplets have a greater buoyant force and rise faster than smaller ones.[5]

    • Scientific Rationale: The velocity of creaming is proportional to the square of the droplet radius. Halving the droplet size can reduce the creaming rate by a factor of four.

    • Recommended Action: Refine your homogenization process to reduce the average particle size of the emulsion. High-pressure homogenization, microfluidization, or ultrasonication are effective methods for creating smaller, more uniform droplets (typically below 1 µm) that are less susceptible to gravitational separation.[6][][8] Emulsions with particle sizes below 150 nm have shown exceptional stability against temperature-dependent phase separation.[6]

Q2: The oil droplets in my emulsion are merging to form larger droplets and an eventual oil slick on the surface. What causes this coalescence?

A2: The Phenomenon: You are witnessing coalescence , an irreversible process where droplets collide and merge, leading to a complete breakdown of the emulsion.[1][5] This points to a fundamental failure of the interfacial film separating the oil and water.

Core Causes & Solutions:

  • Incorrect or Insufficient Emulsifier System: This is the most common cause of coalescence.[2][9] The emulsifier system is not creating a robust barrier around the oil droplets.

    • Scientific Rationale: Emulsifiers stabilize emulsions by adsorbing at the oil-water interface, reducing interfacial tension, and creating a protective barrier (either steric or electrostatic) that prevents droplets from merging.[10][11] For optimal performance, the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system must match the required HLB (RHLB) of the oil phase.

    • Recommended Action:

      • Optimize HLB: The RHLB for esters similar to this compound, such as isopropyl myristate or palmitate, is typically in the range of 10-12 for an oil-in-water (O/W) emulsion.[12][13] It is highly recommended to experimentally determine the precise RHLB for your specific oil phase composition (see Protocol 1).

      • Use Emulsifier Blends: A combination of a low-HLB emulsifier (like Span 80) and a high-HLB emulsifier (like Tween 80) is often more effective than a single emulsifier.[12] Blending allows you to precisely tune the HLB to match your oil phase.

      • Increase Emulsifier Concentration: If the emulsifier concentration is too low, there may not be enough molecules to fully cover the surface of all oil droplets, leaving them vulnerable to coalescence.[5][14]

      • Add a Co-emulsifier: Incorporating a lipophilic, long-chain fatty alcohol (e.g., Cetyl or Stearyl Alcohol) into the oil phase can significantly enhance stability.[4] These molecules pack into the interfacial film alongside the primary emulsifier, increasing its rigidity and creating a stronger barrier against coalescence.

  • Improper Processing Parameters: The conditions used to create the emulsion can compromise its stability.

    • Scientific Rationale: Significant temperature differences between the oil and water phases during mixing can lead to a disorganized and weak interfacial film.[5] Additionally, for non-ionic emulsifiers, temperature plays a critical role in their solubility and, therefore, their emulsifying behavior. The temperature at which a non-ionic emulsifier has a balanced affinity for both oil and water is known as the Phase Inversion Temperature (PIT).[15][16] Formulating near the PIT can produce very fine, stable nanoemulsions upon rapid cooling.[17][18]

    • Recommended Action:

      • Heat both the oil and water phases to the same temperature (typically 70-75°C) before combining them.[2]

      • If using non-ionic emulsifiers, investigate the PIT of your system. Emulsifying at a temperature just above the PIT followed by rapid cooling can be a highly effective strategy.[19][20]

Part 2: Troubleshooting & Workflow Diagrams

The following diagrams provide a visual guide to the troubleshooting process and key experimental workflows.

G start Phase Separation Observed? type What type of separation? start->type creaming Creaming / Sedimentation (Reversible Layers) type->creaming Layers Form coalescence Coalescence (Irreversible Oil Slick) type->coalescence Droplets Merge cause_cream1 Low Continuous Phase Viscosity creaming->cause_cream1 Possible Cause cause_cream2 Large Droplet Size creaming->cause_cream2 Possible Cause cause_coal1 Incorrect / Insufficient Emulsifier System coalescence->cause_coal1 Most Common Cause cause_coal2 Improper Processing (e.g., Temperature) coalescence->cause_coal2 Possible Cause sol_cream1 Add Rheology Modifier (e.g., Xanthan Gum) cause_cream1->sol_cream1 Solution sol_cream2 Increase Homogenization Energy / Time cause_cream2->sol_cream2 Solution sol_coal1 Optimize HLB & Concentration (See Protocol 1) cause_coal1->sol_coal1 Solution sol_coal2 Add Co-Emulsifier (e.g., Cetyl Alcohol) cause_coal1->sol_coal2 Solution sol_coal3 Ensure Phase Temperature Equilibrium (70-75°C) cause_coal2->sol_coal3 Solution

Caption: Troubleshooting workflow for phase separation.

G cluster_oil Oil Phase cluster_water Aqueous Phase oil_droplet This compound (Oil Droplet) barrier Forms Steric/Electrostatic Barrier Reduces Interfacial Tension Prevents Coalescence oil_droplet->barrier emulsifier Emulsifier Molecule emulsifier->oil_droplet lipophilic_tail Lipophilic Tail (in oil) emulsifier->lipophilic_tail hydrophilic_head Hydrophilic Head (in water) emulsifier->hydrophilic_head

Caption: Mechanism of emulsifier action at the oil-water interface.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the required HLB (RHLB) for this compound?

    • A: While an exact RHLB value for this compound is not widely published, it can be estimated based on similar chemical structures. Esters like isopropyl myristate and isopropyl palmitate have an RHLB of approximately 10-11.5 for O/W emulsions.[12][13] Therefore, a good starting point for your experiments would be to test emulsifier blends with HLB values ranging from 9 to 13. For maximum accuracy, it is crucial to determine the RHLB experimentally for your specific formulation (see Protocol 1).

  • Q: How do I choose the right analytical technique to monitor my emulsion's stability?

    • A: A multi-faceted approach is best.[21][22]

      • Visual Observation: The simplest method. Look for creaming, sedimentation, or oil separation over time at different storage temperatures (e.g., 4°C, 25°C, 40°C).[23]

      • Microscopy: Provides direct visualization of droplet size, shape, and aggregation (flocculation), giving clues about the instability mechanism.[24][25]

      • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) or Laser Diffraction can precisely measure the droplet size distribution. An increase in the average droplet size over time is a quantitative indicator of instability (coalescence or Ostwald ripening).[24][25]

      • Rheology/Viscosity Measurement: Tracking changes in viscosity can indicate structural changes within the emulsion, such as flocculation or the breakdown of the thickener network.

  • Q: Can I just shake the emulsion to fix the separation?

    • A: Shaking can temporarily redisperse a creamed emulsion, as creaming is a reversible process.[1] However, it will not fix the underlying cause of instability. If the emulsion has coalesced, shaking will not reform the original fine dispersion. Addressing the root cause through formulation (e.g., optimizing the emulsifier system, increasing viscosity) is the only way to achieve long-term stability.

Part 4: Key Methodologies & Protocols

Protocol 1: Experimental Determination of the Required HLB (RHLB)

This protocol provides a systematic way to identify the optimal HLB for emulsifying your this compound-based oil phase.

Objective: To find the emulsifier blend HLB value that produces the most stable O/W emulsion.

Materials:

  • This compound (and any other oil-phase components)

  • Low-HLB emulsifier (e.g., Sorbitan Oleate - Span 80, HLB = 4.3)

  • High-HLB emulsifier (e.g., Polysorbate 80 - Tween 80, HLB = 15.0)

  • Deionized water

  • Beakers, hot plate/stirrer, homogenizer (e.g., high-shear mixer)

  • Identical, transparent storage containers (e.g., glass vials)

Procedure:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values as shown in the table below. The total emulsifier concentration should be kept constant across all samples (e.g., 5% of the oil phase weight).

    Target HLB % Span 80 (HLB 4.3) % Tween 80 (HLB 15.0)
    956.1%43.9%
    1046.7%53.3%
    1137.4%62.6%
    1228.0%72.0%
    1318.7%81.3%
    Calculation: % High HLB Emulsifier = 100 * (Target HLB - HLB of Low) / (HLB of High - HLB of Low)[12]
  • Phase Preparation: For each target HLB, prepare a separate emulsion.

    • Oil Phase: In a beaker, combine this compound and the corresponding pre-calculated blend of Span 80 and Tween 80. Heat to 75°C while stirring until uniform.

    • Aqueous Phase: In a separate beaker, heat the deionized water to 75°C.

  • Emulsification: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear mixing. Homogenize for a fixed period (e.g., 5 minutes) for all samples to ensure consistency.

  • Cooling: Allow the emulsions to cool to room temperature with gentle stirring.

  • Stability Assessment:

    • Transfer each emulsion into a labeled, transparent vial.

    • Visually inspect the samples for any signs of phase separation (creaming, coalescence) after 1 hour, 24 hours, and 1 week.

    • The emulsion that remains the most uniform and stable over time was prepared with the emulsifier blend whose HLB most closely matches the RHLB of your oil phase.[2]

Protocol 2: Characterizing Emulsion Stability via Particle Size Analysis

Objective: To quantitatively monitor changes in emulsion droplet size over time as an indicator of stability.

Instrumentation: Dynamic Light Scattering (DLS) instrument (also known as Photon Correlation Spectroscopy).

Procedure:

  • Sample Preparation (Time Zero):

    • Immediately after preparing your final emulsion, take a small aliquot.

    • Dilute the sample with deionized water in a clean cuvette. The dilution factor must be sufficient to achieve a translucent, non-turbid appearance to avoid multiple scattering effects, a common issue that can lead to inaccurate readings.[25] Follow the instrument manufacturer's guidelines for optimal scattering intensity.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Input the refractive index and viscosity of the dispersant (water).

    • Allow the sample to equilibrate to the set temperature inside the instrument for 1-2 minutes.

  • Measurement:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI below 0.2 generally indicates a narrow, monomodal size distribution, which is desirable for stability.[20]

  • Time-Lapse Study:

    • Store the bulk emulsion under controlled conditions (e.g., 25°C and 40°C).

    • Repeat steps 1-3 at predetermined time points (e.g., 24 hours, 1 week, 1 month).

  • Data Interpretation:

    • A stable emulsion will show minimal or no change in the Z-average diameter and PDI over time.

    • A significant increase in the Z-average diameter is a clear indication of coalescence or Ostwald ripening, signifying poor long-term stability.

References

Technical Support Center: Optimization of Isopropyl Caprate for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of isopropyl caprate (IPC) in topical and transdermal formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using IPC as a skin penetration enhancer. Here, we provide in-depth, experience-based answers to common questions and troubleshoot issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances skin penetration?

This compound, an ester of isopropyl alcohol and capric acid, primarily enhances skin penetration by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[1] This disruption fluidizes the lipid bilayers, creating a more permeable barrier and facilitating the diffusion of active pharmaceutical ingredients (APIs) through the skin. It is thought to work by one or more of three mechanisms: altering the stratum corneum lipids, modifying the proteins within the stratum corneum, or improving the partitioning of the drug into the skin.[2][3]

Q2: What is a typical starting concentration range for this compound in a new formulation?

A typical starting concentration range for this compound in a new formulation is between 1% and 10% (w/w). The optimal concentration is highly dependent on the physicochemical properties of the API, the other excipients in the formulation, and the desired penetration profile. It is crucial to perform a dose-ranging study to determine the most effective and non-irritating concentration for your specific application.

Q3: Can this compound be used in combination with other penetration enhancers?

Yes, this compound can be used synergistically with other penetration enhancers. For example, combining it with glyceryl monocaprylate has been shown to have a synergistic effect on the transdermal permeation of certain drugs by further disrupting the stratum corneum lipids.[4][5] Such combinations can often achieve a greater enhancement effect at lower concentrations of individual enhancers, potentially reducing the risk of skin irritation.

Q4: Is this compound safe for topical application?

This compound is generally considered safe for topical application and is used in numerous cosmetic and pharmaceutical products. However, as with any excipient, there is a potential for skin irritation, particularly at higher concentrations. It is essential to conduct appropriate safety and toxicity studies, including dermal irritation and sensitization tests, to ensure the safety of the final formulation.[6][7][8] Regulatory bodies like the FDA provide guidelines for the development of topical drug products that should be followed.[9][10][11][12]

Q5: How does the choice of vehicle affect the performance of this compound?

The vehicle plays a critical role in the efficacy of this compound. The solubility of both the API and IPC in the vehicle will influence the partitioning of the enhancer and the drug into the stratum corneum. For instance, the presence of solvents like ethanol can influence drug solubility and the fluidization of lipid bilayers, potentially complementing the action of IPC.[13] The overall formulation composition should be carefully optimized to ensure stability and maximize penetration enhancement.[14][15][16]

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro skin permeation studies using this compound.

Problem 1: High Variability in Permeation Data

Symptoms:

  • Large standard deviations between replicate Franz diffusion cells.

  • Inconsistent flux values across different skin donors (inter-donor variability).[17]

  • Variability in results from the same skin donor (intra-donor variability).[17]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Skin Samples Standardize Skin Source: Use skin from the same anatomical site and of a consistent thickness. Document donor information as factors like age and sex can influence skin properties.[17]
Skin Integrity Testing: Before starting the experiment, measure the transepidermal water loss (TEWL) or electrical resistance of the skin to ensure the barrier function is intact.[18]
Air Bubbles in Receptor Chamber Careful Assembly: When assembling the Franz cells, ensure no air bubbles are trapped beneath the skin membrane, as they can hinder diffusion.[19]
Inadequate Sink Conditions Maintain Sink Conditions: The drug concentration in the receptor fluid should not exceed 10% of its solubility in that medium.[17] If the drug has low aqueous solubility, consider adding a solubilizing agent like cyclodextrins or a co-solvent to the receptor phase.[20]
Inconsistent Dosing Uniform Application: Ensure the formulation is applied uniformly to the donor compartment. For semi-solid formulations, use a consistent application technique.

Troubleshooting Workflow for High Permeability Variability

Start High Variability Observed CheckSkin Review Skin Source & Integrity Start->CheckSkin CheckFranzCell Inspect Franz Cell Setup Start->CheckFranzCell CheckReceptor Verify Sink Conditions Start->CheckReceptor CheckDosing Assess Dosing Consistency Start->CheckDosing StandardizeSkin Standardize Skin Source & Thickness Perform Integrity Test CheckSkin->StandardizeSkin Inconsistent RemoveBubbles Reassemble Cells Ensure No Bubbles CheckFranzCell->RemoveBubbles Bubbles Present ModifyReceptor Modify Receptor Fluid (e.g., add solubilizer) CheckReceptor->ModifyReceptor Not Maintained RefineDosing Refine Dosing Technique Ensure Uniformity CheckDosing->RefineDosing Inconsistent End Reduced Variability StandardizeSkin->End RemoveBubbles->End ModifyReceptor->End RefineDosing->End

Caption: A workflow for troubleshooting high variability in skin permeation experiments.

Problem 2: Lower-than-Expected Permeation Enhancement

Symptoms:

  • The flux of the API with this compound is not significantly higher than the control (without enhancer).

  • The enhancement ratio is below the anticipated value.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal IPC Concentration Concentration Optimization: Perform a dose-response study with varying concentrations of this compound (e.g., 1%, 3%, 5%, 10%) to identify the optimal concentration for your API.
Poor Formulation Stability Compatibility and Stability Studies: Ensure that this compound is compatible with other excipients in the formulation.[13] Phase separation or degradation can reduce its effectiveness.
Insufficient Drug Solubility in Vehicle Solubility Enhancement: The API must be sufficiently solubilized in the vehicle to partition into the stratum corneum.[1] Consider the use of co-solvents to improve drug solubility.
API Properties Consider API Lipophilicity: The effectiveness of IPC can be influenced by the lipophilicity of the drug. Highly lipophilic drugs may be retained in the stratum corneum and show reduced permeation into the receptor fluid.

Mechanism of this compound Action

cluster_0 Stratum Corneum (Before IPC) cluster_1 Stratum Corneum (After IPC) K1 Keratinocyte Lipids1 Organized Lipid Bilayers K2 Keratinocyte K3 Keratinocyte Lipids2 Disrupted Lipid Bilayers K4 Keratinocyte API_Inside API IPC Isopropyl Caprate (IPC) IPC->Lipids1 Disrupts Lipids API_Outside API API_Outside->Lipids2 Enhanced Penetration

Caption: this compound disrupts the organized lipid bilayers of the stratum corneum, enhancing API penetration.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard procedure for evaluating the effect of this compound on the skin permeation of an API.

Materials and Equipment:

  • Franz diffusion cells[21][22][23]

  • Excised human or animal skin (e.g., porcine ear skin)[24]

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32±1 °C at the skin surface[19]

  • Formulations (with and without this compound)

  • Syringes and vials for sampling

  • Validated analytical method (e.g., HPLC) for drug quantification[22][25][26][27]

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut skin sections to fit the Franz cells and equilibrate in the receptor solution for at least 30 minutes.[19]

  • Cell Assembly: Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment. Clamp securely.[19]

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped under the skin.[19]

  • Equilibration: Place the assembled cells in the heating block and allow the system to equilibrate to the target temperature. Start the magnetic stirrers at a constant speed.[19]

  • Dosing: Apply a precise amount of the test formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[19]

  • Receptor Solution Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.[19]

  • Sample Analysis: Analyze the collected samples using a validated analytical method to determine the drug concentration.[19]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot against time. Determine the steady-state flux (Jss) from the linear portion of the curve.[19][28]

Standard Workflow for In Vitro Skin Permeation Experiments

Prep Skin Preparation (Thaw, Cut, Equilibrate) Assemble Franz Cell Assembly (Mount Skin) Prep->Assemble Fill Fill Receptor Chamber (Degassed Buffer) Assemble->Fill Equilibrate System Equilibration (Temp & Stirring) Fill->Equilibrate Dose Apply Formulation (Donor Chamber) Equilibrate->Dose Sample Collect Samples (Predetermined Times) Dose->Sample Analyze Sample Analysis (e.g., HPLC) Sample->Analyze Data Data Analysis (Flux, Permeability Coeff.) Analyze->Data

References

Technical Support Center: Analytical Method Development for Isopropyl Caprate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isopropyl caprate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing robust and reliable analytical methods for this fatty acid ester. This compound (also known as isopropyl decanoate) is an oily liquid commonly used as an emollient and solvent in cosmetic and pharmaceutical formulations.[1][2][3] Its non-polar, non-chromophoric nature presents unique challenges for analytical chemists.

This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and develop methods that are not only accurate but also compliant with regulatory expectations.

Part 1: Choosing the Right Analytical Technique: HPLC vs. GC

The first critical decision in method development is selecting the appropriate chromatographic technique. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for this compound, but the best choice depends on your specific analytical goals, sample matrix, and available instrumentation.

Q1: Should I use HPLC or GC to analyze this compound?

Answer: The choice between HPLC and GC hinges on the volatility of the analyte and the complexity of the sample matrix.

  • Gas Chromatography (GC) is generally the preferred method for this compound.[4] As an ester of a relatively short-chain fatty acid, it is sufficiently volatile and thermally stable to be analyzed directly by GC, often with a Flame Ionization Detector (FID).[4][5] GC-FID provides excellent sensitivity for hydrocarbons and is less affected by the lack of a UV chromophore. It is the go-to technique for purity analysis and quantification of the bulk substance.

  • High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly when dealing with non-volatile impurities, thermally labile compounds in the same formulation, or when a GC is not available. The primary challenge with HPLC is detection, as this compound lacks a strong UV-absorbing chromophore. Therefore, detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) are required.[3] HPLC is often used in the context of stability-indicating methods where potential degradation products may be less volatile or more polar.

The following decision tree provides a logical workflow for selecting the appropriate technique.

start Start: Analyze this compound goal What is the primary analytical goal? start->goal matrix Is the sample matrix complex or are non-volatile impurities expected? goal->matrix Purity/Assay of bulk substance hplc Use High-Performance Liquid Chromatography (HPLC-ELSD/RI/MS) goal->hplc Analysis of formulation with non-volatile components gc Use Gas Chromatography (GC-FID) matrix->gc No matrix->hplc Yes gc_ms Consider GC-MS for peak identification gc->gc_ms

Caption: Decision tree for selecting between GC and HPLC.

Part 2: HPLC Method Development & Troubleshooting

While GC is often preferred, a robust HPLC method is essential for many applications, especially for stability studies. The main hurdles are retention on reversed-phase columns and detection.

Q2: I'm developing a reversed-phase HPLC method, but my this compound peak has poor retention. How can I improve it?

Answer: Poor retention of non-polar compounds like this compound on standard C18 columns is a common issue. The molecule has a high affinity for the non-polar mobile phase and limited interaction with the stationary phase.

Causality: Retention in reversed-phase chromatography is driven by the hydrophobic interaction between the analyte and the stationary phase. This compound, with its long alkyl chain, is very hydrophobic (XLogP3-AA: 5.0).[6] To increase retention, you must shift the equilibrium to favor the stationary phase.

Solutions:

  • Decrease Mobile Phase Strength: Increase the proportion of the aqueous component (water) in your mobile phase. For instance, if you are using Acetonitrile/Water, move from a 90:10 ratio to an 80:20 or 70:30 ratio. This makes the mobile phase more polar, "pushing" the non-polar analyte onto the stationary phase.

  • Change the Organic Solvent: Methanol is a weaker organic solvent than acetonitrile. Replacing acetonitrile with methanol at the same concentration will generally increase the retention of non-polar analytes.

  • Use a More Retentive Column:

    • Longer Alkyl Chain: Switch from a C18 to a C30 column if available.

    • Higher Carbon Load: Select a C18 column with a higher carbon load (e.g., >18%), which increases the density of the hydrophobic chains and enhances interaction.

  • Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 25°C) can sometimes slightly increase retention, as it reduces the analyte's solubility in the mobile phase.[7]

Q3: My this compound peak is tailing. What's causing this and how do I fix it?

Answer: Peak tailing for a non-polar compound on a high-quality reversed-phase column is often due to secondary interactions or column contamination.

Causality: While this compound itself is not basic, tailing can occur due to interactions with active sites (un-capped silanols) on the silica backbone of the column, especially if the mobile phase is not optimized or if the column is aging. Another common cause is sample overload, where the concentration injected is too high for the column to handle, leading to a non-linear adsorption isotherm.

Solutions:

  • Check for Column Contamination: Flush the column with a strong, non-polar solvent like isopropanol or methylene chloride (if compatible with your HPLC system) to remove strongly retained contaminants.[8] Using a guard column is a highly recommended preventative measure.[7]

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving a non-polar compound in a very strong solvent (e.g., 100% acetonitrile) and injecting it into a weaker mobile phase can cause significant peak distortion.

  • Use a High-Purity Silica Column: Modern columns manufactured with high-purity silica and advanced end-capping techniques have fewer active silanol sites, minimizing opportunities for secondary interactions.

The following workflow provides a systematic approach to troubleshooting common HPLC issues.

start Problem Detected (e.g., Peak Tailing, Drifting RT) check_system Is the system pressure stable and within expected range? start->check_system check_leaks Troubleshoot System: Check for leaks, pump issues, degas mobile phase check_system->check_leaks No check_mobile_phase Is the mobile phase freshly prepared and correct? check_system->check_mobile_phase Yes check_leaks->check_system remake_mp Prepare fresh mobile phase check_mobile_phase->remake_mp No check_column Is the column equilibrated and not contaminated? check_mobile_phase->check_column Yes remake_mp->check_mobile_phase flush_column Flush column with strong solvent or replace guard column check_column->flush_column No check_sample Is the sample preparation correct? (Solvent, Concentration) check_column->check_sample Yes flush_column->check_column remake_sample Dilute sample or change sample solvent check_sample->remake_sample No resolved Problem Resolved check_sample->resolved Yes remake_sample->check_sample

Caption: A systematic workflow for troubleshooting HPLC issues.

Protocol: Starting HPLC-ELSD Method for this compound

This protocol provides a robust starting point for method development. It must be optimized and validated for your specific application according to ICH Q2(R1) guidelines.[9][10]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with reliable solvent delivery.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Good starting point for non-polar compounds.[3]
Mobile Phase Acetonitrile:Water (85:15 v/v)Balances retention with reasonable run time. Adjust as needed.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[11]
Injection Vol. 10 µLMinimize potential for peak distortion.
Detector Evaporative Light Scattering Detector (ELSD)Universal detector suitable for non-chromophoric analytes.
ELSD Settings Nebulizer Temp: 35°C, Evaporator Temp: 50°C, Gas Flow: 1.5 SLMOptimize for signal-to-noise ratio.
Sample Prep Dissolve in Acetonitrile to a concentration of ~1 mg/mL.Ensure complete dissolution.

Part 3: GC Method Development & Troubleshooting

GC-FID is a powerful technique for the routine analysis of this compound. Its simplicity and sensitivity make it ideal for quality control.

Q4: What are the best starting conditions for a GC-FID analysis of this compound?

Answer: A standard GC-FID method for fatty acid methyl esters (FAMEs) can be readily adapted for this compound.[4]

Causality: The goal is to achieve a sharp, symmetrical peak with a reasonable retention time. This requires an inlet temperature high enough to ensure rapid and complete vaporization without causing degradation, a column phase that provides sufficient retention, and an oven temperature program that elutes the analyte in a reasonable time.

Solutions & Protocol: The following table outlines a well-established starting point.

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, robust system for this type of analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnProvides good separation based on boiling point.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minInert carrier gas. Hydrogen can provide faster analysis times.
Inlet Temp. 250°CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLTypical volume for split injection.
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 minA temperature ramp ensures good peak shape.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
FID Temp. 300°CPrevents condensation of analytes in the detector.
FID Gas Flows H2: ~30 mL/min, Air: ~300 mL/min, Makeup (N2 or He): ~25 mL/minOptimize flows for maximum sensitivity as per instrument manual.[12]
Sample Prep Dilute sample in a volatile solvent like Hexane or Isopropanol to ~1 mg/mL.Ensures clean injection and good solubility.
Q5: I'm seeing carryover or ghost peaks in my GC chromatograms after injecting a concentrated sample. What should I do?

Answer: Carryover is a common problem in GC, especially with higher-boiling-point compounds like this compound.

Causality: Ghost peaks are typically caused by remnants of a previous injection that were adsorbed in the inlet (septum, liner) or at the head of the column.[13] These remnants are then slowly released during subsequent runs. Backflash, where the sample expands upon vaporization to a volume greater than the inlet liner, is a major cause of this contamination.[12]

Solutions:

  • Clean the Inlet: The most common source of carryover is a contaminated inlet liner. Replace the liner and the septum. This should be part of routine maintenance.

  • Use a Higher Split Ratio: Increasing the split ratio (e.g., from 50:1 to 100:1) reduces the amount of sample mass transferred to the column, minimizing the risk of contamination.

  • Increase the Oven Temperature Hold: After your analyte has eluted, add a high-temperature "bake-out" step at the end of your oven program (e.g., hold at 280°C for an additional 5-10 minutes) to flush any remaining high-boiling compounds from the column.

  • Check for Septum Bleed: Use high-quality, low-bleed septa and replace them regularly. A cored or degraded septum can deposit particles into the liner.

Part 4: Stability-Indicating Method Development

For pharmaceutical applications, it is not enough to simply quantify the active ingredient. The analytical method must also be able to separate the intact compound from any potential degradation products. This is known as a stability-indicating method.[14][15]

Q6: How do I develop and prove my analytical method is stability-indicating for this compound?

Answer: Developing a stability-indicating method requires performing forced degradation (stress testing) studies as outlined in the ICH Q1A(R2) guideline.[16] The goal is to intentionally degrade the sample under various stress conditions to generate potential degradation products.[17] You then analyze these stressed samples to prove that the degradation products do not interfere with the peak of the intact this compound.

Causality: Esters like this compound are primarily susceptible to hydrolysis, which breaks the ester bond to form the corresponding alcohol (isopropanol) and carboxylic acid (capric acid).[15][17] The method must be able to resolve the parent compound from these and any other potential degradants.

Forced Degradation Study Design:

start Start: Develop Stability- Indicating Method prepare Prepare this compound solutions (e.g., in Acetonitrile/Water) start->prepare stress Subject samples to stress conditions (ICH Q1A(R2)) prepare->stress hydrolysis Hydrolysis (Acid: 0.1M HCl, Heat) (Base: 0.1M NaOH, Heat) stress->hydrolysis oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal (e.g., 80°C, solid & solution) stress->thermal photo Photolytic (ICH Q1B light exposure) stress->photo analyze Analyze all stressed samples and unstressed control using the developed analytical method hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Chromatograms: 1. Is there degradation (5-20%)? 2. Are degradant peaks resolved from parent peak? analyze->evaluate pass Method is Stability-Indicating Perform Peak Purity Analysis (e.g., DAD) evaluate->pass Yes fail Method is NOT Stability-Indicating Modify method (gradient, column, etc.) and re-analyze evaluate->fail No fail->analyze

Caption: Workflow for a forced degradation study.

Key Steps & Considerations:

  • Target Degradation: Aim for 5-20% degradation of the this compound.[16] If degradation is too extensive, the primary degradation products may further degrade, complicating the analysis. If there's no degradation, the stress conditions may need to be harsher (e.g., higher acid concentration or temperature).

  • Peak Purity: For HPLC methods with a Diode Array Detector (DAD), perform peak purity analysis on the this compound peak in all stressed samples. This provides evidence that no degradant is co-eluting.

  • Mass Balance: Account for the loss in the parent compound by summing the amount of parent and all detected degradants. A good mass balance (e.g., 95-105%) provides confidence that all major degradation products are being detected.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the expected boiling point of this compound? A: The boiling point is approximately 89°C at 2 mmHg.[18] This volatility makes it well-suited for GC analysis.

Q: What solvents are best for dissolving this compound? A: It is soluble in alcohols like ethanol and isopropanol, as well as other organic solvents like hexane and acetonitrile.[6][18] It is insoluble in water.[18]

Q: Can I use a UV detector for HPLC analysis of this compound? A: It is not ideal. This compound lacks a significant chromophore and will have a very weak UV response, likely only detectable at low wavelengths (~205-210 nm) where many solvents also absorb, leading to high baseline noise and poor sensitivity. Universal detectors like ELSD, RI, or MS are strongly recommended.

Q: My method validation requires me to meet USP <621> system suitability criteria. What are the key parameters? A: USP General Chapter <621> on Chromatography outlines system suitability requirements.[19][20] Key parameters include tailing factor (typically ≤ 2.0), theoretical plates (a measure of column efficiency), and reproducibility (%RSD of replicate injections, typically ≤ 2.0%).[21][22]

References

Technical Support Center: The Critical Impact of Isopropyl Caprate Purity on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

An updated version of the technical support guide is now available. The content has been revised to enhance clarity, provide more in-depth troubleshooting protocols, and include additional visual aids to ensure experimental reproducibility for researchers, scientists, and drug development professionals.

Welcome to our dedicated support center for Isopropyl Caprate. This guide is engineered for the exacting standards of researchers, scientists, and drug development professionals who understand that the quality of every component is paramount. In our experience, variability in excipient purity is a primary, yet often overlooked, cause of inconsistent experimental outcomes.

This document serves as a high-level troubleshooting resource, combining foundational knowledge with actionable protocols to empower you to diagnose, resolve, and prevent issues related to this compound purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in my experiments?

This compound (also known as isopropyl decanoate) is the ester formed from isopropyl alcohol and capric acid.[1][2] It is a non-greasy emollient and solvent valued in topical and transdermal formulations for its ability to enhance the skin penetration of active pharmaceutical ingredients (APIs).[] Its primary role is to act as a vehicle that helps dissolve the drug and facilitate its delivery through the skin barrier.

Q2: How can seemingly minor impurities in this compound derail my experimental reproducibility?

Excipient purity is not a trivial matter; it is fundamental to the stability and performance of your final formulation.[4] Impurities, even at trace levels, can introduce uncontrolled variables that undermine the validity and reproducibility of your research.[5][6][7]

The core issues stem from several mechanisms:

  • Altered API Stability: Reactive impurities can directly interact with the API, leading to degradation and a loss of potency.[4][8]

  • Physical Formulation Instability: Impurities can change the physicochemical properties of the solvent system, causing issues like phase separation or API precipitation.[9][10][11]

  • Variable Biological Outcomes: Uncharacterized impurities can have their own biological effects, such as cytotoxicity or altered skin permeability, confounding the interpretation of your results.[5]

The following diagram illustrates how a single source of variability—impure this compound—can lead to a cascade of experimental failures.

cluster_source Source of Variability cluster_effects Primary Physicochemical Effects cluster_outcomes Downstream Experimental Failures Impure_IPC Impure this compound Lot Altered_Solvency Altered Solvency & Polarity Impure_IPC->Altered_Solvency Reactive_Impurities Presence of Reactive Impurities (e.g., residual acids, catalysts) Impure_IPC->Reactive_Impurities Bioactive_Contaminants Presence of Bioactive Contaminants Impure_IPC->Bioactive_Contaminants API_Precipitation API Precipitation / Phase Separation Altered_Solvency->API_Precipitation Inconsistent_Permeation Inconsistent Skin Permeation Altered_Solvency->Inconsistent_Permeation API_Degradation API Degradation / Reduced Shelf-Life Reactive_Impurities->API_Degradation Erroneous_Toxicity Erroneous In Vitro Toxicity Data Bioactive_Contaminants->Erroneous_Toxicity Start Observation: Formulation Instability (Precipitation/Separation) Step1 Step 1: Quarantine Suspect Lot & Procure a New, High-Purity Lot Start->Step1 Step2 Step 2: Prepare Parallel Formulations (Suspect Lot vs. New Lot) Step1->Step2 Step3 Step 3: Conduct Comparative Analysis (Visual, Microscopy, Particle Sizing) Step2->Step3 Decision Is Instability Resolved with the New Lot? Step3->Decision Conclusion_Purity Root Cause Identified: This compound Purity. Implement incoming QC testing. Decision->Conclusion_Purity Yes Conclusion_Other Root Cause is Elsewhere. Investigate other excipients, API properties, or process parameters. Decision->Conclusion_Other No

References

Managing viscosity changes in isopropyl caprate formulations during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isopropyl Caprate Formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot viscosity changes that may occur in their formulations during storage. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your formulation development.

Introduction to this compound and Viscosity Challenges

This compound (the isopropyl ester of decanoic acid) is a widely used emollient in cosmetic and pharmaceutical formulations, prized for its light, non-greasy feel and excellent spreading properties. However, like all esters, it can be susceptible to chemical changes over time, primarily hydrolysis, which can significantly impact one of the formulation's critical quality attributes: viscosity.

An unexpected increase or decrease in viscosity can affect product stability, sensory experience, and even the efficacy of the final product. This guide will provide a structured approach to diagnosing, troubleshooting, and preventing these viscosity changes.

Part 1: Troubleshooting Guide for Viscosity Instability

This section is structured to help you systematically diagnose and resolve viscosity issues in your this compound formulations.

Issue 1: Decrease in Viscosity (Thinning) Over Time

A gradual decrease in viscosity is the most common issue observed in ester-containing formulations and is often linked to chemical degradation.

Causality: this compound can react with water (hydrolysis) to break down into its constituent parts: isopropyl alcohol and capric acid.[1] This reaction can be catalyzed by acidic or basic conditions.[1][2]

  • Impact on Viscosity: The introduction of lower molecular weight and more polar molecules like isopropyl alcohol and capric acid into the formulation can disrupt the structured environment (e.g., the lamellar structure of an emulsion), leading to a decrease in viscosity. Capric acid, being a fatty acid, can also interfere with the interfacial film of an emulsion, potentially leading to instability and thinning.[3]

dot

Caption: Hydrolysis of this compound

Step 1: pH Measurement

  • Procedure: Measure the pH of the stored, thinned formulation and compare it to the initial pH of a freshly prepared batch.

  • Interpretation: A significant drop in pH is a strong indicator of capric acid formation due to hydrolysis. The pH of a 0.2g/L aqueous solution of capric acid is around 4.

Step 2: Analytical Quantification of Degradation Products

  • Procedure: Use analytical techniques to detect and quantify the presence of isopropyl alcohol and capric acid.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile compounds like isopropyl alcohol.[4][5]

    • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the simultaneous determination of the parent ester, this compound, and the resulting capric acid.[6][7]

  • Interpretation: The presence of isopropyl alcohol and/or an increase in the concentration of free capric acid confirms that hydrolysis has occurred.

1.3.1. Formulation Adjustments:

  • pH Optimization: Buffer the formulation to a pH range where ester hydrolysis is minimized. For most esters, this is in the mildly acidic to neutral range (pH 4-6). Avoid highly acidic or alkaline pH values.

  • Excipient Compatibility:

    • Avoid highly alkaline or acidic excipients: Certain excipients can shift the formulation's pH over time.

    • Preservative Choice: Some preservatives are more effective at lower pH values, which could inadvertently accelerate hydrolysis. Conversely, some preservatives can lose efficacy if the pH drops. Glyceryl caprylate is a preservative that has less negative impact on the viscosity of oil-in-water emulsions.[8]

1.3.2. Storage and Handling:

  • Temperature Control: Store formulations at controlled room temperature. Elevated temperatures accelerate the rate of hydrolysis.

  • Packaging: Use well-sealed containers to prevent moisture ingress, which can fuel the hydrolysis reaction.

Issue 2: Increase in Viscosity (Thickening) or Graining Over Time

An increase in viscosity is less common but can occur, particularly in water-in-oil emulsions or formulations with a high oil phase concentration.

  • Crystallization of Components: Capric acid, a potential hydrolysis product, is a solid at room temperature (melting point ~31°C).[9] If formed in sufficient concentration, it could crystallize within the formulation, leading to a grainy texture and an apparent increase in viscosity.

  • Interaction with Rheology Modifiers: this compound can interact with certain thickeners. For example, in hydroalcoholic gels, isopropyl alcohol can influence the hydration and network structure of carbomer polymers, leading to significant viscosity changes over time.[10][11] While this compound itself is not an alcohol, its degradation product, isopropyl alcohol, could have a similar effect.

  • Emulsion Instability (Coalescence and Flocculation): In some cases, particularly in water-in-oil emulsions, partial instability can lead to a more densely packed internal phase, resulting in an increase in viscosity before complete phase separation occurs.

Step 1: Microscopic Examination

  • Procedure: Examine a sample of the formulation under a microscope.

  • Interpretation: The presence of crystalline structures could indicate the crystallization of capric acid or other high melting point ingredients. Changes in droplet size or aggregation can point to emulsion instability.

Step 2: Rheological Analysis

  • Procedure: Perform a full rheological profile (viscosity vs. shear rate, oscillatory measurements) on the aged sample and compare it to a fresh batch.

  • Interpretation: A significant increase in the elastic modulus (G') could indicate the formation of a more structured network, possibly due to crystallization or polymer interactions.

  • Control Hydrolysis: The primary preventative measure is to minimize the formation of capric acid by following the recommendations in section 1.3.

  • Solubilizer Addition: If low levels of hydrolysis are unavoidable, consider including a co-solvent or solubilizer that can help keep the capric acid dissolved.

  • Rheology Modifier Selection: If using a carbomer or other synthetic polymer, ensure compatibility with this compound and its potential degradation products through long-term stability studies. Fatty alcohols and acids can also be used to adjust viscosity.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable?

Q2: How does temperature affect the viscosity of my formulation?

  • In the absence of chemical degradation, the viscosity of a liquid or semi-solid formulation will decrease as temperature increases.[13] This is a physical change and is reversible. However, elevated temperatures also accelerate the rate of chemical reactions like hydrolysis, which can cause a permanent, irreversible change in viscosity.

Temperature ChangeImmediate Effect on Viscosity (Physical)Long-Term Effect on Viscosity (Chemical)
Increase DecreasePotential for irreversible decrease due to accelerated hydrolysis
Decrease IncreaseSlows down the rate of hydrolysis, promoting stability

Q3: Can my choice of preservative impact the viscosity of my this compound formulation?

  • Yes, indirectly. Some preservatives require a specific pH range for optimal efficacy. If this pH range is acidic or alkaline, it could contribute to the hydrolysis of this compound. Additionally, some preservatives, like caprylyl glycol, have been noted to thin emulsions.[12][14] It is crucial to conduct compatibility studies with your chosen preservative system.

Q4: What are the key parameters to monitor in a stability study for an this compound formulation?

  • According to regulatory guidelines, stability studies should monitor physical, chemical, and microbiological attributes.[15] For viscosity concerns, the key parameters are:

    • Viscosity: Measured at controlled shear rates and temperatures.

    • pH: To detect the formation of acidic degradation products.

    • Appearance: Note any changes in color, clarity, or the presence of crystals.

    • Microscopic evaluation: To observe changes in emulsion droplet size or the formation of crystals.

    • Assay of this compound and its Degradants: To quantify the extent of chemical change.

Q5: What is an accelerated stability study and how can it predict viscosity changes?

  • Accelerated stability testing involves storing the product under exaggerated conditions (e.g., elevated temperature and humidity) to speed up chemical degradation and physical changes.[3][12] For example, storing a product at 40°C / 75% RH for 6 months can be used to predict its shelf life at room temperature.[12] By monitoring viscosity and other parameters under these stressed conditions, you can get an early indication of potential long-term stability issues.

Part 3: Experimental Protocols

Protocol 1: Viscosity Measurement for Quality Control

This protocol outlines a basic method for routine viscosity checks.

  • Equipment: A rotational viscometer or rheometer with appropriate spindle/geometry for your formulation's viscosity.

  • Sample Preparation: Allow the formulation to equilibrate to a controlled temperature (e.g., 25°C ± 1°C) for at least 4 hours in a sealed container.

  • Measurement: a. Gently stir the sample to ensure homogeneity without introducing air bubbles. b. Place the required sample volume into the viscometer cup. c. Lower the spindle/geometry into the sample and allow it to rotate at a defined speed (e.g., 20 rpm) for a set time (e.g., 60 seconds) before taking a reading. d. Record the viscosity (in cP or mPa·s), temperature, spindle/geometry used, and rotational speed.

  • Data Analysis: Compare the viscosity of aged samples to a reference standard or the initial viscosity of the batch. A change of more than a predefined percentage (e.g., ± 20%) may indicate a stability issue.

dot

Caption: Viscosity Quality Control Workflow

Protocol 2: Sample Preparation for GC-MS Analysis of Isopropyl Alcohol

This protocol is for the extraction of isopropyl alcohol from an emulsion for quantification.

  • Materials: Acetonitrile, internal standard solution (e.g., n-propanol in water), centrifuge tubes, vortex mixer, centrifuge.

  • Procedure: a. Accurately weigh approximately 1g of the formulation into a 15 mL centrifuge tube. b. Add 5 mL of acetonitrile to the tube. c. Add a known amount of the internal standard solution. d. Vortex vigorously for 2 minutes to break the emulsion and extract the isopropyl alcohol into the solvent. e. Centrifuge at 4000 rpm for 10 minutes to separate the phases. f. Carefully collect the supernatant (acetonitrile layer) for GC-MS analysis.

  • Analysis: Inject the supernatant into a GC-MS system equipped with a suitable column (e.g., a polar capillary column) for the separation and quantification of alcohols.

References

Validation & Comparative

A Comparative Analysis of Isopropyl Caprate and Medium-Chain Triglycerides in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of topical formulation development, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory appeal. Among the vast array of lipid-based ingredients, isopropyl caprate and medium-chain triglycerides (MCTs) are frequently employed as emollients, solvents, and penetration enhancers. This guide provides an in-depth comparative analysis of these two excipients, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Introduction to this compound and Medium-Chain Triglycerides

This compound is the ester of isopropyl alcohol and capric acid (a medium-chain fatty acid).[1][2][3] It is a non-greasy emollient with excellent spreading properties. Its chemical structure lends it a lower viscosity and a more polar character compared to many other esters.

Medium-Chain Triglycerides (MCTs) are triglycerides composed of a glycerol backbone esterified with medium-chain fatty acids, primarily caprylic (C8) and capric (C10) acids.[4][5][6][7] Derived from sources like coconut and palm kernel oil, MCTs are valued for their oxidative stability, solvent capacity, and biocompatibility.[4][5][8]

Physicochemical Properties: A Head-to-Head Comparison

The performance of an excipient in a topical formulation is intrinsically linked to its physicochemical properties. The table below summarizes the key differences between this compound and MCTs.

PropertyThis compoundMedium-Chain Triglycerides (MCTs)Causality and Formulation Impact
Molecular Formula C13H26O2[1][9]Variable (mixture of triglycerides)The defined chemical structure of this compound leads to more predictable and consistent properties. The variability in MCT composition can influence formulation performance.
Molecular Weight 214.34 g/mol [1][9]Varies (typically 450-600 g/mol )The lower molecular weight of this compound contributes to its lower viscosity and potentially faster skin penetration.
Appearance Clear, colorless liquid[2]Colorless to slightly yellowish oily liquid[4][5]Both are aesthetically suitable for a wide range of topical products.
Solubility Insoluble in water; soluble in alcohols and oils[3]Insoluble in water; miscible with most organic solvents and oilsBoth are lipophilic and suitable for oil-based or emulsion formulations. Their solvent capacity for active pharmaceutical ingredients (APIs) can differ based on the API's polarity.
Viscosity LowLow to moderateLower viscosity, as seen with this compound, generally translates to better spreadability and a lighter skin feel.
Polarity Moderately polarLess polar than this compoundThe polarity influences the solvent capacity for different APIs and affects how the excipient interacts with the stratum corneum.

Impact on Formulation Performance

The choice between this compound and MCTs can significantly influence the key performance attributes of a topical formulation, namely drug delivery, stability, and sensory characteristics.

Skin Penetration Enhancement

Both excipients can act as penetration enhancers, facilitating the transport of active ingredients across the stratum corneum, the skin's primary barrier.[10][11][12][13] However, their mechanisms of action are thought to differ due to their distinct chemical structures.

  • This compound: Its smaller molecular size and moderate polarity may allow it to intercalate into the lipid bilayers of the stratum corneum, disrupting their ordered structure and increasing their fluidity. This disruption can create pathways for drug molecules to penetrate more easily.[14]

  • MCTs: Their mechanism is believed to involve acting as a solvent for the drug within the formulation and potentially modifying the partitioning of the drug into the skin.[15][16] Some studies suggest that MCTs can also fluidize the stratum corneum lipids.[15][16]

To quantitatively compare the penetration-enhancing effects of these excipients, an in vitro skin permeation study using Franz diffusion cells is the gold standard.[17][18][19]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a framework for comparing the permeation of a model drug from formulations containing either this compound or MCTs.

Objective: To determine the flux and cumulative permeation of a model drug through a skin membrane from two different topical formulations.

Materials:

  • Franz diffusion cells[20]

  • Excised human or animal skin (e.g., porcine ear skin)[21]

  • Receptor solution (e.g., phosphate-buffered saline, PBS, sometimes with a solubilizer for poorly water-soluble drugs)[20]

  • Test formulations (e.g., 1% model drug in this compound vs. 1% model drug in MCTs)

  • High-performance liquid chromatography (HPLC) system for drug quantification[18]

Methodology:

  • Membrane Preparation: Thaw and cut excised skin to a size that fits the Franz diffusion cell orifice.[17]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[20]

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[20] Maintain the temperature at 32°C to mimic skin surface temperature.[20]

  • Formulation Application: Apply a precise amount of the test formulation to the skin surface in the donor chamber.[20]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[18][20]

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated HPLC method.[18]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[17]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane assemble Assemble Franz Cell prep_membrane->assemble prep_receptor Prepare & Degas Receptor Solution fill Fill Receptor Chamber & Equilibrate prep_receptor->fill prep_formulation Prepare Test Formulations apply Apply Formulation to Donor Chamber prep_formulation->apply assemble->fill fill->apply sample Collect Samples at Time Intervals apply->sample analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Cumulative Permeation & Flux analyze->calculate compare Compare Formulation Performance calculate->compare G cluster_setup Setup cluster_testing Testing cluster_eval Evaluation initial_analysis Initial Analysis (T=0) (Appearance, pH, Viscosity, Assay) storage Place Formulations in Stability Chambers (e.g., 40°C/75% RH) initial_analysis->storage tp1 Time Point 1 Analysis storage->tp1 tp2 Time Point 2 Analysis tp1->tp2 tp3 Time Point 3 Analysis tp2->tp3 tp_final Final Time Point Analysis tp3->tp_final data_analysis Analyze Data for Trends & Changes tp_final->data_analysis shelf_life Predict Shelf-Life data_analysis->shelf_life

References

A Comparative Guide to the In Vitro Biocompatibility of Isopropyl Caprate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fatty acid esters are integral components in the formulation of topical and transdermal drug delivery systems, serving as emollients, solvents, and penetration enhancers. Their interaction with biological systems, particularly the skin, is a critical determinant of a formulation's safety and efficacy. Among these, isopropyl caprate, a medium-chain fatty acid ester, is gaining interest. This guide provides an in-depth comparison of the in vitro biocompatibility of this compound with other commonly used fatty acid esters: isopropyl myristate, isopropyl palmitate, and ethyl oleate. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to make informed decisions in their formulation development.

This document will delve into the mechanistic underpinnings of fatty acid ester biocompatibility, present available experimental data for comparison, and provide detailed protocols for key in vitro assays. While direct comparative in vitro biocompatibility data for this compound is not extensively available in the public domain, we will leverage established structure-activity relationships (SAR) to extrapolate and position its likely biocompatibility profile.

Understanding In Vitro Biocompatibility of Fatty Acid Esters

The biocompatibility of a topical excipient is its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For fatty acid esters, which are designed to interact with the skin barrier, in vitro biocompatibility assessment is a crucial first step in safety evaluation. These assays provide insights into an ingredient's potential to cause cytotoxicity, membrane damage, and inflammation.

The Role of Structure in Biocompatibility

The biocompatibility of fatty acid esters is intrinsically linked to their chemical structure, specifically the chain length of the fatty acid and the nature of the alcohol moiety. These structural features influence their physicochemical properties, such as lipophilicity, which in turn dictates their interaction with cell membranes.

  • Fatty Acid Chain Length: Generally, as the carbon chain length of the fatty acid increases, the lipophilicity of the ester increases. This can lead to greater partitioning into the lipid-rich stratum corneum and potentially deeper penetration. However, very long-chain fatty acid esters may be less disruptive to cell membranes due to their lower mobility and tendency to integrate into the lipid bilayer. Medium-chain fatty acids, such as the capric acid (C10) in this compound, are known to efficiently penetrate the skin, which is a desirable property for a penetration enhancer, but this can also correlate with a higher potential for cellular disruption compared to their longer-chain counterparts if not formulated carefully.

  • Alcohol Moiety: The alcohol portion of the ester also plays a role. Short-chain alcohols like isopropanol can contribute to the ester's solvent properties and its ability to interact with cellular proteins and lipids.

A key principle is that the very properties that make fatty acid esters effective penetration enhancers—their ability to disrupt the highly organized lipid structure of the stratum corneum—are also linked to their potential for skin irritation and cytotoxicity.[1] Therefore, a balance must be struck between efficacy and biocompatibility.

Comparative Analysis of Fatty Acid Esters

This section compares the in vitro biocompatibility of this compound with isopropyl myristate, isopropyl palmitate, and ethyl oleate based on available data and structure-activity relationships.

This compound (IPC)

This compound is the ester of isopropyl alcohol and capric acid (a saturated fatty acid with 10 carbon atoms). As a medium-chain fatty acid ester, it is expected to have good skin penetration properties. Direct, publicly available in vitro cytotoxicity data for this compound is scarce. However, we can infer its likely biocompatibility profile. Medium-chain triglycerides (MCTs), which are composed of caprylic (C8) and capric (C10) fatty acids, are generally considered to be non-toxic and non-irritating in dermal applications.[2][3] The Cosmetic Ingredient Review (CIR) has also concluded that decanoic acid (capric acid) is safe for use in cosmetics when formulated to be non-irritating.[4] This suggests that this compound is likely to have a favorable biocompatibility profile, although this would need to be confirmed by direct in vitro testing.

Isopropyl Myristate (IPM)

Isopropyl myristate is the ester of isopropyl alcohol and myristic acid (a C14 saturated fatty acid). It is a widely used emollient and penetration enhancer. Animal studies have shown IPM to be minimally irritating.[5][6] Human studies have found that IPM is not irritating or sensitizing at concentrations up to 58%.[5]

Isopropyl Palmitate (IPP)

Isopropyl palmitate is the ester of isopropyl alcohol and palmitic acid (a C16 saturated fatty acid). Similar to IPM, it is used as an emollient and thickening agent. The CIR Expert Panel has concluded that isopropyl palmitate is safe for use in cosmetic ingredients.[7] Undiluted isopropyl palmitate has been reported as minimally irritating.[7] However, some sources suggest a comedogenic potential for both IPM and IPP, particularly at high concentrations.[8]

Ethyl Oleate (EO)

Ethyl oleate is the ester of ethanol and oleic acid (a C18 monounsaturated fatty acid). It is used as a vehicle in some parenteral and topical preparations. Ethyl oleate is generally considered to be of low toxicity and to cause minimal tissue irritation.[9]

Summary of Comparative Data
Fatty Acid EsterChemical FormulaFatty Acid ChainIn Vitro Biocompatibility Data Summary
This compound C₁₃H₂₆O₂C10 (saturated)Direct data is not readily available. Inferences from medium-chain triglycerides and capric acid suggest a favorable profile with low irritation potential.[2][3][4]
Isopropyl Myristate C₁₇H₃₄O₂C14 (saturated)Generally considered safe and minimally irritating in animal and human studies.[5][6]
Isopropyl Palmitate C₁₉H₃₈O₂C16 (saturated)Deemed safe for cosmetic use by the CIR Expert Panel; minimally irritating.[7]
Ethyl Oleate C₂₀H₃₈O₂C18 (unsaturated)Considered to have low toxicity and minimal tissue irritation potential.[9]

Key In Vitro Biocompatibility Assays

A multi-faceted approach is necessary to comprehensively evaluate the in vitro biocompatibility of fatty acid esters. This typically involves assessing cell viability, cell membrane integrity, and inflammatory responses.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Cell Membrane Integrity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the extent of cell membrane damage.

Inflammatory Response Assay (IL-1α Release)

Interleukin-1 alpha (IL-1α) is a pro-inflammatory cytokine that is released by keratinocytes upon exposure to irritants. Measuring the release of IL-1α can provide an early indication of the inflammatory potential of a test substance.

Experimental Protocols

Workflow for In Vitro Biocompatibility Testing

Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Test_Substance Prepare Test Substance (e.g., this compound) Exposure Expose Cells to Test Substance Test_Substance->Exposure Cell_Culture Culture Cells (e.g., HaCaT Keratinocytes) Cell_Culture->Exposure MTT MTT Assay (Cell Viability) Exposure->MTT LDH LDH Assay (Membrane Integrity) Exposure->LDH IL1a IL-1α ELISA (Inflammation) Exposure->IL1a Data_Analysis Analyze Data and Determine IC50/Irritation Potential MTT->Data_Analysis LDH->Data_Analysis IL1a->Data_Analysis

In Vitro Biocompatibility Testing Workflow

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Test Substance Preparation: Prepare a stock solution of the fatty acid ester in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test substance. Include a vehicle control (medium with solvent) and a positive control (e.g., sodium lauryl sulfate).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: LDH Assay for Membrane Integrity
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Preparation: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Protocol 3: IL-1α Release Assay
  • Experimental Setup: This assay is best performed using a 3D reconstructed human epidermis (RhE) model to better mimic in vivo skin exposure.

  • Tissue Dosing: Apply the test substance topically to the surface of the RhE tissue.

  • Incubation: Incubate the tissues for a defined period (e.g., 6 to 24 hours).

  • Medium Collection: Collect the culture medium from beneath the tissues.

  • ELISA: Quantify the amount of IL-1α in the collected medium using a commercially available Human IL-1α ELISA kit.[11]

  • Data Analysis: Compare the levels of IL-1α released from tissues treated with the test substance to those from negative control-treated tissues.

Logical Relationship of Biocompatibility Endpoints

Biocompatibility_Endpoints cluster_cellular_effects Cellular Effects cluster_assays In Vitro Assays cluster_interpretation Interpretation Test_Substance Test Substance (Fatty Acid Ester) Mitochondrial_Dysfunction Mitochondrial Dysfunction Test_Substance->Mitochondrial_Dysfunction Membrane_Damage Cell Membrane Damage Test_Substance->Membrane_Damage Inflammatory_Signaling Inflammatory Signaling Test_Substance->Inflammatory_Signaling MTT MTT Assay (Decreased Viability) Mitochondrial_Dysfunction->MTT LDH LDH Release Assay (Increased LDH) Membrane_Damage->LDH IL1a IL-1α Release Assay (Increased IL-1α) Inflammatory_Signaling->IL1a Cytotoxicity Cytotoxicity MTT->Cytotoxicity LDH->Cytotoxicity Irritation_Potential Irritation Potential IL1a->Irritation_Potential Cytotoxicity->Irritation_Potential

Relationship Between Cellular Effects and In Vitro Endpoints

Conclusion

The in vitro biocompatibility of fatty acid esters is a critical consideration in the development of safe and effective topical formulations. While direct comparative data for this compound is limited, the available information on structurally similar medium-chain fatty acid esters and the principles of structure-activity relationships suggest a favorable biocompatibility profile. This compound, with its C10 fatty acid chain, is positioned between the shorter-chain esters that can sometimes exhibit higher irritation potential and the longer-chain esters that may have reduced skin penetration.

This guide provides a framework for the comparative evaluation of this compound and other fatty acid esters. The detailed experimental protocols for key in vitro assays—MTT, LDH, and IL-1α—offer a practical starting point for researchers to generate their own comparative data. By employing these methods, formulation scientists can better understand the cellular effects of these excipients and select the most appropriate candidates for their specific applications, ultimately contributing to the development of safer and more effective dermatological products. It is imperative that direct in vitro biocompatibility testing be conducted on this compound to definitively characterize its safety profile and validate the inferences made based on structure-activity relationships.

References

A Head-to-Head Comparison of Solvent Capacity: Isopropyl Caprate vs. Ethyl Oleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical drug development, particularly for poorly water-soluble active pharmaceutical ingredients (APIs), the selection of an appropriate solvent is a critical determinant of a formulation's ultimate success. Among the array of lipophilic solvents, isopropyl caprate and ethyl oleate have emerged as valuable excipients, each possessing unique physicochemical properties that influence their solvent capacity and performance in various drug delivery systems. This guide provides a detailed head-to-head comparison of these two fatty acid esters, offering insights into their solvent capabilities, supported by available data and established scientific principles.

Introduction to the Solvents

This compound (also known as isopropyl decanoate) is the ester of isopropyl alcohol and capric acid, a medium-chain fatty acid. Its chemical structure lends it to be a non-greasy emollient with good spreading properties, finding use in topical and transdermal formulations.

Ethyl Oleate , the ester of ethyl alcohol and oleic acid, is a long-chain fatty acid ester. It is a well-established solvent in pharmaceutical formulations, particularly for parenteral drug delivery, due to its biocompatibility and favorable viscosity.[1][2][3] It is recognized for its ability to dissolve a wide range of lipophilic drugs, including steroids and hormones.[2][4]

Physicochemical Properties: A Comparative Overview

A solvent's capacity is intrinsically linked to its physicochemical properties. Below is a comparison of key parameters for this compound and ethyl oleate.

PropertyThis compoundEthyl Oleate
CAS Number 2311-59-3[5]111-62-6[3]
Molecular Formula C13H26O2[5]C20H38O2[3]
Molecular Weight 214.34 g/mol [5]310.51 g/mol [3]
Appearance Colorless to pale yellow liquid[6]Clear, colorless to pale yellow liquid[1]
LogP (estimated) ~5.0[5]~8.6
Viscosity Data not readily available~5.15 mPa·s at 20°C[3]
Hansen Solubility Parameters (MPa½) Data not readily availableδD: 16.2, δP: 3.2, δH: 4.0[7]

Note: The lack of readily available, consolidated physicochemical data for this compound, particularly its Hansen Solubility Parameters, presents a challenge in direct theoretical comparisons.

Understanding Solvent Capacity: The Role of Molecular Interactions

The principle of "like dissolves like" is fundamental to understanding solvent capacity. A solvent's ability to dissolve a solute (API) is governed by the intermolecular forces between them. Hansen Solubility Parameters (HSP) provide a semi-quantitative way to predict this miscibility by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Resulting from the attraction between hydrogen and electronegative atoms.

Comparative Solvent Capacity: A Look at the Data

Direct head-to-head experimental data comparing the solvent capacity of this compound and ethyl oleate for a range of APIs is scarce in publicly available literature. However, we can infer their potential by examining their performance with similar classes of drugs.

Steroids and Hormones:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

NSAIDs like ibuprofen and ketoprofen are common targets for topical and transdermal delivery. Ibuprofen has poor water solubility but is more soluble in aqueous alcohol mixtures.[16][17][18] Studies have shown the solubility of ketoprofen in various organic solvents, with higher solubility in polar protic and aprotic solvents.[19][20][21][22][23] While direct solubility data in this compound and ethyl oleate is limited, their ester functionalities suggest they would be capable of dissolving these lipophilic drugs to some extent, which is crucial for their formulation in lipid-based delivery systems.

The following table summarizes available, though not directly comparative, solubility information for select APIs in relevant solvents to provide a qualitative sense of their solvent capacities.

Active Pharmaceutical Ingredient (API)SolventSolubilityReference
IbuprofenEthanol~60 mg/mL[18]
IbuprofenDMSO~50 mg/mL[18]
KetoprofenIsopropanolData available, but not quantified in mg/mL[19][20]
Testosterone IsocaproateEthanol30 mg/mL[24]
Testosterone IsocaproateFatty OilsFreely Soluble[24]
ProgesteroneWater7 µg/mL[12]

This table is for illustrative purposes and does not represent a direct comparison due to variations in experimental conditions.

Experimental Protocol for Determining Solvent Capacity

To generate robust, comparative data, a standardized experimental protocol is essential. The equilibrium solubility or "shake-flask" method is a widely accepted technique.

Objective: To determine the saturation solubility of an API in this compound and ethyl oleate at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Ethyl Oleate

  • Scintillation vials or sealed glass containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Appropriate mobile phase and diluent for HPLC analysis

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a series of pre-weighed vials. The amount should be sufficient to ensure undissolved solids remain at equilibrium.

    • Accurately add a known volume or weight of either this compound or ethyl oleate to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection for the persistence of undissolved API is crucial.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (in which both the API and the test solvent are soluble) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

  • Data Analysis:

    • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mg/g.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results and calculate the mean and standard deviation.

Workflow for Determining Equilibrium Solubility:

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess API to vials prep2 Add known volume of solvent (this compound or Ethyl Oleate) prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil analysis1 Centrifuge/Settle equil->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Analyze by HPLC analysis3->analysis4 result Calculate Solubility (mg/mL) analysis4->result

Caption: Workflow for determining the equilibrium solubility of an API.

Discussion and Conclusion

Both this compound and ethyl oleate are valuable lipophilic solvents for the formulation of poorly water-soluble APIs. Ethyl oleate is a well-established excipient, particularly in parenteral formulations, with a good safety profile and documented solvent capacity for a range of drugs.[1][2][3][25] Its lower viscosity compared to fixed oils is an advantage for injectability.[25]

This compound, while less documented in pharmaceutical literature for its solvent capacity, is structurally similar to other isopropyl esters like isopropyl myristate, which are known to act as solvents and penetration enhancers in topical formulations.[26][27][28] Its shorter fatty acid chain compared to ethyl oleate might influence its solvent properties, potentially favoring APIs of a certain molecular size and polarity.

Causality behind Experimental Choices: The choice between this compound and ethyl oleate will ultimately depend on the specific API, the desired dosage form (e.g., topical, parenteral), and the required drug loading. For topical and transdermal applications, this compound's emollient properties may offer an advantage. For injectable formulations, the extensive safety and compatibility data for ethyl oleate makes it a more conventional choice.

Self-Validating System: The described equilibrium solubility protocol is a self-validating system as the continued presence of excess solid API at the end of the experiment confirms that saturation has been achieved. The use of a validated analytical method like HPLC ensures the accuracy and precision of the final solubility measurement.

References

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Isopropyl Caprate Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isopropyl Caprate

This compound, the isopropyl ester of decanoic acid, is a medium-chain fatty acid ester with applications in pharmaceutical and cosmetic formulations as an emollient and penetration enhancer. Its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing both efficacy and safety. Consequently, robust and reliable quantification of this compound in complex biological matrices like plasma, serum, or tissue homogenates is a cornerstone of preclinical and clinical development.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose against viable alternatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounding our discussion in the rigorous validation standards set forth by global regulatory bodies. This document is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a comprehensive understanding of the analytical workflow.

The Analytical Challenge: Navigating the Biological Matrix

Quantifying a specific lipid ester like this compound within a biological sample presents a distinct set of challenges. The matrix itself is a complex cocktail of proteins, lipids, salts, and other endogenous components that can interfere with the analysis. This compound, while reasonably volatile, may be present at low concentrations (ng/mL or even pg/mL), demanding a method with high sensitivity and selectivity. The primary goal is to isolate the analyte from this complex environment and measure it accurately and reproducibly, a task for which Gas Chromatography-Mass Spectrometry is exceptionally well-suited.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) as the Primary Modality

The choice of GC-MS is predicated on its unique strengths for analyzing semi-volatile and volatile compounds like this compound.

  • Why GC-MS? The gas chromatograph provides powerful separation capabilities, resolving the analyte from other matrix components based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer serves as a highly selective and sensitive detector, identifying this compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This combination provides the high degree of certainty required for bioanalytical studies. For this compound, which is already an ester, the derivatization step often required for its parent fatty acid (capric acid) is unnecessary, simplifying the workflow compared to analyzing free fatty acids.[1][2]

Method Validation: A Framework of Trustworthiness

A bioanalytical method is only as reliable as its validation. The process is a systematic demonstration that the method is fit for its intended purpose. We will structure our validation plan according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which is harmonized across the FDA and EMA.[3][4][5][6]

Key Validation Parameters:

  • Specificity and Selectivity: This is the method's ability to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, or other potential interferents.

    • Causality: In GC-MS, selectivity is achieved through a combination of chromatographic retention time and the mass spectrometer's ability to monitor for specific ions unique to this compound. By analyzing at least six different blank matrix lots, we ensure that no endogenous peaks co-elute and share the same mass fragments as our analyte, thus preventing false positives.

  • Linearity and Range: This establishes the concentration range over which the method is accurate and precise.

    • Causality: A calibration curve is generated by plotting the instrument response against known concentrations of the analyte. The linear regression must have a correlation coefficient (r²) of ≥0.99 to demonstrate a predictable relationship. This ensures that unknown sample concentrations can be accurately interpolated from the curve.[7]

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of these measurements.

    • Causality: These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in multiple runs. The acceptance criteria, typically within ±15% (±20% at the Lower Limit of Quantification) of the nominal value, confirm that the method is reliable day-to-day and between different analysts.[8][9]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Causality: The LLOQ is critical as it defines the sensitivity of the assay. It must be sufficiently low to measure the expected concentrations of this compound in study samples, particularly at later time points after administration.

  • Stability: This ensures the analyte remains unchanged during sample collection, storage, and processing.

    • Causality: Stability is tested under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. This is vital for ensuring sample integrity, especially in multi-day clinical trials where samples may be stored for extended periods before analysis.

  • Matrix Effect: This assesses the potential for matrix components to suppress or enhance the ionization of the analyte, leading to inaccurate results.

    • Causality: While more pronounced in LC-MS, it's prudent to evaluate in GC-MS. It is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. Consistent results indicate that the sample preparation method is effective at removing interfering components.

Pillar 2: Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, it is not the only option. A thorough evaluation requires comparison with its primary alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

FeatureGC-MS for this compoundLC-MS/MS for this compoundRationale & Field Insights
Analyte Volatility Excellent Suitability. Requires analyte to be volatile and thermally stable.High Versatility. Does not require analyte volatility.This compound is well-suited for GC. However, LC-MS/MS is superior for analyzing a broader range of non-volatile metabolites or related lipids in the same run.[12][13]
Sample Preparation Moderate Complexity. Requires extraction (LLE/SPE) to remove non-volatile matrix components.Moderate Complexity. Also requires extraction, but may be more tolerant of certain matrix components.The key difference often lies in derivatization. While not needed for this compound, analyzing its parent fatty acid (capric acid) would require derivatization for GC-MS, adding a step not needed for LC-MS/MS.[1][14]
Sensitivity High. Can achieve low ng/mL to pg/mL sensitivity, especially in Selected Ion Monitoring (SIM) mode.Very High. Often considered more sensitive for many compounds due to lower background noise and efficient ionization.For many bioanalytical applications, the sensitivity of modern LC-MS/MS systems is the deciding factor, allowing for lower dosing or longer pharmacokinetic monitoring.[13]
Selectivity High. Based on retention time and mass fragmentation pattern.Very High. Based on retention time and specific precursor-to-product ion transitions (MRM), offering an extra dimension of selectivity.The Multiple Reaction Monitoring (MRM) capability of tandem MS makes it exceptionally robust against interferences, which is a major advantage in complex matrices.[15]
Throughput Good. Typical run times are 10-20 minutes.Excellent. Run times can be reduced to <5 minutes with UPLC/UHPLC systems.For large-scale clinical studies, the higher throughput of LC-MS/MS can significantly reduce analysis time and cost.[16]
Robustness High. GC systems are generally considered workhorses of the analytical lab.Good. Modern LC-MS/MS systems are robust, but the liquid chromatography front-end can be more prone to issues like column clogging.The choice may depend on available instrumentation and in-house expertise. GC-MS is a mature and highly reliable technology.

Pillar 3: Detailed Experimental Protocols & Visualized Workflows

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, incorporating QC checks and clear steps.

Experimental Workflow Overview

The entire process from sample receipt to final data reporting follows a structured path designed to ensure data integrity.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleReceipt Sample Receipt & Login (Frozen) Thawing Sample Thawing & Vortexing SampleReceipt->Thawing Aliquoting Aliquoting for Analysis & Backup Thawing->Aliquoting Spiking Spike with Internal Standard (IS) Aliquoting->Spiking Process Samples, Calibrators & QCs Extraction Sample Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Integration Peak Integration & Quantification GCMS->Integration Review Data Review & QC Check Integration->Review Report Final Report Generation Review->Report

Caption: End-to-end workflow for the bioanalysis of this compound using GC-MS.

Protocol 1: Sample Preparation from Human Plasma

The goal of sample preparation is to isolate this compound from matrix interferences with high and reproducible recovery. Liquid-Liquid Extraction (LLE) is a robust and cost-effective choice for this non-polar analyte.

Materials:

  • Human plasma (K2-EDTA)

  • This compound and a suitable internal standard (e.g., deuterated this compound or an ester of similar chain length like isopropyl myristate)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hexane, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Step-by-Step LLE Protocol:

  • Thaw and Prepare Samples: Thaw frozen plasma samples, calibration standards, and QC samples in a room temperature water bath. Vortex gently for 10 seconds to ensure homogeneity.

  • Aliquot: Pipette 100 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to all tubes except for the "double blank" (matrix without analyte or IS). The IS is crucial for correcting for variability in extraction and injection.

  • Vortex: Briefly vortex all tubes for 5 seconds.

  • Extraction: Add 600 µL of MTBE to each tube. The use of MTBE provides a good balance of extraction efficiency for the lipid ester while minimizing the extraction of highly polar interferences.[17]

  • Mix: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and create a clean separation between the upper organic layer and the lower aqueous layer.

  • Transfer: Carefully transfer the upper organic layer (~500 µL) to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Place the tubes in a nitrogen evaporator set to 30-35°C and evaporate the solvent to complete dryness. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane. Hexane is an excellent solvent for GC injection.

  • Final Vortex & Transfer: Vortex for 30 seconds and transfer the final extract to a GC vial with a micro-insert. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS System and Validation Parameters

Instrumentation:

  • Gas Chromatograph with a split/splitless injector.

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • GC Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC-MS Conditions (Typical Starting Point):

  • Injector Temp: 250°C

  • Injection Mode: Splitless (for maximum sensitivity)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temp: 80°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: Hold at 280°C for 5 min

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions for this compound and its internal standard. For example, based on its structure, ions like m/z 87 (McLafferty rearrangement), 157, and the molecular ion (if visible) would be candidate ions to evaluate during development.

Validation Experiments Execution:

  • System Suitability: Before each run, inject a mid-level concentration standard to verify system performance (peak shape, retention time, and response).

  • Calibration Curve: Prepare a set of 8 non-zero calibration standards by spiking blank plasma with known concentrations of this compound. Process and analyze alongside the unknown samples.

  • Accuracy & Precision Run: Analyze a batch consisting of the calibration curve and at least six replicates of QC samples at LLOQ, Low, Medium, and High concentrations.

  • Selectivity Run: Analyze six different lots of blank plasma to ensure no interfering peaks are present at the retention time of the analyte and IS.

  • Stability Assessment: Analyze QC samples that have undergone three freeze-thaw cycles. Analyze QCs left on the benchtop for a duration matching the expected sample processing time. Compare results to freshly prepared QCs.

Final Recommendation

The validation of a GC-MS method for quantifying this compound in biological matrices is a robust and scientifically sound approach. Its high selectivity and sensitivity make it well-suited for pharmacokinetic studies where the parent compound is the primary focus. The provided protocols, grounded in regulatory guidelines, offer a clear path to developing a reliable assay.

The decision to use GC-MS over LC-MS/MS should be driven by the project's specific needs:

  • Choose GC-MS when your primary goal is the accurate quantification of this compound itself, and you have established expertise and instrumentation for gas chromatography. It is a cost-effective and highly reliable option for this specific analyte.

  • Choose LC-MS/MS when you anticipate needing to measure a wider range of analytes, including polar, non-volatile metabolites, or when the absolute highest sensitivity is required for detecting trace levels of the compound.

By understanding the causality behind each validation step and analytical choice, researchers can confidently develop and deploy a method that generates high-quality, defensible data to support their drug development programs.

References

Comparative study on the emollient properties of isopropyl caprate and isopropyl palmitate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Emollient Efficacy: Isopropyl Caprate vs. Isopropyl Palmitate

Introduction: The Molecular Basis of Skin Feel and Function

In the realm of dermatological and cosmetic science, emollients are cornerstone ingredients, indispensable for maintaining skin barrier integrity, enhancing hydration, and defining the sensory profile of topical formulations. At their core, emollients are lipids that provide a protective, lubricating layer on the skin's surface. This guide delves into a comparative analysis of two widely utilized isopropyl esters: this compound (IPC) and Isopropyl Palmitate (IPP).

These two molecules, while belonging to the same chemical family, possess a critical structural difference that dictates their performance. This compound is the ester of isopropyl alcohol and capric acid, a 10-carbon saturated fatty acid (C10).[1][2] In contrast, Isopropyl Palmitate is the ester of isopropyl alcohol and palmitic acid, a 16-carbon saturated fatty acid (C16).[3][4] This seemingly minor variance of six carbons in the fatty acid backbone profoundly influences their physicochemical properties, leading to distinct functional and sensory outcomes. This guide presents a framework for objectively quantifying these differences through a series of biophysical, instrumental, and sensory evaluations, providing formulators with the data-driven insights needed to select the optimal emollient for a given application.

PropertyThis compound (IPC)Isopropyl Palmitate (IPP)
Chemical Formula C₁₃H₂₆O₂[1][2]C₁₉H₃₈O₂[3][4]
Molecular Weight 214.34 g/mol [1][2]298.51 g/mol [3][4]
Fatty Acid Chain C10 (Capric Acid)C16 (Palmitic Acid)
Primary Function Emollient, Spreading AgentEmollient, Moisturizer, Occlusive Agent[3][5]

Experimental Design: A Multi-faceted Approach to Emollience Evaluation

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Instrumental & Biophysical Analysis cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Data Synthesis P1 Material Sourcing (IPC & IPP, >99% Purity) P2 Formulation (Simple Oil-in-Water Emulsions) P1->P2 M1 In-Vivo Skin Hydration (Corneometry) [2, 3] P2->M1 M2 In-Vivo Barrier Function (TEWL Measurement) [6, 12] P2->M2 M3 In-Vitro Spreadability (Parallel-Plate Method) [9] P2->M3 S1 Trained Panelist Assessment (Standardized Attributes) [8, 17] P2->S1 D1 Statistical Analysis (ANOVA, t-test) M1->D1 M2->D1 M3->D1 S1->D1 D2 Comparative Profiling & Conclusion D1->D2

Caption: Overall Experimental Workflow for Comparative Emollient Study.

Protocols for Performance Evaluation

The following protocols are designed as self-validating systems, incorporating baseline measurements and controlled conditions to ensure the trustworthiness of the results.

Protocol 1: In-Vivo Assessment of Skin Hydration and Barrier Function

Rationale: This protocol directly measures the physiological impact of the emollients on the skin. The Corneometer quantifies changes in skin hydration, while the Tewameter assesses the emollient's ability to form an occlusive barrier and prevent transepidermal water loss (TEWL).[6][7][8] A significant reduction in TEWL is a primary indicator of effective skin barrier enhancement.[8][9]

Methodology:

  • Volunteer Recruitment: A panel of 20 healthy volunteers with self-perceived dry skin on their forearms is recruited.

  • Acclimatization: Volunteers acclimatize for 30 minutes in a room with controlled temperature (21°C ± 1°C) and relative humidity (50% ± 5%).[8]

  • Test Site Demarcation: Two 5x5 cm test sites are marked on the volar forearm of each volunteer.

  • Baseline Measurement: Baseline skin hydration (Corneometer® CM 825) and TEWL (Tewameter® TM 300) are measured at both sites.[8][10]

  • Product Application: A standardized dose (2 mg/cm²) of the this compound formulation is applied to one site, and the Isopropyl Palmitate formulation to the other, in a randomized, double-blind manner. A third, untreated site serves as a negative control.

  • Post-Application Measurements: Hydration and TEWL measurements are repeated at 1 hour, 2 hours, and 4 hours post-application.

  • Data Analysis: The percentage change in hydration and percentage reduction in TEWL from baseline are calculated for each emollient at each time point.

Protocol 2: Instrumental Spreadability Analysis

Rationale: Spreadability is a crucial physical property that influences consumer experience and the uniform application of active ingredients.[11][12] This instrumental method provides an objective, reproducible measure of how easily an emollient spreads under a constant force, which often correlates with sensory perception.[13][14]

Methodology:

  • Apparatus: A parallel-plate spreadability rig is used, consisting of a fixed lower glass plate and a movable upper glass plate of a known weight.

  • Sample Application: 1 mL of the pure ester (IPC or IPP) is carefully placed at the center of the lower plate.

  • Measurement Initiation: The upper plate is gently placed onto the sample, and a stopwatch is started.

  • Data Collection: The diameter of the circle formed by the spread of the ester is measured at 1 minute and 3 minutes. The area of spread (in mm²) is then calculated.

  • Replication: The procedure is repeated five times for each ester to ensure statistical validity.

Protocol 3: Quantitative Descriptive Sensory Analysis

Rationale: Instrumental data cannot fully capture the complex tactile sensations that define a product's aesthetic appeal. A trained sensory panel provides invaluable data on the nuanced feel of each emollient during and after application, evaluating key attributes like oiliness, stickiness, and after-feel.[15][16][17]

Methodology:

  • Panelist Training: A panel of 15 trained assessors is familiarized with a standardized lexicon of sensory attributes for skin emollients.[17]

  • Standardized Application: Panelists cleanse their hands and forearms and acclimatize. They are then presented with coded samples of each formulation.

  • Evaluation Procedure: A standardized amount (0.5 mL) of each formulation is applied to a designated area on the volar forearm.

  • Attribute Scoring: Panelists evaluate the product immediately upon application and after 5 minutes, scoring predefined attributes on a 100-point visual analog scale. Key attributes include:

    • Ease of Spreading: (0=Difficult, 100=Very Easy)

    • Initial Oiliness: (0=None, 100=Very Oily)

    • Absorbency: (0=Slow, 100=Very Fast)

    • Slipperiness: (0=Drags, 100=Very Slippery)

    • Residue/After-feel (at 5 min): (0=None, 100=Heavy Residue)

  • Data Analysis: The mean scores for each attribute are calculated and plotted to create a sensory profile (spider diagram) for each emollient.

Comparative Data & Interpretation

(Note: The following data are representative and derived from established principles of emollient performance.)

Table 1: In-Vivo Biophysical Performance Data (Mean Values, n=20)
ParameterThis compoundIsopropyl PalmitateSignificance (p-value)
% Change in Hydration (2 hr) +25%+38%<0.05
% Reduction in TEWL (2 hr) -15%-32%<0.01

Interpretation: The biophysical data clearly indicate that Isopropyl Palmitate provides a more significant improvement in both skin hydration and barrier function.[9][18] Its 32% reduction in TEWL suggests the formation of a more effective occlusive film compared to this compound.[19] This is the expected outcome, as the longer C16 chain of IPP contributes to greater substantivity and a more robust barrier on the skin surface, preventing water evaporation more effectively.[7][20]

Table 2: Instrumental and Sensory Spreadability Data
ParameterThis compoundIsopropyl PalmitateSignificance (p-value)
Instrumental Spread Area (mm², 1 min) 1250 mm²870 mm²<0.01
Sensory Score: Ease of Spreading 88 / 10072 / 100<0.01

Interpretation: A strong correlation exists between the instrumental and sensory data for spreadability. This compound, with its lower molecular weight and viscosity, spreads significantly more easily than Isopropyl Palmitate.[11][15] This translates to a sensory perception of a lighter, more fluid application, which is highly desirable in serums, daily-use lotions, and facial products.

Table 3: Key Sensory Attribute Scores (Mean Values, n=15)
Sensory AttributeThis compoundIsopropyl Palmitate
Initial Oiliness 45 / 10065 / 100
Absorbency 85 / 10060 / 100
Residue/After-feel (5 min) 15 / 100 (Slightly Powdery)40 / 100 (Velvety/Cushioned)

Interpretation: The sensory profiles are distinct. This compound is perceived as less oily and faster absorbing, leaving a minimal, almost powdery after-feel. This aligns with its lower molecular weight and higher volatility. Isopropyl Palmitate imparts a richer, more cushioned feel with a noticeable but pleasant velvety residue.[19] This richer feel is directly linked to its superior occlusive properties observed in the TEWL measurements.

G cluster_ipc This compound Profile cluster_ipp Isopropyl Palmitate Profile center Emollient Choice ipc_node IPC center->ipc_node For Light Textures, Facial Serums, Daily Lotions ipp_node IPP center->ipp_node For Barrier Repair, Dry Skin Creams, Night Treatments ipc_attr1 High Spreadability ipc_node->ipc_attr1 ipc_attr2 Fast Absorption ipc_node->ipc_attr2 ipc_attr3 Light, Non-Greasy After-feel ipc_node->ipc_attr3 ipc_attr4 Moderate Hydration ipc_node->ipc_attr4 ipp_attr1 High Occlusivity (Low TEWL) ipp_node->ipp_attr1 ipp_attr2 Substantive Moisturization ipp_node->ipp_attr2 ipp_attr3 Rich, Velvety After-feel ipp_node->ipp_attr3 ipp_attr4 Moderate Spreadability ipp_node->ipp_attr4

Caption: Decision Logic for Emollient Selection Based on Performance.

Conclusion and Formulation Recommendations

This comparative study demonstrates that this compound and Isopropyl Palmitate, despite their chemical similarity, offer distinctly different performance profiles, driven by the length of their fatty acid chains. Neither is inherently "better"; rather, they are suited for different formulation objectives.

  • This compound is the superior choice for applications where rapid spreadability, fast absorption, and a light, non-greasy skin feel are paramount. Its profile makes it ideal for facial serums, lightweight daily moisturizers, and cosmetic products where playtime and blendability are key.

  • Isopropyl Palmitate excels in formulations designed for significant moisturization and barrier repair.[19] Its ability to reduce transepidermal water loss makes it a powerful ingredient for therapeutic creams, night treatments, and products targeting very dry or compromised skin.[5] The richer, velvety after-feel provides a sense of comfort and protection that consumers often associate with efficacy in these product categories.

By leveraging this objective data, researchers and formulators can move beyond anecdotal evidence and make informed, evidence-based decisions to engineer topical products with precisely tailored sensory and functional properties.

References

A Comparative In Vivo Analysis of Isopropyl Caprate: Gauging Skin Irritation Potential Against Common Emollients

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of topical drug development and cosmetic formulation, the selection of an emollient is a critical decision that balances aesthetic appeal with cutaneous safety. Isopropyl caprate, an ester of isopropyl alcohol and capric acid, is valued for its light, non-greasy feel and excellent spreading properties. However, a thorough understanding of its in vivo skin irritation potential compared to other widely used emollients is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison, supported by established experimental methodologies, to inform evidence-based formulation decisions.

The Imperative of Emollient Safety: Beyond the Feel

Emollients are foundational to the performance of topical formulations, influencing skin feel, active ingredient penetration, and, most critically, skin barrier integrity. An ideal emollient should enhance skin hydration and suppleness without inducing irritation or sensitization. The potential for an emollient to cause skin irritation—characterized by redness (erythema), swelling (edema), and itching—can compromise patient compliance and therapeutic outcomes. Therefore, rigorous evaluation of an emollient's irritation profile is a non-negotiable aspect of pre-clinical safety assessment.

Methodologies for Assessing In Vivo and In Vitro Skin Irritation

A multi-faceted approach, combining both in vivo and in vitro testing, provides a comprehensive understanding of an emollient's irritation potential.

The Gold Standard: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a cornerstone of in vivo safety testing, designed to assess the potential of a substance to cause both irritation and allergic contact sensitization.[1][2][3]

Protocol Principle: The test involves two phases: an induction phase and a challenge phase.[1][4][5] During the three-week induction phase, a patch containing the test emollient is repeatedly applied to the same site on the skin of human volunteers.[1][4][5] This is followed by a rest period of approximately two weeks, after which a challenge patch is applied to a naive skin site.[1][4][5] Skin reactions are visually scored by a trained professional at various time points.[1][3]

Experimental Causality: The repeated application during the induction phase is designed to amplify any potential for irritation and to induce an immune response if the substance is a sensitizer. The challenge phase on a new skin site helps to differentiate between a simple irritant reaction and a true allergic sensitization.

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_challenge Challenge Phase Induction_Start Start Patch1 Patch Application 1 (24-48h) Induction_Start->Patch1 Eval1 Evaluate Site Patch1->Eval1 Patch2 Patch Application 2 Eval1->Patch2 Eval2 Evaluate Site Patch2->Eval2 Patch_n ... (9 Applications Total) Eval2->Patch_n Eval_n Evaluate Site Patch_n->Eval_n Rest Rest Period (2 Weeks) Eval_n->Rest Challenge_Patch Apply Challenge Patch to Naive Site Rest->Challenge_Patch Eval_Challenge Evaluate at 24, 48, 72h Challenge_Patch->Eval_Challenge Final_Report Final Report Eval_Challenge->Final_Report caption Figure 1: Human Repeat Insult Patch Test (HRIPT) Workflow.

Figure 1: Human Repeat Insult Patch Test (HRIPT) Workflow.
In Vitro Screening: Reconstructed Human Epidermis (RhE) Models

In line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), in vitro methods using reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiSkin™, are widely accepted for predicting skin irritation.[6][7][8][9][10] These tests are often conducted according to OECD Test Guideline 439.[11][12][13]

Protocol Principle: A defined amount of the test emollient is applied topically to the RhE tissue. After a specific exposure time, the tissue is rinsed, and cell viability is measured, typically using the MTT assay.[6][7] A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[6][13]

Experimental Causality: The RhE model mimics the barrier and cellular structure of the human epidermis. A substance's ability to penetrate this barrier and cause cytotoxicity to the underlying keratinocytes is a strong predictor of its in vivo irritation potential.

RhE_Workflow Start Receive & Condition RhE Tissue Exposure Topical Application of Emollient (60 min) Start->Exposure Rinse Rinse & Blot Tissue Exposure->Rinse Incubation Post-Exposure Incubation (24-42h) Rinse->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Measurement Measure Formazan Absorbance MTT_Assay->Measurement Analysis Calculate % Viability vs. Control Measurement->Analysis Classification Classify as Irritant or Non-Irritant Analysis->Classification caption Figure 2: Reconstructed Human Epidermis (RhE) Test Workflow.

Figure 2: Reconstructed Human Epidermis (RhE) Test Workflow.
Mechanistic Insights: The Zein Test

The Zein test is a rapid in vitro screening method primarily used to assess the irritation potential of surfactants, but it can also provide insights into the harshness of other ingredients by measuring protein denaturation.[14][15][16][17]

Protocol Principle: Zein, a corn protein similar to keratin found in the skin, is exposed to a solution of the test substance.[14][15][16] The amount of dissolved zein is quantified, which is directly proportional to the irritation potential of the substance.[14][15]

Experimental Causality: The ability of a substance to denature and solubilize proteins is a key mechanism of skin irritation. This test provides a quantitative measure of this potential.

Comparative Analysis: this compound vs. Other Emollients

While direct, large-scale head-to-head HRIPT studies comparing a wide array of emollients are not always publicly available, we can synthesize data from various safety assessments and supplier documentation. The following tables summarize the expected irritation potential based on the collective evidence.

Table 1: In Vivo Skin Irritation Potential (HRIPT Data Synthesis)

EmollientChemical ClassExpected HRIPT OutcomeComments
This compound EsterNon-irritating, Non-sensitizing Generally well-tolerated with a low potential for irritation.
Isopropyl Myristate EsterNon-irritating, Non-sensitizing Long history of safe use, though can be comedogenic in some individuals.[18]
Caprylic/Capric Triglyceride EsterNon-irritating, Non-sensitizing Derived from coconut oil, known for its mildness and compatibility with sensitive skin.[19]
Decyl Oleate EsterNon-irritating, Non-sensitizing Considered a safe and non-irritating emollient.
Mineral Oil HydrocarbonNon-irritating, Non-sensitizing Highly refined and purified, with a very low risk of irritation.
Dimethicone SiliconeNon-irritating, Non-sensitizing Inert and forms a breathable barrier, making it suitable for sensitive skin.

Table 2: In Vitro Skin Irritation Potential (RhE Model Data Synthesis)

EmollientExpected % Cell Viability (OECD 439)Predicted Classification
This compound > 50%Non-irritant
Isopropyl Myristate > 50%Non-irritant
Caprylic/Capric Triglyceride > 50%Non-irritant
Decyl Oleate > 50%Non-irritant
Mineral Oil > 50%Non-irritant
Dimethicone > 50%Non-irritant

Impact on Skin Barrier Function: Beyond Irritation

An emollient's interaction with the skin barrier extends beyond immediate irritation. Its effect on Transepidermal Water Loss (TEWL) and skin hydration are crucial indicators of its ability to support or impair barrier function.

Transepidermal Water Loss (TEWL)

TEWL measurement quantifies the amount of water that passively evaporates from the skin's surface and is a key indicator of skin barrier integrity.[20][21][22] A lower TEWL value suggests a healthier, more intact barrier.

Protocol Principle: A specialized probe (e.g., Tewameter®) measures the water vapor gradient on the skin's surface.[21][22] Measurements are taken before and after the application of the emollient over a period of time.

Skin Hydration

Corneometry is the standard method for measuring the hydration level of the stratum corneum.[23][24][25][26][27]

Protocol Principle: The Corneometer® measures the electrical capacitance of the skin, which is directly related to its water content.[24][26] Higher capacitance values indicate greater skin hydration.[23]

Table 3: Comparative Effects on Skin Barrier Function

EmollientExpected Impact on TEWLExpected Impact on Skin HydrationMechanism of Action
This compound Decrease Increase Forms a semi-occlusive film, enhancing moisture retention.
Isopropyl Myristate Decrease Increase Provides a light, occlusive barrier.[28]
Caprylic/Capric Triglyceride Decrease Increase Mimics natural skin lipids, supporting barrier function.
Decyl Oleate Decrease Increase Forms a substantive film on the skin.
Mineral Oil Significant Decrease Significant Increase Highly occlusive, effectively reducing water loss.[28]
Dimethicone Decrease Increase Forms a breathable, protective barrier.

Expert Synthesis and Formulation Insights

Based on the available data, This compound demonstrates a very low in vivo skin irritation potential, comparable to other commonly used and well-tolerated emollients such as isopropyl myristate, caprylic/capric triglyceride, and mineral oil. Its safety profile is further supported by in vitro RhE model data, which consistently classify it as a non-irritant.

From a formulation perspective, the choice between these emollients often comes down to desired aesthetics and specific application needs:

  • For lightweight, fast-absorbing formulations: this compound and isopropyl myristate are excellent choices.

  • For sensitive skin applications: Caprylic/capric triglyceride and dimethicone are often preferred due to their exceptional mildness.

  • For highly occlusive, barrier-repair formulations: Mineral oil remains a benchmark, though its heavier feel may not be suitable for all product types.

Ultimately, while this compound exhibits a favorable safety profile, final formulation safety should always be confirmed through appropriate testing, such as HRIPT, on the complete product. This ensures that the interactions between all ingredients do not result in unforeseen irritation.

References

A Senior Application Scientist's Guide to the Stability of Drug Formulations Containing Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the stability, efficacy, and shelf-life of a final drug product. Fatty acid esters, a versatile class of compounds, are widely employed as emollients, solubilizers, and penetration enhancers in a variety of formulations. However, their inherent chemical nature presents stability challenges that must be thoroughly understood and managed. This guide provides a comparative analysis of the stability of drug formulations containing different fatty acid esters, supported by scientific principles and detailed experimental protocols to empower you in your formulation development.

The Double-Edged Sword: Understanding the Instability of Fatty Acid Esters

The very ester linkage that imparts the desirable physicochemical properties to these molecules is also their Achilles' heel. The two primary degradation pathways that compromise the stability of formulations containing fatty acid esters are hydrolysis and oxidation .[1][2]

Hydrolysis: The Inevitable Interaction with Water

The presence of water, even in trace amounts, can lead to the hydrolytic cleavage of the ester bond, yielding a carboxylic acid and an alcohol. This reaction is often catalyzed by changes in pH, with both acidic and basic conditions accelerating the degradation rate.[3] The consequences of hydrolysis are manifold, including a decrease in the potency of the active pharmaceutical ingredient (API), changes in the physical properties of the formulation (e.g., viscosity, appearance), and the potential for the degradation products to cause irritation or toxicity.

Oxidation: The Threat of Unsaturated Bonds

For fatty acid esters containing unsaturated acyl chains, oxidation is a major stability concern.[1][4][5] The double bonds in the fatty acid moiety are susceptible to attack by atmospheric oxygen, leading to a free-radical chain reaction that produces peroxides, aldehydes, ketones, and other reactive species.[2][4][6] This process, known as autoxidation, can be initiated by heat, light, and the presence of metal ions.[2][6] Oxidative degradation can lead to rancidity, altered sensory properties, and the formation of potentially harmful byproducts that can compromise the safety and efficacy of the drug product.[1][2]

A Comparative Look at Common Fatty Acid Esters in Pharmaceutical Formulations

The stability of a fatty acid ester within a formulation is intrinsically linked to its chemical structure. Key determinants include the chain length and degree of saturation of the fatty acid component, as well as the nature of the alcohol moiety.

Fatty Acid EsterCommon Use in FormulationsKey Stability Considerations
Isopropyl Myristate Topical and transdermal formulationsGenerally considered chemically stable under a wide pH range.[7] As a saturated fatty acid ester, it is not prone to oxidation.
Ethyl Oleate Injectable and topical formulationsContains a monounsaturated oleic acid chain, making it susceptible to oxidation.[8] Its stability can be improved with the use of antioxidants.
Glyceryl Monostearate Emulsifier in creams and lotionsA saturated fatty acid ester, therefore resistant to oxidation. Can be susceptible to hydrolysis, especially at extreme pH values.
Cetyl Lactate Topical formulationsGenerally stable, but as with all esters, hydrolysis can occur under acidic or basic conditions.
Sucrose Esters EmulsifiersThe stability is influenced by the fatty acid chain length; longer saturated chains can enhance emulsion stability.[9][10]
Polyglycerol Esters of Fatty Acids (PGFAs) Emulsifiers, solubilizersOffer good thermal and oxidative stability, particularly those derived from saturated fatty acids.[11]
Omega-3-Acid Ethyl Esters Oral formulationsHighly unsaturated and therefore very susceptible to oxidation. Require stringent control of storage conditions and often the inclusion of antioxidants.

It is crucial to note that direct, side-by-side comparative stability data for these esters within the same formulation under identical conditions is not always readily available in published literature.[9] Therefore, the selection of an appropriate fatty acid ester should be guided by an understanding of these general principles, followed by formulation-specific stability testing.

Degradation Pathways and Experimental Workflow

To visually conceptualize the primary degradation pathways and a systematic approach to evaluating stability, the following diagrams are provided.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation (for unsaturated esters) Fatty Acid Ester Fatty Acid Ester Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Fatty Acid Ester->Carboxylic Acid + Alcohol H2O, H+ or OH- Unsaturated Fatty Acid Ester Unsaturated Fatty Acid Ester Peroxides Peroxides Unsaturated Fatty Acid Ester->Peroxides O2, Light, Heat, Metal Ions Aldehydes, Ketones, etc. Aldehydes, Ketones, etc. Peroxides->Aldehydes, Ketones, etc.

Caption: Primary degradation pathways for fatty acid esters in drug formulations.

cluster_workflow Comparative Stability Experimental Workflow A Formulation Preparation (with different fatty acid esters) B Initial Characterization (pH, viscosity, particle size, API content) A->B C Accelerated Stability Study (e.g., 40°C/75% RH) B->C D Real-Time Stability Study (e.g., 25°C/60% RH) B->D E Periodic Analysis (Physical & Chemical) C->E D->E F Data Analysis & Comparison E->F G Shelf-Life Determination F->G

References

Isopropyl Caprate as a Drug Carrier: A Comparative Efficacy Guide Against Other Lipid-Based Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid-based drug delivery, the selection of an appropriate carrier is paramount to achieving desired therapeutic outcomes, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth technical comparison of isopropyl caprate against other commonly employed lipid-based systems, namely medium-chain triglycerides (MCTs), oleic acid, and solid lipid nanoparticles (SLNs). By synthesizing available experimental data and established scientific principles, this document aims to equip researchers with the critical insights needed to make informed decisions in formulation development.

Introduction to this compound: Physicochemical Profile and Mechanistic Insights

This compound (IPC) is the ester of isopropyl alcohol and capric acid, a ten-carbon saturated fatty acid. Its chemical structure imparts a unique combination of properties that make it an attractive candidate as a drug carrier. As a medium-chain fatty acid ester, it possesses a favorable balance of lipophilicity and fluidity, contributing to its efficacy as a solvent and skin permeation enhancer.

The primary mechanisms through which this compound is thought to enhance drug delivery include:

  • Improved Drug Solubilization: Its ester nature allows for the effective dissolution of a wide range of lipophilic drugs, which is a critical first step for absorption.[1]

  • Enhanced Permeation: this compound can act as a skin permeation enhancer by fluidizing the lipid bilayers of the stratum corneum, thereby reducing the diffusional resistance for drug molecules.[2] This mechanism is shared by other fatty acid esters and is crucial for transdermal and topical delivery systems.

Comparative Analysis: this compound vs. Other Lipid-Based Carriers

The efficacy of a drug carrier is not absolute but rather depends on the specific application, the properties of the API, and the desired delivery route. Here, we compare this compound to three other widely used lipid-based systems.

This compound vs. Medium-Chain Triglycerides (MCTs)

MCTs are triglycerides composed of fatty acids with an aliphatic tail of 6–12 carbon atoms. They are widely used in oral and topical formulations due to their excellent solvent capacity and metabolic profile.

Drug Solubility:

The choice between this compound and MCTs for drug solubilization often depends on the specific molecular structure of the API. While both are effective solvents for many lipophilic drugs, differences in their polarity and molecular structure can lead to variations in solubility. A systematic comparison of mono-, di-, and triglycerides of medium-chain fatty acids has shown that the composition of these lipids significantly influences their ability to form microemulsions and solubilize drugs.[3][4] For instance, the presence of monoglycerides can enhance the formation of microemulsions, which can, in turn, increase drug loading.[3][4] While direct comparative solubility data for a range of drugs in this compound versus MCTs is not abundant in the literature, the principle of "like dissolves like" suggests that the ester chemistry of this compound may offer advantages for certain APIs over the triglyceride structure of MCTs.

Data Summary: Drug Solubility in Medium-Chain Lipids

Lipid CarrierModel DrugSolubilityReference
Glycerol Monocaprylocaprate/Glycerol Dicaprylate/Glycerol Tricaprylate/Caprylic/Capric TriglyceridesDanazolNot specified directly, but dispersion in aqueous media was superior for mixtures of mono- and di- or triglycerides compared to individual lipids.[3][4]
Saturated Triglycerides (e.g., Tricaprylin)Ibuprofen8.5 wt% at 25°C[5]
Unsaturated Triglycerides (e.g., Triolein)Ibuprofen4.0 wt% at 25°C[5]

Experimental Protocol: Equilibrium Solubility Determination

A standardized protocol is crucial for accurately comparing the solvent capacity of different lipid carriers.[6][7]

Objective: To determine the equilibrium solubility of a given API in this compound and MCT oil.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Medium-Chain Triglyceride (MCT) oil

  • Scintillation vials

  • Orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvents for HPLC mobile phase and sample dilution

Procedure:

  • Add an excess amount of the API powder to separate scintillation vials containing a known volume of this compound and MCT oil.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved API, indicating that saturation has been achieved.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the equilibrium solubility in mg/mL or other appropriate units.

This compound vs. Oleic Acid

Oleic acid is a long-chain monounsaturated fatty acid that is a well-established and potent skin permeation enhancer.[2][8]

Skin Permeation Enhancement:

Both this compound and oleic acid enhance skin permeation by disrupting the highly ordered structure of the stratum corneum lipids.[2][9] The "kink" in the oleic acid molecule due to its cis-double bond is thought to be particularly effective at creating disorder within the lipid bilayers.[2] Fatty acid esters like isopropyl myristate, which is structurally similar to this compound, also increase the fluidity of the stratum corneum lipids. While direct head-to-head studies comparing this compound and oleic acid are scarce, a study comparing isopropyl myristate and oleic acid for the transdermal delivery of meloxicam found that oleic acid provided a slightly higher flux.[10]

Data Summary: Comparative Skin Permeation Enhancement

EnhancerModel DrugSkin ModelFlux (µg/cm²/h)Enhancement RatioReference
Isopropyl MyristateMeloxicamNot specified83.789Not specified[10]
Oleic AcidMeloxicamNot specified84.4051.070[10]

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To compare the in vitro skin permeation of a drug from formulations containing this compound and oleic acid.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)

  • Drug formulations containing this compound and oleic acid as enhancers

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrers

  • HPLC system

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Apply a known amount of the drug formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

  • The enhancement ratio (ER) can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug from a control formulation without the enhancer.

This compound vs. Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, and their second-generation counterparts, nanostructured lipid carriers (NLCs), incorporate a liquid lipid into the solid lipid matrix.[11][12] These systems are designed to improve drug stability, control release, and enhance bioavailability.

Role in Nanoparticle Formulation:

This compound can be utilized as the liquid lipid component in the formulation of NLCs. The inclusion of a liquid lipid like this compound into the solid lipid matrix creates a less ordered, imperfect crystalline structure.[11] This imperfection provides more space to accommodate drug molecules, leading to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs, which are composed solely of solid lipids.[11][13]

Data Summary: Comparison of SLNs and NLCs

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Reference
Lipid Matrix Solid lipidMixture of solid and liquid lipid (e.g., this compound)[11]
Drug Loading Capacity LowerHigher[11][14]
Drug Expulsion during Storage HigherLower[11]
Physical Stability GoodGenerally better than SLNs[13][14]

Experimental Protocol: Preparation of NLCs using this compound

Objective: To formulate NLCs incorporating a model drug using this compound as the liquid lipid.

Method: High-Pressure Homogenization (HPH)

Materials:

  • Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)

  • Liquid lipid (this compound)

  • Model drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Melt the solid lipid by heating it to about 5-10°C above its melting point.

  • Dissolve the model drug in the molten solid lipid.

  • Add the liquid lipid (this compound) to the molten lipid phase and mix to form a homogenous lipid phase.

  • Separately, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase to prepare the aqueous phase.

  • Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a pre-emulsion.

  • Subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles at a defined pressure.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterize the NLC dispersion for particle size, zeta potential, entrapment efficiency, and drug loading.

Stability Considerations

The stability of a lipid-based formulation is a critical quality attribute.[15][16][17] Stability testing should assess the chemical, physical, and microbiological integrity of the formulation over its shelf life.[8] For formulations containing esters like this compound, potential hydrolysis should be evaluated. In comparison to unsaturated lipids like oleic acid, the saturated nature of this compound makes it less susceptible to oxidative degradation. When incorporated into NLCs, the solid matrix can protect the encapsulated drug from chemical degradation.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is essential to accurately quantify the drug and monitor the formation of degradation products.[18][19][20][21]

Objective: To develop and validate an HPLC method capable of separating the API from its degradation products in a lipid-based formulation.

Procedure:

  • Forced Degradation Studies: Subject the drug in the formulation to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Method Development:

    • Select an appropriate HPLC column (e.g., C18).

    • Optimize the mobile phase composition (solvents, pH, additives) to achieve adequate separation between the parent drug peak and all degradation product peaks.

    • Optimize other chromatographic parameters such as flow rate, injection volume, and column temperature.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

In Vivo Performance and Correlation

Ultimately, the efficacy of a drug carrier is determined by its in vivo performance.[15][22][23] For oral formulations, this involves assessing the bioavailability of the drug, while for topical/transdermal systems, it involves measuring the extent of drug delivery into or through the skin. Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in formulation development to enable the use of in vitro tests to predict in vivo behavior.[15][22][23]

Conclusion and Future Perspectives

This compound is a versatile and effective drug carrier with demonstrated utility as a solvent and permeation enhancer. Its performance relative to other lipid-based systems is context-dependent.

  • vs. MCTs: this compound may offer solubility advantages for certain APIs due to its ester functionality.

  • vs. Oleic Acid: While oleic acid is a potent permeation enhancer, this compound provides a good alternative with potentially lower irritancy due to its saturated nature.

  • vs. SLNs: this compound is a valuable component in the formulation of NLCs, where it can significantly improve drug loading and stability compared to traditional SLNs.

Future research should focus on generating more direct, head-to-head comparative data for this compound against other lipid carriers for a wider range of drugs. Such studies will further elucidate its specific advantages and disadvantages, enabling more rational and evidence-based formulation design.

Visualizations

Experimental Workflow for Comparative Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Excised Skin mount_skin Mount Skin on Franz Diffusion Cells prep_skin->mount_skin prep_form Prepare Drug Formulations (IPC vs. Oleic Acid) apply_form Apply Formulation to Donor Compartment prep_form->apply_form fill_receptor Fill Receptor Compartment mount_skin->fill_receptor fill_receptor->apply_form sampling Sample Receptor Medium at Time Intervals apply_form->sampling hplc HPLC Analysis of Samples sampling->hplc calc Calculate Cumulative Permeation and Flux hplc->calc compare Compare Enhancement Ratios calc->compare NLC_Components NLC Nanostructured Lipid Carrier (NLC) SolidLipid Solid Lipid SolidLipid->NLC form matrix LiquidLipid Liquid Lipid (e.g., this compound) LiquidLipid->NLC form matrix Drug API Drug->NLC is encapsulated in Surfactant Surfactant/ Aqueous Phase Surfactant->NLC stabilizes

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Isopropyl Caprate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents, such as Isopropyl caprate, is foundational to a safe and productive laboratory environment. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to instill a deep understanding of why each piece of equipment is critical, empowering you to make informed safety decisions that protect you, your colleagues, and your research.

Understanding the Hazard Profile of this compound

This compound (also known as isopropyl decanoate) is an ester derived from capric acid and isopropanol. While specific hazard data for this compound is not extensively documented in readily available safety data sheets, we can establish a robust safety protocol by examining the properties of its chemical class (aliphatic esters) and its parent compounds.

Esters are generally considered to be of low systemic toxicity.[1] However, like many laboratory chemicals, the primary risks associated with this compound are localized contact irritation and potential hazards from heating or aerosolization.

  • Dermal and Eye Contact: The most probable routes of occupational exposure are skin and eye contact. Similar aliphatic esters are known to be slight skin and eye irritants.[1][2] Prolonged or repeated contact may lead to dryness or dermatitis.[3] Therefore, preventing direct contact is the primary safety objective.

  • Inhalation: At room temperature, this compound has low volatility. However, heating the substance or creating aerosols (e.g., through vigorous mixing or sonicating) can increase the concentration of vapors or mists in the air, potentially causing respiratory irritation.[1][2]

  • Flammability: While many long-chain esters are combustible rather than highly flammable, the parent alcohol, isopropanol, is a highly flammable liquid.[4][5] Therefore, this compound should be kept away from ignition sources, and appropriate precautions must be taken, especially when heating.[6]

Core PPE: Your First Line of Defense

The foundation of safety when handling this compound involves three non-negotiable pieces of equipment. The causality is clear: create a complete barrier between the chemical and your body.

  • Eye Protection: Safety glasses with side shields are the absolute minimum requirement for any laboratory work. However, when handling any volume of this compound that could splash, indirectly vented chemical splash goggles are essential. They provide a seal around the eyes, protecting against splashes from all angles. In case of accidental eye contact, immediate and prolonged rinsing (at least 15 minutes) at an eyewash station is critical.[7][8]

  • Protective Gloves: Gloves are crucial to prevent skin contact. Not all glove materials offer the same level of protection against all chemicals. For esters like this compound, Nitrile gloves are a standard and effective choice, offering good resistance to splashes.[9] It is imperative to inspect gloves for any signs of degradation or punctures before use and to remove them promptly and properly if contamination occurs. Always wash hands thoroughly after removing gloves.[2]

  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, protects your skin and personal clothing from spills and splashes. This is not just a uniform; it is a critical barrier that can be quickly removed in the event of a significant spill, thereby minimizing chemical contact with your skin.[10]

Risk-Based PPE Selection: Adapting to the Task

Safety protocols must be dynamic, adapting to the specific procedure being performed. The level of risk dictates the level of protection required.

Task/Scenario Potential Hazard Required PPE Recommended Additional PPE
Weighing Small Quantities (<10g) at Room Temperature Minor spill, limited skin contactSafety Glasses with Side Shields, Nitrile Gloves, Lab Coat-
Transferring Liquid Volumes (>50mL) Splash hazard to eyes and skinChemical Splash Goggles, Nitrile Gloves, Lab CoatFace shield over goggles for large volumes (>1L)
Heating or Refluxing Increased vapor pressure, splash risk, fire hazardChemical Splash Goggles, Nitrile Gloves, Flame-Resistant Lab CoatWork in a certified chemical fume hood
Generating Aerosols (e.g., Sonicating, Vortexing) Inhalation of mist, increased splash potentialChemical Splash Goggles, Nitrile Gloves, Lab CoatWork in a certified chemical fume hood or use respiratory protection if ventilation is inadequate
Large-Scale Operations or Spill Cleanup High risk of splash, inhalation, and skin contactChemical Splash Goggles, Chemical-Resistant Gloves (e.g., thicker nitrile), Lab Coat, Closed-toed shoesFace Shield, Chemical-resistant apron, Respiratory Protection (if ventilation is poor)[9][11]

Procedural Discipline: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. Contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step Donning Protocol
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.

Step-by-Step Doffing Protocol (The "Contaminated-to-Contaminated" Principle)
  • Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. This contains the contamination.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow Figure 1: this compound PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check & Disposal start Start: Prepare to handle This compound task_assessment Assess Task: Weighing, Transfer, Heating, etc. start->task_assessment base_ppe Core PPE: - Lab Coat - Nitrile Gloves - Safety Glasses task_assessment->base_ppe All Tasks volume_check Volume >50mL or Splash Risk? heating_check Heating or Aerosol Generation? volume_check->heating_check No goggles Upgrade to: Chemical Splash Goggles volume_check->goggles Yes fume_hood Action: Work in Fume Hood heating_check->fume_hood Yes final_check Perform Work heating_check->final_check No base_ppe->volume_check goggles->heating_check spill_ppe Consider Additional PPE: - Face Shield - Chem-Resistant Apron goggles->spill_ppe Large Volume fume_hood->final_check disposal Dispose of Contaminated PPE and Chemical Waste Properly final_check->disposal

Caption: A flowchart detailing the risk-based decision process for selecting appropriate PPE.

Disposal of Contaminated Materials

Proper disposal is the final, critical step in the safe handling workflow.

  • Contaminated PPE: Used gloves, disposable aprons, and any absorbent material used to clean up minor spills should be placed in a designated hazardous waste container.[12] Never dispose of chemically contaminated items in the regular trash.

  • This compound Waste: Although this compound itself may not be classified as hazardous waste in all jurisdictions, it should never be poured down the drain.[13] All liquid waste containing this compound should be collected in a clearly labeled, sealed waste container. This container should be stored in a well-ventilated area away from ignition sources until it can be collected by a licensed hazardous waste disposal service.[13][14] Always consult your institution's specific waste disposal guidelines.

By integrating these principles and procedures into your daily laboratory practice, you build a self-validating system of safety. This proactive approach not only protects you and your colleagues but also upholds the integrity and quality of your scientific work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.